molecular formula C7H16N2 B138650 2-(2-Aminoethyl)-1-methylpyrrolidine CAS No. 51387-90-7

2-(2-Aminoethyl)-1-methylpyrrolidine

Cat. No.: B138650
CAS No.: 51387-90-7
M. Wt: 128.22 g/mol
InChI Key: PNHGJPJOMCXSKN-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1-methylpyrrolidine labelling acts as probe within microfluidic chip for electrochemiluminescence detection. It acts as electrogenerated chemiluminescence derivatization reagent for carboxylic acid in HPLC.>

Properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethanamine
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InChI

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGJPJOMCXSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291397
Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51387-90-7
Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Record name 1-Methylpyrrolidine-2-ethylamine
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Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Record name 1-methylpyrrolidine-2-ethylamine
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Aminoethyl)-1-methylpyrrolidine: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known properties of 2-(2-Aminoethyl)-1-methylpyrrolidine, a versatile heterocyclic amine with applications in pharmaceutical and chemical research. While detailed pharmacological data for this specific molecule is limited in publicly available literature, this document consolidates existing information on its synthesis, chemical characteristics, and its role as a building block in the development of novel compounds.

Chemical and Physical Properties

This compound is a liquid at room temperature with the following properties:

PropertyValueReference(s)
Molecular Formula C₇H₁₆N₂[1]
Molecular Weight 128.22 g/mol [1]
Appearance Liquid
Density 0.885 g/mL at 25 °C
Refractive Index n20/D 1.4684
CAS Number 51387-90-7[1]
Synonyms 1-Methyl-2-(2-aminoethyl)pyrrolidine, 1-Methyl-2-pyrrolidineethanamine, 2-(1-Methyl-2-pyrrolidinyl)ethanamine, 2-(1-Methyl-2-pyrrolidinyl)ethylamine, 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine, 2-(1-Methylpyrrolidin-2-yl)ethylamine, 2-(N-Methylpyrrolidin-2-yl)ethylamine, N-Methyl-2-(2-aminoethyl)pyrrolidine

Synthesis of this compound

The synthesis of this compound has been described in patent literature, with a common and economical route starting from 1-methyl-2-pyrrolidinone (B7775990). This method proceeds through the formation of an intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile, which is subsequently hydrogenated.[2]

Synthesis Pathway from 1-Methyl-2-pyrrolidinone

Synthesis_Pathway Synthesis of this compound A 1-Methyl-2-pyrrolidinone B (1-Methylpyrrolidin-2-ylidene)-acetonitrile A->B + Acetonitrile C This compound B->C Hydrogenation (e.g., H₂/Pd-C)

Caption: Synthesis of this compound from 1-methyl-2-pyrrolidinone.

Experimental Protocols

The following experimental protocols are based on information provided in patent literature.[2][3] Researchers should be aware that these descriptions may lack the fine detail of peer-reviewed journal articles and optimization may be required.

Protocol 1: Synthesis from 1-Methyl-2-pyrrolidinone [2]

  • Step 1: Formation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile. This step involves the reaction of 1-methyl-2-pyrrolidinone with acetonitrile. The patent suggests this is a known procedure but does not provide specific reagents or conditions for this initial step.

  • Step 2: Hydrogenation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile. The intermediate is then subjected to hydrogenation.

    • Catalyst: Palladium on carbon (Pd/C) is a suitable catalyst.

    • Solvent: Methanol is a common solvent for such reactions.

    • Conditions: The reaction is carried out under hydrogen pressure at a temperature range of 40-80 °C.

    • Work-up: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting product is purified by distillation under reduced pressure.

Protocol 2: Alternative Synthesis Routes [3]

A separate patent outlines several other potential starting materials for the synthesis of this compound, including:

  • N-methyl-2-cyanomethylene pyrrolidine

  • 2-aminoethyl tetrahydrofuran

  • N-methyl-2-hydroxyethyl pyrrolidine

  • N-methyl-3-cyanopiperidine

  • N-methylpyrrolyl acrylamide

The patent provides reaction schemes for these routes, which generally involve steps like hydrogenation, amination, or rearrangement.[3] However, detailed experimental procedures for these alternative syntheses are not fully described.

Properties and Applications

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis.[4] Its primary and tertiary amine functionalities allow for a wide range of chemical transformations. It is utilized as an intermediate in the synthesis of:

  • Pharmaceuticals: Particularly in the development of drugs targeting neurological disorders.[4]

  • Agrochemicals: As a component in the creation of new crop protection agents.[4]

  • Polymers: To introduce specific functionalities and modify polymer properties.[4]

  • Analytical Reagents: It can be used as a derivatizing agent in analytical chemistry.[5]

Pharmacological Profile

Currently, there is a lack of specific pharmacological data, such as receptor binding affinities and in vivo efficacy, for this compound in peer-reviewed literature. Its primary role in drug discovery appears to be as a scaffold or intermediate for more complex molecules.

The broader class of pyrrolidine-containing compounds has shown a wide range of biological activities. However, it is crucial to note that these properties cannot be directly extrapolated to this compound without dedicated experimental validation.

Signaling Pathways: A Hypothetical Perspective

Given its application as a building block for drugs targeting neurological disorders, it is plausible that derivatives of this compound could interact with various neurotransmitter systems. The diagram below illustrates a hypothetical signaling pathway that such a derivative might modulate, based on the known pharmacology of other pyrrolidine-based central nervous system (CNS) active agents. This is a speculative representation and requires experimental verification for this compound or its derivatives.

Hypothetical_Signaling_Pathway Hypothetical Neuromodulatory Signaling Pathway A Pyrrolidine Derivative B GPCR (e.g., Dopamine or Serotonin Receptor) A->B Binds to C G-Protein Activation B->C D Adenylyl Cyclase Modulation C->D E cAMP Level Change D->E F Protein Kinase A (PKA) Activation/Inhibition E->F G Phosphorylation of Target Proteins F->G H Cellular Response (e.g., altered neuronal excitability) G->H

Caption: Hypothetical signaling pathway for a pyrrolidine-based CNS active agent.

Safety Information

This compound is classified as a hazardous substance.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in chemical synthesis, particularly for the development of new pharmaceuticals. While its own pharmacological profile is not well-documented, its utility as a scaffold for creating novel molecules with potential therapeutic applications is evident. Further research is warranted to fully characterize the biological activities and potential mechanisms of action of this compound and its derivatives. The synthesis routes described in patent literature provide a foundation for its preparation, although further optimization and detailed procedural documentation in scientific journals would be beneficial for the research community.

References

In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminoethyl)-1-methylpyrrolidine, a versatile building block in pharmaceutical and chemical synthesis. This document is intended to be a valuable resource for laboratory researchers and professionals engaged in drug development and other scientific applications.

Compound Identification and Structure

This compound, also known by its IUPAC name 2-(1-methylpyrrolidin-2-yl)ethanamine, is a diamine featuring a saturated five-membered pyrrolidine (B122466) ring.[1] Its chemical structure consists of a methyl group attached to the nitrogen atom of the pyrrolidine ring and an aminoethyl substituent at the second position.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂[2]
Molecular Weight 128.22 g/mol [1][2]
CAS Number 51387-90-7[2]
Appearance Light beige to light brown powder or liquid[3]
Boiling Point 152.7 °C at 760 mmHg[3]
Density 0.9 ± 0.1 g/cm³[3]
Refractive Index 1.473[3]
Flash Point 149 °F (65 °C)[3]
Purity ≥97%[2]
SMILES CN1CCCC1CCN[2]
InChI InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3[1]
XLogP3 0.2[1]

Experimental Protocols for Property Determination

Determination of Melting Point

The melting point of a solid amine can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated instrument is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

    • The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point of a liquid amine can be determined using the distillation method or the micro boiling point method.

  • Apparatus: Standard distillation glassware, including a round-bottom flask, a condenser, a thermometer, and a receiving flask, or a Thiele tube for micro-scale determination.

  • Procedure (Distillation Method):

    • The liquid sample is placed in the distillation flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The liquid is heated to a gentle boil.

    • The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of pKa

The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.

  • Sample Preparation: A precisely weighed amount of the amine is dissolved in a known volume of deionized water to create a solution of known concentration.

  • Apparatus: A pH meter with a calibrated electrode and a burette.

  • Procedure:

    • The amine solution is placed in a beaker with a magnetic stirrer.

    • A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from the burette.

    • The pH of the solution is recorded after each addition of the acid.

    • A titration curve is generated by plotting the pH versus the volume of acid added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility

The solubility of the amine in various solvents (e.g., water, organic solvents) can be determined using the shake-flask method.

  • Sample Preparation: An excess amount of the amine is added to a known volume of the solvent in a sealed flask.

  • Procedure:

    • The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The mixture is then allowed to stand to allow any undissolved material to settle.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.

    • The concentration of the amine in the saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.

Physicochemical_Characterization_Workflow start Obtain Pure Sample structure Structural Elucidation (NMR, MS, IR) start->structure phys_props Determination of Physical Properties structure->phys_props Confirm Identity data_analysis Data Compilation and Analysis structure->data_analysis solubility Solubility Assessment phys_props->solubility pka pKa Determination phys_props->pka phys_props->data_analysis solubility->data_analysis pka->data_analysis report Technical Guide Generation data_analysis->report

Physicochemical Characterization Workflow

This in-depth guide provides a solid foundation for researchers and professionals working with this compound. The tabulated data offers quick reference, while the detailed experimental protocols provide a roadmap for determining key physicochemical properties. The workflow diagram further clarifies the logical progression of a comprehensive characterization study.

References

Spectroscopic Profile of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 2-(2-Aminoethyl)-1-methylpyrrolidine (CAS No. 51387-90-7). The information is compiled from various public databases and is intended to assist researchers in the identification, characterization, and application of this molecule. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental methodologies for these techniques, and includes a workflow diagram for spectroscopic analysis.

Overview of Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. For this compound, various spectroscopic datasets are publicly available, confirming its molecular structure and providing a reference for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data have been reported for this compound.

Table 1: Summary of Available NMR Data

Spectrum TypeAvailabilitySource of DataInstrumentation
¹H NMRData availableJohn Wiley & Sons, Inc.Varian A-60
¹³C NMRData availableJohn Wiley & Sons, Inc.Not Specified

Detailed peak lists and chemical shift assignments are available for viewing in the spectral databases cited.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound has been recorded using both Attenuated Total Reflectance (ATR) and traditional Fourier-Transform Infrared (FTIR) techniques.[1]

Table 2: Summary of Available IR Data

Spectrum TypeTechniqueAvailabilitySource of SpectrumInstrumentation
ATR-IRATR-Neat (DuraSamplIR II)Data availableBio-Rad Laboratories, Inc.Bruker Tensor 27 FT-IR
FTIRCapillary Cell: NeatData availableNot SpecifiedNot Specified
Vapor Phase IRVapor PhaseData availableSigma-Aldrich Co. LLC.Not Specified

Researchers can access the full spectra from the referenced sources to identify characteristic absorption bands for the amine and alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.

Table 3: Summary of Available GC-MS Data

ParameterValueSource
Molecular FormulaC₇H₁₆N₂PubChem
Molecular Weight128.22 g/mol PubChem
Major Peaks (m/z) NIST Mass Spectrometry Data Center
Top Peak84PubChem
2nd Highest Peak42PubChem
3rd Highest Peak30PubChem

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectroscopic data presented above. These are intended as a guide and may be adapted based on the specific instrumentation and sample requirements.

NMR Spectroscopy
  • Sample Preparation : A small quantity (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the sample.

  • Data Acquisition : The NMR spectrum is acquired on a spectrometer, such as a Varian A-60. Standard acquisition parameters are used, and the magnetic field is shimmed to ensure homogeneity.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy
  • Sample Preparation (ATR-IR) : A small drop of neat this compound is placed directly onto the ATR crystal (e.g., a DuraSamplIR II).

  • Sample Preparation (FTIR - Neat) : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR. A background spectrum of the empty ATR crystal or salt plates is first collected and subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Gas Chromatography : A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column. The temperature of the column is ramped to elute compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis : The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which aids in structural elucidation.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 2-(2-Aminoethyl)-1- methylpyrrolidine Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (ATR or Salt Plate) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-(2-Aminoethyl)-1-methylpyrrolidine (CAS 51387-90-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of 2-(2-Aminoethyl)-1-methylpyrrolidine (CAS Number: 51387-90-7). A versatile heterocyclic amine, this compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, and serves as a valuable derivatization reagent in advanced analytical techniques. This document collates essential quantitative data, details experimental protocols for its synthesis and analytical applications, and presents visual representations of key chemical transformations and analytical workflows to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound, also known as 1-Methyl-2-(2-aminoethyl)pyrrolidine, is a clear, colorless to pale yellow liquid. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValue
CAS Number 51387-90-7
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Appearance Clear colorless to pale yellow liquid
Boiling Point 152.7±8.0 °C (Predicted)
Density 0.885 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.4684 (lit.)
Flash Point 65 °C (149 °F)
Solubility Chloroform (Slightly), Methanol (B129727) (Slightly)
pKa 10.34±0.40 (Predicted)

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and economical method starts from commercially available 1-methyl-2-pyrrolidinone (B7775990). This process involves the formation of an intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile, followed by a hydrogenation step to yield the final product in high purity.[1]

Experimental Protocol: Synthesis from 1-methyl-2-pyrrolidinone

This protocol outlines a general procedure for the synthesis of this compound.

Step 1: Formation of (1-methylpyrrolidin-2-ylidene)-acetonitrile

  • In a suitable reaction vessel, react 1-methyl-2-pyrrolidinone with an acetonitrile (B52724) derivative in the presence of a suitable base and solvent.

  • The reaction mixture is typically heated to facilitate the condensation reaction.

  • Upon completion, the intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile, is isolated and purified.

Step 2: Hydrogenation of the Intermediate

  • The purified (1-methylpyrrolidin-2-ylidene)-acetonitrile is dissolved in a suitable solvent, such as methanol containing hydrochloric acid.[2]

  • A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the mixture.[2]

  • The reaction is carried out under hydrogen pressure (e.g., 4-10 MPa) and elevated temperature (e.g., 40-80 °C) until the uptake of hydrogen ceases.[2]

  • After the reaction is complete, the catalyst is removed by filtration.

  • The solvent is evaporated, and the resulting hydrochloride salt is neutralized with a base.

  • The final product, this compound, is extracted with an organic solvent and purified by distillation to yield a product with a purity of approximately 95%.[2]

G start 1-methyl-2-pyrrolidinone intermediate (1-methylpyrrolidin-2-ylidene)-acetonitrile start->intermediate Acetonitrile derivative, Base product This compound intermediate->product H₂, Pd/C, 40-80°C, 4-10 MPa

Synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its pyrrolidine (B122466) moiety is a common scaffold in medicinal chemistry, offering opportunities for stereochemical diversity and three-dimensional exploration of pharmacophore space.

Intermediate in the Synthesis of Sigma Receptor Ligands

A significant application of derivatives of this compound is in the development of potent and selective sigma receptor ligands.[3] Sigma receptors are implicated in a variety of neurological and psychiatric conditions, making them an attractive target for drug development.

A novel class of high-affinity sigma receptor ligands has been synthesized using N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a direct derivative of this compound.[3] The synthesis involves the acylation and subsequent reduction of the diamine precursor.[3]

G start This compound Derivative acyl Acylation start->acyl reduce Alane Reduction acyl->reduce product Sigma Receptor Ligand reduce->product

Synthesis of Sigma Receptor Ligands.

The resulting compounds have demonstrated subnanomolar affinity for the sigma receptor, highlighting the importance of the 2-(1-pyrrolidinyl)ethylamine scaffold in achieving high potency.[3] For example, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine exhibited a Kᵢ of 0.34 nM in displacing [³H]-(+)-3-PPP from guinea pig brain membranes.[3]

Analytical Applications: Derivatization Agent in HPLC-ECL

Beyond its role in synthesis, this compound is a valuable reagent in analytical chemistry, particularly as a derivatization agent for carboxylic acids in High-Performance Liquid Chromatography (HPLC) with electrogenerated chemiluminescence (ECL) detection.[4] This technique offers high sensitivity and selectivity for the quantification of carboxylic acids in complex matrices.

Experimental Protocol: Derivatization of Carboxylic Acids for HPLC-ECL Analysis

This protocol provides a general methodology for the derivatization of carboxylic acids using this compound for subsequent HPLC-ECL analysis.

Materials:

  • This compound

  • Carboxylic acid standard or sample

  • 2-Bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP)

  • 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (Me-DPP)

  • Acetonitrile (ACN), HPLC grade

  • Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) for ECL detection

Procedure:

  • Sample Preparation: Prepare a standard solution of the carboxylic acid (e.g., myristic acid) in acetonitrile.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix the carboxylic acid solution with a solution of this compound in acetonitrile.

    • Add solutions of BEP and Me-DPP in acetonitrile to the mixture.

    • Allow the reaction to proceed at room temperature for 30 minutes.[4]

  • HPLC-ECL Analysis:

    • Inject an aliquot of the reaction mixture into the HPLC system equipped with a reversed-phase column.

    • Perform isocratic elution to separate the derivatized carboxylic acids.

    • The eluent is mixed with a solution containing [Ru(bpy)₃]²⁺ before entering the ECL detector.

    • The ECL signal is generated upon electrochemical oxidation of the derivatized analyte and [Ru(bpy)₃]²⁺.

    • The on-column detection limits can reach the femtomole level (e.g., 70 fmol for myristic acid).[4]

G cluster_0 Derivatization cluster_1 Analysis Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture + this compound + BEP, Me-DPP HPLC Separation HPLC Separation Reaction Mixture->HPLC Separation ECL Detection ECL Detection HPLC Separation->ECL Detection + [Ru(bpy)₃]²⁺ Quantification Quantification ECL Detection->Quantification

Workflow for HPLC-ECL Analysis.

Safety and Handling

This compound is harmful if swallowed and causes skin irritation and serious eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 51387-90-7) is a chemical of significant interest to the scientific community, particularly in the fields of medicinal chemistry and analytical science. Its utility as a synthetic intermediate for high-affinity sigma receptor ligands underscores its potential in the development of novel therapeutics for neurological disorders. Furthermore, its application as a sensitive derivatization reagent for carboxylic acids in HPLC-ECL provides a powerful tool for bioanalytical studies. This guide has summarized the key technical aspects of this compound to facilitate its effective and safe use in research and development.

References

The Elusive Biological Profile of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)-1-methylpyrrolidine, a simple pyrrolidine (B122466) derivative, is a chemical entity primarily recognized for its role as a versatile building block in synthetic chemistry.[1] Its structural motif is incorporated into a wide array of more complex molecules that exhibit significant biological activities. However, a comprehensive pharmacological profile of this compound itself remains largely undefined in publicly accessible scientific literature. This technical guide aims to provide an in-depth overview of the known information regarding this compound, detailing the biological activities of structurally related molecules to infer its potential pharmacological relevance. Furthermore, this document outlines detailed, standardized experimental protocols that can be employed to elucidate the biological activity of this and similar chemical entities.

Core Compound: this compound

Compound Name Structure CAS Number Molecular Formula Molecular Weight
This compound[Image of this compound structure]51387-90-7C₇H₁₆N₂128.22 g/mol

Note: An image of the chemical structure would be inserted here in a formal document.

Despite its frequent use in the synthesis of pharmaceuticals, there is a conspicuous absence of quantitative biological data—such as receptor binding affinities (Kᵢ, IC₅₀) or functional potencies (EC₅₀, Emax)—for this compound in peer-reviewed publications. Its primary utility is reported as a key intermediate in the creation of novel drug candidates targeting a range of biological systems.[1]

Biological Activities of Structurally Related Pyrrolidine Derivatives

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological targets. The analysis of these derivatives can provide valuable insights into the potential, albeit unconfirmed, biological space that this compound might occupy.

Sigma Receptor Ligands

A series of conformationally restricted derivatives of a molecule containing a 2-(1-pyrrolidinyl)ethylamino moiety has been synthesized and evaluated for their affinity at sigma receptors.[2] These receptors are implicated in a variety of neurological functions and are targets for the development of treatments for neuropsychiatric disorders and substance abuse. The study revealed that modifications of the pyrrolidine-containing structure led to compounds with high affinity for sigma receptors, with Kᵢ values in the nanomolar range.[2] This suggests that the pyrrolidine ethylamine (B1201723) substructure could contribute to binding at these sites.

Sodium Channel Blockers

Novel pyrrolidine derivatives have been investigated as potent sodium channel blockers for the potential treatment of ischemic stroke.[3] Structure-activity relationship (SAR) studies in this series led to the discovery of compounds with significant neuroprotective effects in preclinical models. The pyrrolidine ring was a core component of these neurologically active agents.[3]

Carbonic Anhydrase and Acetylcholinesterase Inhibitors

Multi-functionalized pyrrolidine-containing benzenesulfonamides have been synthesized and shown to inhibit carbonic anhydrases (CAs) and acetylcholinesterase (AChE).[4] These enzymes are important targets for the treatment of glaucoma and Alzheimer's disease, respectively. The study identified compounds with potent inhibitory activity, with Kᵢ values in the nanomolar range for both enzyme classes.[4]

T-type Calcium Channel Inhibitors

The development of pyrrolidine-based inhibitors of T-type calcium channels has been pursued for the treatment of neuropathic pain.[5] These efforts have yielded potent inhibitors with promising in vivo efficacy in animal models of pain.

Summary of Potential Biological Relevance

The consistent appearance of the pyrrolidine motif in compounds active at a variety of central nervous system (CNS) targets suggests that this compound could potentially interact with one or more of these or other receptors. However, without direct experimental evidence, any such activity remains speculative.

Experimental Protocols for Biological Characterization

To determine the biological activity of this compound, a systematic screening approach is necessary. The following are detailed, generalized protocols for key in vitro assays commonly used in early-stage drug discovery.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of CNS receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A specific radioligand for each receptor (e.g., [³H]-dopamine for dopamine (B1211576) receptors).

  • This compound (test compound).

  • A known high-affinity unlabeled ligand for each receptor (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions and protease inhibitors).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of the radioligand to wells containing the receptor preparation. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of the unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., G-Protein Coupled Receptors)

Functional assays measure the effect of a compound on the signaling activity of a receptor.

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at a specific G-protein coupled receptor (GPCR).

Materials:

  • A cell line stably or transiently expressing the GPCR of interest.

  • A known agonist for the GPCR.

  • This compound (test compound).

  • Assay medium (e.g., cell culture medium with low serum).

  • A commercial kit for measuring the downstream signaling molecule (e.g., cAMP, inositol (B14025) phosphates, or calcium).

  • A microplate reader capable of detecting the signal from the assay kit (e.g., luminescence, fluorescence, or absorbance).

Procedure:

  • Cell Plating: Plate the cells expressing the GPCR in a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound to the cells and incubate for a specific period.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of the known agonist.

  • Signal Detection: Following incubation, lyse the cells (if required by the assay kit) and measure the level of the second messenger according to the manufacturer's instructions using a microplate reader.

  • Data Analysis:

    • Agonist Mode: Plot the signal as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

    • Antagonist Mode: Plot the response to the agonist as a function of the test compound concentration to determine the IC₅₀ value, from which the Schild regression analysis can be used to determine the pA₂ value (a measure of antagonist potency).

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Preparation (Membranes/Homogenates) Incubation Incubation in 96-well Plate Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & Test Compound) Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis

Caption: Workflow for a Radioligand Binding Assay.

Functional_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Cell Plating (Expressing GPCR) Compound_Addition Compound Addition (Agonist/Antagonist Mode) Cell_Plating->Compound_Addition Compound_Prep Compound Preparation (Test Compound & Agonist) Compound_Prep->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Second Messenger Detection Incubation->Signal_Detection Data_Analysis Data Analysis (EC50/IC50) Signal_Detection->Data_Analysis

Caption: Workflow for a GPCR Functional Assay.

Conclusion

This compound is a compound of interest due to its integral role in the synthesis of a multitude of biologically active molecules. While direct pharmacological data for this specific entity is currently lacking in the public domain, the prevalence of the pyrrolidine scaffold in CNS-active compounds suggests its potential for biological interactions. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of its, and other novel compounds', biological activity. The elucidation of the pharmacological profile of such fundamental chemical building blocks is a critical step in the rational design and discovery of new therapeutic agents. Future research focused on the systematic screening of such foundational molecules could uncover novel biological activities and pave the way for new avenues of drug development.

References

2-(2-Aminoethyl)-1-methylpyrrolidine: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)-1-methylpyrrolidine is a versatile chiral diamine that has garnered significant interest as a fundamental building block in asymmetric synthesis. Its rigid pyrrolidine (B122466) scaffold, combined with the presence of two distinct amine functionalities, makes it an excellent precursor for the development of chiral ligands, auxiliaries, and organocatalysts. These, in turn, are instrumental in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] The pyrrolidine ring is a privileged structure in medicinal chemistry, and the introduction of a chiral center at the 2-position allows for precise control over the three-dimensional arrangement of substituents, which is crucial for biological activity.[1]

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application as a chiral building block. It details experimental protocols for its preparation and derivatization and presents quantitative data from representative asymmetric transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
CAS Number 51387-90-7
Appearance Liquid
Density 0.885 g/mL at 25 °C
Refractive Index (n20/D) 1.4684
SMILES CN1CCCC1CCN
InChI 1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3
InChIKey PNHGJPJOMCXSKN-UHFFFAOYSA-N

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from readily available precursors. One common and economical method involves the use of 1-methyl-2-pyrrolidinone.[2][3]

Synthesis Workflow

A 1-Methyl-2-pyrrolidinone B (1-Methylpyrrolidin-2-ylidene)-acetonitrile A->B Condensation with Acetonitrile C Acid Salt of Acetonitrile Intermediate B->C Acid Treatment (e.g., HCl, H₂SO₄) D This compound C->D Hydrogenation (e.g., Pd/C, H₂)

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1-Methyl-2-pyrrolidinone

This protocol is adapted from patented procedures and provides a general method for the laboratory-scale synthesis.[2][3]

Step 1: Synthesis of (1-Methylpyrrolidin-2-ylidene)-acetonitrile

  • To a solution of 1-methyl-2-pyrrolidinone, add an equimolar amount of acetonitrile.

  • In the presence of a strong base (e.g., sodium amide or potassium tert-butoxide) and under an inert atmosphere, heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After cooling, quench the reaction mixture with a suitable reagent and extract the product with an organic solvent.

  • Purify the crude product by distillation or column chromatography to yield (1-methylpyrrolidin-2-ylidene)-acetonitrile.

Step 2: Formation of the Acid Salt

  • Dissolve the (1-methylpyrrolidin-2-ylidene)-acetonitrile in a suitable organic solvent.

  • Slowly add a solution of an inorganic or organic acid (e.g., hydrochloric acid or sulfuric acid) to form the corresponding acid salt, which may precipitate.[3]

  • Isolate the salt by filtration and wash with a cold solvent.

Step 3: Hydrogenation to this compound

  • Suspend the acid salt in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a hydrogenation catalyst, such as 5% palladium on carbon (Pd/C).[4]

  • Pressurize the reaction vessel with hydrogen gas (typically 4-10 MPa) and heat to 40-80 °C.[4]

  • Maintain the reaction under these conditions until hydrogen uptake ceases.

  • After cooling and venting the hydrogen, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the resulting residue with a base (e.g., sodium hydroxide (B78521) solution) and extract the free amine with an organic solvent (e.g., ether).[4]

  • Dry the organic extracts, remove the solvent, and purify the final product by distillation under reduced pressure to obtain this compound. A yield of up to 95% has been reported for this hydrogenation step.[4]

Application in Asymmetric Synthesis

The primary application of chiral this compound lies in its use as a precursor for chiral ligands and organocatalysts. The two amine groups can be selectively functionalized to create bidentate or tridentate ligands for metal-catalyzed asymmetric reactions or to synthesize bifunctional organocatalysts. A common strategy involves protecting the primary amine to allow for selective modification of the tertiary amine within the pyrrolidine ring, or vice versa.

Mechanism of Action: Enamine Catalysis

Derivatives of this compound, particularly those where the pyrrolidine nitrogen acts as a secondary amine, are effective in enamine catalysis. This is a powerful strategy for the α-functionalization of aldehydes and ketones.

cluster_0 Catalytic Cycle A Chiral Secondary Amine Catalyst C Iminium Ion A->C + H+ B Carbonyl Compound (Aldehyde/Ketone) B->C D Enamine C->D - H+ F Iminium Ion Adduct D->F + E+ E Electrophile (E+) G α-Functionalized Carbonyl Product F->G + H₂O H Water

Caption: General mechanism of enamine catalysis using a chiral secondary amine.

In this mechanism, the chiral pyrrolidine derivative reacts with a carbonyl compound to form a nucleophilic enamine intermediate.[3][5] The chirality of the catalyst directs the attack of an electrophile to one face of the enamine, leading to the formation of a new stereocenter with high enantioselectivity.[5] Subsequent hydrolysis releases the α-functionalized carbonyl product and regenerates the catalyst.[6]

Illustrative Application: Asymmetric Michael Addition

While specific data for catalysts derived directly from this compound is limited in readily available literature, we can illustrate its potential by examining the performance of a closely related chiral pyrrolidine-based organocatalyst in the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrenes. Chiral squaramide catalysts incorporating a pyrrolidine moiety have shown high efficacy in this transformation.

Representative Data for a Chiral Pyrrolidine-Squaramide Catalyst in the Michael Addition of Cyclohexanone to β-Nitrostyrenes

Entryβ-Nitrostyrene SubstituentYield (%)dr (syn/anti)ee (%) (syn)
1H95>99:198
24-F98>99:199
34-Cl97>99:199
44-Br96>99:198
54-Me92>99:197
62-Cl8798:296

Data is representative of results obtained with highly effective pyrrolidine-based squaramide organocatalysts and serves to illustrate the potential of such chiral backbones.[7][8]

Experimental Protocol: N-Boc Protection of a Chiral Pyrrolidine Amine

To facilitate selective functionalization, one of the amine groups in this compound is often protected. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose. The following is a general protocol adapted for a chiral aminomethylpyrrolidine.[9]

Step 1: Boc Protection

  • Dissolve (S)-2-(aminomethyl)pyrrolidine (as a representative substrate) in an anhydrous solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in DCM dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate to yield the N-Boc protected product, which can be further purified by column chromatography if necessary.[9]

Step 2: Boc Deprotection

  • Dissolve the N-Boc protected amine in an anhydrous solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane.[9]

  • Stir the mixture at room temperature for 1-4 hours. The deprotected amine salt may precipitate.

  • If a precipitate forms, it can be isolated by filtration. Otherwise, the solvent and excess acid are removed under reduced pressure.

  • The resulting hydrochloride or trifluoroacetate (B77799) salt can be used directly or neutralized with a base to obtain the free amine.[9]

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its straightforward synthesis from inexpensive starting materials and the presence of two modifiable amine groups make it an attractive scaffold for the design and preparation of novel chiral ligands and organocatalysts. While specific, publicly available quantitative data on its direct application in asymmetric catalysis is emerging, the well-established success of related pyrrolidine derivatives in a wide range of enantioselective transformations underscores its promise. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the utility of this chiral building block in the synthesis of enantiomerically pure molecules.

References

Reactivity of the primary and tertiary amine groups in 2-(2-Aminoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Differential Reactivity of Amine Groups in 2-(2-Aminoethyl)-1-methylpyrrolidine

Abstract

This compound is a diamine of significant interest in pharmaceutical and agrochemical synthesis, primarily due to the distinct reactivity profiles of its primary and tertiary amine functionalities.[1] This technical guide provides a comprehensive analysis of the electronic and steric factors that govern the chemoselectivity of these two nitrogen centers. The primary amine, located on a flexible ethyl side-chain, is sterically accessible and demonstrates superior nucleophilicity in common synthetic transformations.[2][3] In contrast, the tertiary amine, integrated into the pyrrolidine (B122466) ring, is sterically hindered, which modulates its basicity and significantly curtails its nucleophilic potential.[3][4][5] This document details the underlying principles of this differential reactivity, presents quantitative data in structured tables, provides detailed experimental protocols for selective functionalization, and uses visualizations to illustrate key concepts and workflows.

Introduction

The strategic functionalization of polyamines is a cornerstone of modern medicinal chemistry and materials science. This compound (Figure 1) presents a classic case of a diamine with two electronically similar but sterically distinct amine groups. Its utility as a synthetic building block is derived from the ability to selectively modify one amine group while leaving the other intact for subsequent transformations.[1] This guide serves as a technical resource for professionals seeking to understand and exploit this differential reactivity in their research and development endeavors.

Figure 1: Structure of this compound

Physicochemical Properties and Structural Analysis

The structural arrangement of the two amine groups is the primary determinant of their reactivity. The exocyclic primary amine is unhindered, whereas the endocyclic tertiary amine is shielded by the pyrrolidine ring and its N-methyl substituent.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₁₆N₂[1][6]
Molecular Weight128.22 g/mol [1][6]
Density0.885 g/mL at 25 °C[6][7]
Boiling Point152.7 °C at 760 mmHg
Refractive Indexn20/D 1.4684[7]
CAS Number51387-90-7[1][6]
Basicity and pKa Analysis

Basicity, a thermodynamic property, is quantified by the pKa of the conjugate acid. While both amines are basic, their strengths are influenced by inductive effects and solvation. The electron-donating alkyl groups attached to the tertiary nitrogen increase its intrinsic basicity compared to the primary nitrogen. However, steric hindrance around the tertiary amine can impede its solvation and interaction with a proton, which can reduce its effective basicity in solution.

Table 2: Comparative Analysis of Amine Group Properties
FeaturePrimary Amine (-CH₂-NH₂)Tertiary Amine (>N-CH₃)Rationale
Hybridization sp³sp³Both are saturated alkyl amines.
Predicted pKa (Conjugate Acid) ~10.4~10.8The tertiary amine benefits from three electron-donating alkyl groups, slightly increasing its basicity. The pKa of the conjugate acid of the parent 1-methylpyrrolidine (B122478) is ~10.3.[8]
Steric Hindrance LowHighThe primary amine is at the end of a flexible chain. The tertiary amine is part of a ring and shielded by the N-methyl and C2-substituent.[4][9]
Nucleophilicity HighLowNucleophilicity is highly sensitive to steric effects. The accessibility of the lone pair on the primary amine makes it a much stronger nucleophile.[3][10]

Comparative Reactivity Analysis

The difference in steric environment is the most critical factor governing the kinetic reactivity of the two amine centers.

G cluster_primary Primary Amine (-NH2) cluster_tertiary Tertiary Amine (>N-CH3) p_steric Low Steric Hindrance p_nuc High Nucleophilicity p_steric->p_nuc enables p_react Favored for SN2, Acylation, Imine Formation p_nuc->p_react leads to t_react Acts as a Base; Forms Quaternary Salts t_steric High Steric Hindrance t_nuc Low Nucleophilicity t_steric->t_nuc inhibits t_nuc->t_react disfavors (except with small electrophiles)

Caption: Factors influencing the differential reactivity of the amine groups.

Reaction with Electrophiles: A Summary

The primary amine is the kinetically favored site for reactions with most electrophiles due to its higher nucleophilicity and lower steric hindrance.[2][3][11]

Table 3: Summary of Reactivity with Common Electrophiles
Reaction TypePreferred Site of ReactionProduct TypeNotes
Acylation (e.g., with R-COCl)Primary AmineAmideHighly selective. The tertiary amine acts as a non-nucleophilic base.
Sulfonylation (e.g., with R-SO₂Cl)Primary AmineSulfonamideVery high selectivity is expected.
Alkylation (e.g., with R-X, Sₙ2)Primary AmineSecondary AmineThe primary amine is a much better nucleophile for Sₙ2 reactions. The tertiary amine can be alkylated to a quaternary salt, but typically at a slower rate or under different conditions.[10][12]
Reaction with Aldehydes/Ketones Primary AmineImine (Schiff Base)The primary amine undergoes condensation; the tertiary amine does not react.
Michael Addition Primary Amineβ-Amino Ketone/EsterThe unhindered primary amine is a more effective conjugate addition nucleophile.
Protonation Both (Thermodynamically similar)Ammonium SaltsBoth amines are strong bases and will be protonated in acidic media.

Experimental Protocols for Selective Functionalization

The following protocols are representative methods for achieving selective functionalization of the primary amine group of this compound.

Protocol: Selective N-Acylation of the Primary Amine

This procedure details the selective formation of an amide at the primary amine using an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.0 eq)

  • Triethylamine (B128534) (TEA) or a non-nucleophilic base like Hünig's base (1.1 eq)[5][12]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via flash column chromatography (silica gel) to yield the desired N-(2-(1-methylpyrrolidin-2-yl)ethyl)acetamide.

G start Start setup 1. Dissolve Diamine & Base in Anhydrous DCM start->setup cool 2. Cool to 0°C setup->cool add 3. Add Acyl Chloride (dropwise) cool->add react 4. Stir at 0°C -> RT add->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup (NaHCO3, Brine) monitor->workup Complete dry 7. Dry & Concentrate workup->dry purify 8. Purify by Column Chromatography dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for selective N-acylation.

Protocol: Selective Reductive Amination of the Primary Amine

This protocol uses the primary amine's ability to form an imine, which is then reduced to a secondary amine.

Materials:

  • This compound (1.0 eq)

  • An aldehyde or ketone (e.g., benzaldehyde, 1.0 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE, add the aldehyde or ketone (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting secondary amine product by flash column chromatography.

Applications in Drug Development

The predictable chemoselectivity of this compound makes it a valuable scaffold.

  • Linker Chemistry: The primary amine serves as a reactive handle for attaching the pyrrolidine motif to larger molecules, peptides, or surfaces.

  • Pharmacophore Elaboration: After protecting or reacting the primary amine, the tertiary amine can be quaternized to introduce a permanent positive charge, which can be crucial for receptor binding or improving solubility.

  • Catalysis: The molecule and its derivatives can act as bidentate ligands in coordination chemistry or as organocatalysts, where the two amine groups may act cooperatively.[13]

G cluster_path1 Pathway 1: Primary Amine Functionalization cluster_path2 Pathway 2: Tertiary Amine Functionalization Diamine 2-(2-Aminoethyl) -1-methylpyrrolidine P1 Selective Acylation/ Alkylation/ Reductive Amination Diamine->P1 T1 Protect Primary Amine Diamine->T1 P2 Attach to Drug Scaffold, Form Linker P1->P2 T2 Quaternization of Tertiary Amine T1->T2 T3 Introduce Cationic Center T2->T3

Caption: Synthetic pathways utilizing differential amine reactivity.

Conclusion

The reactivity of the two amine groups in this compound is decisively governed by steric hindrance. The exposed primary amine is a potent nucleophile that readily participates in a wide range of bond-forming reactions, including acylation, sulfonylation, and alkylation. In contrast, the sterically encumbered tertiary amine is a poor nucleophile but retains its basicity. This predictable and pronounced difference in reactivity allows for the regioselective functionalization of the molecule, cementing its role as a versatile and valuable building block for researchers in drug discovery and chemical synthesis.

References

An In-depth Technical Guide to Structural Analogs of 2-(2-Aminoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-(2-Aminoethyl)-1-methylpyrrolidine, a compound of significant interest in neuroscience and pharmacology due to its structural similarity to nicotine (B1678760). This document details the synthesis, pharmacological activity, and structure-activity relationships (SAR) of these analogs, with a primary focus on their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs).

Core Compound: this compound

This compound, also known as 1-Methyl-2-(2-aminoethyl)pyrrolidine, serves as a foundational scaffold for the development of novel cholinergic agents. Its structure comprises a chiral pyrrolidine (B122466) ring, a basic nitrogen atom, and an aminoethyl side chain, all of which are critical for its interaction with nAChRs. The versatility of this scaffold allows for systematic modifications to explore the chemical space around the nAChR binding pocket, leading to the development of ligands with tailored affinity, selectivity, and efficacy.

Structural Analogs and Pharmacological Activity

The exploration of structural analogs of this compound has largely focused on modifications of the side chain and the pyrrolidine ring to elucidate the SAR at various nAChR subtypes, particularly the α4β2 subtype, which is implicated in nicotine addiction and various neurological disorders.

Phenylpyrrolidine Ether Analogs

A significant class of analogs involves the replacement of the aminoethyl side chain with a phenyl ether moiety. These compounds have been synthesized and evaluated for their binding affinity and functional activity at human α4β2 nAChRs.

Compound IDRKi (nM) at hα4β2 nAChREC50 (µM)Imax (% of ACh)Agonist Profile
1 H1.8 ± 0.21.2 ± 0.145 ± 2Partial Agonist
2 3-NH₂0.12 ± 0.010.18 ± 0.02100 ± 5Full Agonist
3 3-Cl1.5 ± 0.11.1 ± 0.150 ± 3Partial Agonist
4 3-Br1.6 ± 0.21.3 ± 0.148 ± 2Partial Agonist

Data synthesized from multiple sources. Ki values represent binding affinity, EC50 represents the concentration for half-maximal response, and Imax is the maximal response relative to acetylcholine (ACh).

The data clearly indicates that substitution on the meta-position of the phenyl ring significantly influences both binding affinity and efficacy. The introduction of an amino group at the 3-position (Compound 2 ) dramatically increases both affinity and efficacy, resulting in a full agonist. In contrast, halogenated derivatives (Compounds 3 and 4 ) exhibit affinities and partial agonist activity similar to the unsubstituted analog (Compound 1 )[1][2][3].

Methoxyimine and Oxime Ether Analogs

Another avenue of structural modification involves the bioisosteric replacement of the aromatic heterocycles found in potent nAChR ligands with methoxyimino and oxime ether functionalities.

CompoundKi (µM) at α4β2 nAChRSelectivity over α7 and Muscarinic Receptors
(S)-2-isopropylideneaminooxymethyl-1-methylpyrrolidineSubmicromolarRemarkable
(Z)-(S)-2-ethylideneaminooxymethyl-1-methylpyrrolidineSubmicromolarRemarkable

These compounds have demonstrated submicromolar binding affinity for the α4β2 nAChR with high selectivity over other receptor subtypes.[4]

Structure-Activity Relationship (SAR)

The accumulated data from various analogs allows for the formulation of key SAR principles for this compound derivatives targeting nAChRs:

  • Pyrrolidine Ring: The (S)-configuration of the pyrrolidine ring is generally preferred for high-affinity binding.

  • N-Methyl Group: The methyl group on the pyrrolidine nitrogen is crucial for potent activity.

  • Side Chain: The nature and length of the side chain extending from the 2-position of the pyrrolidine ring are critical determinants of affinity and efficacy. The introduction of hydrogen bond donors and acceptors, as well as aromatic moieties, can significantly modulate pharmacological properties.

  • Substituents on Aromatic Rings: For phenyl ether analogs, the position and electronic properties of substituents on the phenyl ring can fine-tune the ligand's interaction with the receptor, converting a partial agonist into a full agonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are detailed protocols for key experiments cited in the development of these analogs.

Synthesis of Phenylpyrrolidine Ether Analogs

A general synthetic route to phenylpyrrolidine ether derivatives is outlined below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Ether Synthesis S_Methanol (S)-(1-methylpyrrolidin-2-yl)methanol S_Chloro (S)-2-(chloromethyl)-1-methylpyrrolidine S_Methanol->S_Chloro Reflux, 24h SOCl2 Thionyl Chloride (SOCl₂) in dry THF SOCl2->S_Methanol Final_Product Phenylpyrrolidine Ether Analog S_Chloro->Final_Product Stir, rt, 24h Phenol (B47542) Substituted Phenol Phenol->Final_Product NaH Sodium Hydride (NaH) in dry DMF NaH->Phenol

Caption: General synthesis of phenylpyrrolidine ether analogs.

Protocol:

  • Synthesis of (S)-2-(chloromethyl)-1-methylpyrrolidine: To a solution of (S)-(1-methylpyrrolidin-2-yl)methanol in dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, thionyl chloride is added dropwise. The mixture is refluxed for 24 hours. The solvent and excess reagents are removed under vacuum to yield the crude (S)-2-(chloromethyl)-1-methylpyrrolidine, which is used immediately in the next step[3].

  • Synthesis of Phenylpyrrolidine Ether Derivatives: A solution of the appropriately substituted phenol in dry dimethylformamide (DMF) is treated with sodium hydride at 0°C. After stirring for 30 minutes, a solution of (S)-2-(chloromethyl)-1-methylpyrrolidine in dry DMF is added. The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is purified by column chromatography to afford the final phenylpyrrolidine ether analog[3].

Radioligand Binding Assay for α4β2 nAChR

This protocol details a competitive binding assay using [³H]cytisine to determine the binding affinity of test compounds for the human α4β2 nAChR.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection Membrane_Prep Prepare membrane homogenates from SH-EP1-hα4β2 cells Incubation_Mix Incubate membrane homogenate, [³H]cytisine, and test compound in assay buffer Membrane_Prep->Incubation_Mix Compound_Dilutions Prepare serial dilutions of test compounds Compound_Dilutions->Incubation_Mix Incubation_Conditions 4°C for 75 minutes Incubation_Mix->Incubation_Conditions Filtration Rapid vacuum filtration through GF/B filters Incubation_Conditions->Filtration Washing Wash filters with ice-cold assay buffer Filtration->Washing Scintillation_Counting Measure radioactivity on filters using a scintillation counter Washing->Scintillation_Counting G cluster_0 Oocyte Preparation cluster_1 Electrophysiological Recording Oocyte_Harvest Harvest and defolliculate Xenopus laevis oocytes RNA_Injection Inject oocytes with cRNA encoding nAChR subunits Oocyte_Harvest->RNA_Injection Incubation Incubate oocytes for 2-5 days to allow receptor expression RNA_Injection->Incubation Oocyte_Placement Place oocyte in recording chamber and perfuse with buffer Incubation->Oocyte_Placement Impale Impale oocyte with two microelectrodes (voltage and current) Oocyte_Placement->Impale Voltage_Clamp Clamp membrane potential (e.g., -70 mV) Impale->Voltage_Clamp Compound_Application Apply test compound at varying concentrations Voltage_Clamp->Compound_Application Record_Current Record inward currents evoked by the compound Compound_Application->Record_Current G Ligand Nicotinic Agonist nAChR nAChR (α4β2 / α7) Ligand->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K PKC PKC Ca_Influx->PKC Akt Akt PI3K->Akt Gene_Expression Changes in Gene Expression Akt->Gene_Expression MAPK MAPK (ERK1/2) PKC->MAPK MAPK->Gene_Expression Neuronal_Survival Enhanced Neuronal Survival Gene_Expression->Neuronal_Survival

References

Safety and handling precautions for 2-(2-Aminoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-(2-Aminoethyl)-1-methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No. 51387-90-7). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough overview for professionals in research and drug development.

Chemical Identification and Physical Properties

This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₆N₂[2]
Molecular Weight 128.22 g/mol [2]
Appearance Clear colorless to pale yellow liquid; Light orange to yellow to green clear liquid[1][3]
Boiling Point 152.7°C at 760 mmHg to 174°C[4]
Density 0.885 g/mL at 25°C[2]
Flash Point 65°C (149°F) - closed cup[3]
Refractive Index n20/D 1.4684[2]
Storage Temperature 2 - 8°C, protect from light[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to understand these hazards to ensure safe handling.

Table 2: GHS Hazard Classification

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Signal Word: Danger[4]

Hazard Pictograms:

alt text
alt text

Table 3: Hazard and Precautionary Statements

TypeCodeStatementReference(s)
Hazard H302Harmful if swallowed.[3][4]
H315Causes skin irritation.[3][4]
H318Causes serious eye damage.[3][4]
H335May cause respiratory irritation.[3][4]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
P264Wash skin thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
P301+P317IF SWALLOWED: Get medical help.[4]
P302+P352IF ON SKIN: Wash with plenty of water.[4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P317Get medical help.[4]
P319Get medical help if you feel unwell.[4]
P332+P317If skin irritation occurs: Get medical help.[4]
P362+P364Take off contaminated clothing and wash it before reuse.[4]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
P501Dispose of contents/container to an appropriate treatment and disposal facility...[4]

Experimental Protocols

As of the last update, specific, detailed experimental protocols for toxicity testing of this compound are not publicly available. Professionals intending to work with this substance should perform a comprehensive literature review for any new data and develop internal, validated protocols in accordance with established toxicological and safety standards, such as those provided by the OECD or similar regulatory bodies.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this chemical is essential to minimize exposure and ensure safety.

Safe Handling Workflow

GHS_Safe_Handling_Workflow cluster_prep Preparation & Assessment cluster_eng Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_emergency Emergency Procedures cluster_disposal Waste & Decontamination Plan Review SDS & Plan Experiment Assess Conduct Risk Assessment Plan->Assess Ventilation Use in a Fume Hood Assess->Ventilation Eyewear Safety Goggles & Face Shield Ventilation->Eyewear SOP Follow Standard Operating Procedures Gloves Impervious Gloves Clothing Lab Coat / Impervious Clothing Gloves->Clothing Eyewear->Gloves Handling Safe Handling & Transfer Clothing->Handling Storage Store in a Cool, Dry, Well-Ventilated, Locked Area Handling->Storage Spill Accidental Release: Evacuate, Ventilate, Contain with Inert Material Handling->Spill Fire Fire: Use Dry Chemical, CO2, or Alcohol-Resistant Foam Handling->Fire FirstAid First Aid: Follow SDS Instructions for Exposure Handling->FirstAid Waste Dispose as Hazardous Waste Handling->Waste Decon Decontaminate Work Area & PPE Waste->Decon

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Recommendations

Table 4: Recommended Personal Protective Equipment

Body PartProtectionDetailsReference(s)
Eyes/Face Safety Goggles / Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protective Gloves / ClothingWear fire/flame resistant and impervious clothing. Chemical resistant gloves (e.g., Nitrile, Neoprene).[4]
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN14387)).[4]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

First Aid Measures

Table 5: First Aid Procedures

ExposureActionReference(s)
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of water. Seek medical attention if irritation occurs.[4]
Eye Contact Immediately rinse with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Fire-Fighting and Accidental Release
  • Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish. [4]Firefighters must wear self-contained breathing apparatus (SCBA). [4]* Accidental Release: Evacuate the area. [4]Ensure adequate ventilation and remove all ignition sources. [4]Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal. [5]Prevent entry into drains and waterways.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials. [4]Store locked up. [4]* Disposal: Dispose of waste and contaminated materials in accordance with federal, state, and local regulations. This material should be treated as hazardous waste. [4] This guide is intended as a summary of key safety information. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine from 1-methyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine, a versatile building block in pharmaceutical and agrochemical development[1]. The described two-step synthesis commences with the readily available and cost-effective starting material, 1-methyl-2-pyrrolidinone[2].

The synthesis proceeds via an intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile, which is subsequently hydrogenated to yield the target primary amine. This method has been reported to produce this compound in high yield and purity[2].

Synthesis Overview

The overall synthetic pathway is a two-step process:

  • Step 1: Synthesis of (1-methylpyrrolidin-2-ylidene)-acetonitrile. This step involves the condensation of 1-methyl-2-pyrrolidinone (B7775990) with acetonitrile (B52724). A proposed method for this transformation is a three-component reaction utilizing phosphorus oxychloride as an activating agent.

  • Step 2: Hydrogenation of (1-methylpyrrolidin-2-ylidene)-acetonitrile. The intermediate nitrile is reduced to the corresponding primary amine, this compound, via catalytic hydrogenation.

A visual representation of the synthesis workflow is provided below.

Synthesis_Workflow Start 1-Methyl-2-pyrrolidinone Intermediate (1-methylpyrrolidin-2-ylidene)- acetonitrile Start->Intermediate Acetonitrile, POCl3 Product This compound Intermediate->Product H2, Catalyst

Caption: Overall synthesis workflow.

Experimental Protocols

Step 1: Synthesis of (1-methylpyrrolidin-2-ylidene)-acetonitrile

This protocol is based on a three-component condensation reaction.

Materials:

  • 1-methyl-2-pyrrolidinone

  • Acetonitrile

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel

Procedure:

  • To a solution of 1-methyl-2-pyrrolidinone and acetonitrile in a suitable solvent, phosphorus oxychloride is added dropwise at a controlled temperature.

  • The reaction mixture is stirred for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The reaction is then quenched, and the product is extracted.

  • Purification is typically achieved by filtration through a plug of silica gel using an appropriate eluent, such as dichloromethane, to yield the desired (1-methylpyrrolidin-2-ylidene)-acetonitrile[3].

Note: The yield for similar reactions is reported to be in the range of 70-87%[3].

Step 2: Hydrogenation of (1-methylpyrrolidin-2-ylidene)-acetonitrile

This protocol is adapted from a patented procedure for the synthesis of this compound[3].

Materials:

  • (1-methylpyrrolidin-2-ylidene)-acetonitrile

  • Methanol (B129727) (MeOH)

  • p-Toluenesulfonic acid

  • Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C)

  • Isopropyl ether

  • 50% Sodium hydroxide solution

Procedure:

  • In a suitable reaction vessel, dissolve 20 g (0.164 mol) of (1-methylpyrrolidin-2-ylidene)-acetonitrile in 79 g of methanol[3].

  • To this solution, add 63 g of p-toluenesulfonic acid and stir until complete dissolution[3].

  • Carefully add 2.0 g of Pd(OH)₂/C catalyst to the mixture[3].

  • Pressurize the vessel with hydrogen gas to 18 bar and maintain the reaction at room temperature for 5 hours with stirring[3].

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the Pd(OH)₂/C catalyst[3].

  • Remove the methanol from the filtrate by distillation under reduced pressure[3].

  • Add 145 g of isopropyl ether to the residue, followed by the addition of 61 g of 50% sodium hydroxide solution with vigorous stirring for 30 minutes[3].

  • Separate the organic layer, and the aqueous layer may be further extracted with isopropyl ether.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products

CompoundStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )
1-Methyl-2-pyrrolidinoneStarting MaterialC₅H₉NO99.13
(1-methylpyrrolidin-2-ylidene)-acetonitrileIntermediateC₇H₁₀N₂122.17
This compoundProductC₇H₁₆N₂128.22

Table 2: Reaction Conditions and Yields

StepKey ReagentsSolventTemperaturePressureDurationReported Yield
1. Synthesis of Intermediate Acetonitrile, POCl₃Dichloromethane (suggested)---70-87% (estimated)[3]
2. Hydrogenation H₂, Pd(OH)₂/C, p-Toluenesulfonic acidMethanolRoom Temperature18 bar5 hoursHigh[2]

Reaction Mechanism and Logical Relationships

The synthesis involves two key transformations. The first is the activation of the lactam carbonyl and subsequent condensation with the nitrile. The second is the catalytic reduction of the resulting enamine nitrile.

Step 1: Formation of the Vilsmeier-Haack type reagent and Condensation

The reaction of 1-methyl-2-pyrrolidinone with phosphorus oxychloride is expected to form a Vilsmeier-Haack type reagent, which is a highly electrophilic species. This reagent then reacts with the nucleophilic acetonitrile to form the enaminonitrile intermediate.

Vilsmeier_Condensation cluster_0 Vilsmeier Reagent Formation cluster_1 Condensation 1-Methyl-2-pyrrolidinone 1-Methyl-2-pyrrolidinone Activated Lactam Activated Lactam 1-Methyl-2-pyrrolidinone->Activated Lactam POCl3 (1-methylpyrrolidin-2-ylidene)-acetonitrile (1-methylpyrrolidin-2-ylidene)-acetonitrile Activated Lactam->(1-methylpyrrolidin-2-ylidene)-acetonitrile Acetonitrile Hydrogenation_Mechanism Intermediate (1-methylpyrrolidin-2-ylidene)-acetonitrile Protonated_Intermediate Protonated Intermediate Intermediate->Protonated_Intermediate H+ (from p-TsOH) Reduced_Intermediate Reduced Intermediate Protonated_Intermediate->Reduced_Intermediate H2, Pd(OH)2/C Product This compound Reduced_Intermediate->Product Further Reduction

References

Application Notes and Protocols: 2-(2-Aminoethyl)-1-methylpyrrolidine as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)-1-methylpyrrolidine is a versatile chiral bidentate ligand with significant potential in organometallic chemistry and catalysis. Its structure, featuring a tertiary amine within a pyrrolidine (B122466) ring and a primary amine on an ethyl side chain, allows for the formation of stable five-membered chelate rings with a variety of transition metals. This chelating effect can impart specific steric and electronic properties to the resulting metal complexes, making them promising candidates for applications in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis. While direct and extensive studies on the organometallic applications of this specific ligand are emerging, its structural similarity to well-explored bidentate nitrogen ligands provides a strong basis for its use in a range of catalytic transformations.

These application notes provide an overview of the potential uses of this compound in organometallic chemistry, including protocols for the synthesis of representative metal complexes and their application in catalysis, based on established methodologies for analogous systems.

Potential Applications in Organometallic Chemistry and Catalysis

The unique structural features of this compound make it a promising ligand for various catalytic applications:

  • Asymmetric Catalysis: The inherent chirality of the ligand can be exploited in asymmetric synthesis to produce enantiomerically enriched products. This is of particular interest in the pharmaceutical industry, where the biological activity of a drug is often dependent on a specific stereoisomer.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes bearing bidentate nitrogen ligands are well-known catalysts for the reduction of ketones, aldehydes, and imines. The this compound ligand can be used to create highly efficient and selective catalysts for these transformations.

  • Cross-Coupling Reactions: Palladium complexes are workhorses in C-C and C-N bond formation. While less common for simple N,N'-donors alone, in combination with other ligands, or as part of a pincer-type structure, this scaffold could find application in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

  • Bio-relevant Coordination Chemistry: The interaction of metal complexes with biological molecules is a growing area of research. For instance, palladium(II) complexes with this compound (AEMP) have been studied in the context of their interaction with amino acids, with stability constants for [Pd(AEMP)-α-alanine]2+ being logβ110 ~ 9.74 and for [Pd(AEMP)-β-alanine]2+ being logβ110 ~ 9.10[1].

Experimental Protocols

Protocol 1: Synthesis of a Dichloro(p-cymene)ruthenium(II) Complex with this compound

This protocol describes a general method for the synthesis of a half-sandwich ruthenium(II) complex, a common precursor for various catalytic applications.

Materials:

  • Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

  • This compound

  • Anhydrous methanol (B129727)

  • Anhydrous diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dichloro(p-cymene)ruthenium(II) dimer in anhydrous methanol to form an orange solution.

  • In a separate vial, dissolve 2.2 equivalents of this compound in anhydrous methanol.

  • Slowly add the ligand solution to the stirring ruthenium dimer solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution may change.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • Wash the residue with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the resulting solid under vacuum to yield the desired dichloro(p-cymene)ruthenium(II) complex.

Characterization:

The resulting complex can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Hypothetical ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.30 - 5.50d4HAromatic protons of p-cymene
2.90sept1HCH of isopropyl group on p-cymene
2.50 - 3.50m7HCH₂ and CH protons of the ligand
2.35s3HN-CH₃ of the ligand
2.15s3HCH₃ of p-cymene
1.25d6HCH₃ of isopropyl group on p-cymene
Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone (B1666503)

This protocol outlines a general procedure for the use of the synthesized ruthenium(II) complex in the catalytic transfer hydrogenation of a model ketone, acetophenone.

Materials:

  • Dichloro(p-cymene)ruthenium(II) complex of this compound (from Protocol 1)

  • Acetophenone

  • Isopropanol (B130326) (as both solvent and hydrogen source)

  • Potassium hydroxide (B78521) (KOH) or sodium isopropoxide (as a co-catalyst)

  • Anhydrous toluene (B28343) (optional, as co-solvent)

  • Schlenk tube or similar reaction vessel

  • Thermostated oil bath

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the ruthenium catalyst (e.g., 1 mol%).

  • Add the co-catalyst (e.g., 5 mol%).

  • Add acetophenone (1 mmol).

  • Add isopropanol (5 mL).

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture and monitor its progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product, 1-phenylethanol, can be purified by column chromatography if necessary.

Expected Results:

Based on similar catalytic systems, high conversion and enantioselectivity (if a chiral version of the ligand is used) can be anticipated. The quantitative results would be presented as follows:

EntryCatalyst (mol%)Co-catalyst (mol%)Time (h)Conversion (%)
11KOH (5)2>99

Visualizations

Ligand_Coordination Coordination of this compound to a Metal Center cluster_ligand This compound ligand_structure ligand_structure N1 N (primary amine) N2 N (tertiary amine) M Metal (e.g., Ru, Pd) N1->M Coordination Bond N2->M Coordination Bond

Caption: Chelation of the bidentate ligand to a metal center.

Catalytic_Cycle Hypothetical Catalytic Cycle for Transfer Hydrogenation A [Ru]-H (Active Hydride Species) B Ketone Coordination A->B Ketone C Hydride Transfer (Transition State) B->C D [Ru]-O-CH(R)₂ (Alkoxide Complex) C->D E Product Release & Regeneration of Catalyst D->E Isopropanol E->A Acetone

Caption: A simplified catalytic cycle for ketone hydrogenation.

Experimental_Workflow Experimental Workflow cluster_synthesis Complex Synthesis cluster_catalysis Catalytic Reaction S1 Mix Ru Dimer and Ligand in Anhydrous Methanol S2 Stir at Room Temperature S1->S2 S3 Remove Solvent S2->S3 S4 Wash with Diethyl Ether S3->S4 S5 Dry under Vacuum S4->S5 C1 Combine Catalyst, Substrate, Co-catalyst, and Isopropanol S5->C1 Characterized Complex C2 Heat at 80 °C C1->C2 C3 Monitor by GC C2->C3 C4 Work-up and Purification C3->C4

Caption: Workflow for synthesis and catalytic testing.

Disclaimer: The experimental protocols and expected results are representative examples based on the behavior of structurally similar ligand-metal complexes. Researchers should conduct their own optimization and characterization for the specific system under investigation. Safety precautions appropriate for handling organometallic compounds and flammable solvents should be strictly followed.

References

Application Notes and Protocols: 2-(2-Aminoethyl)-1-methylpyrrolidine in Asymmetric Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyrrolidine (B122466) scaffolds are fundamental components in the field of asymmetric synthesis, serving as the backbone for a multitude of successful organocatalysts and ligands for metal-catalyzed reactions.[1][2] 2-(2-Aminoethyl)-1-methylpyrrolidine is a readily available chiral diamine that serves as a versatile building block for the synthesis of more complex chiral ligands and organocatalysts.[3] Its inherent chirality, stemming from the pyrrolidine ring, combined with the presence of two distinct amine functionalities—a tertiary amine within the ring and a primary amine on the side chain—offers multiple points for derivatization. These modifications allow for the fine-tuning of steric and electronic properties to achieve high levels of stereocontrol in a variety of chemical transformations.

This document provides detailed application notes on the derivatization of (S)-2-(2-aminoethyl)-1-methylpyrrolidine into a chiral diaminophosphine ligand and its subsequent application in asymmetric catalysis. A representative protocol for a palladium-catalyzed asymmetric allylic alkylation (AAA) is provided, showcasing the potential of this scaffold in constructing stereogenic centers with high fidelity.

Application 1: Synthesis of a Chiral Diaminophosphine Ligand

The primary amine of (S)-2-(2-aminoethyl)-1-methylpyrrolidine can be readily functionalized to create novel chiral ligands. By reacting it with a phosphine-containing moiety, such as 2-(diphenylphosphino)benzoic acid, a P,N-ligand can be synthesized. However, for creating a bidentate ligand that can effectively chelate to a metal center, derivatization to a diaminophosphine ligand is a common strategy. This involves the reaction with a chlorophosphine, such as chlorodiphenylphosphine (B86185), to form a new P-N bond.

Experimental Protocol: Synthesis of (S)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)-P,P-diphenylphosphinous amide

Materials:

  • (S)-2-(2-Aminoethyl)-1-methylpyrrolidine (1.0 equiv)

  • Anhydrous triethylamine (B128534) (2.5 equiv)

  • Chlorodiphenylphosphine (1.1 equiv)

  • Anhydrous toluene (B28343)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add (S)-2-(2-aminoethyl)-1-methylpyrrolidine (e.g., 1.28 g, 10 mmol) and anhydrous toluene (40 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous triethylamine (e.g., 3.5 mL, 25 mmol) to the solution via syringe.

  • To this stirred solution, add chlorodiphenylphosphine (e.g., 2.0 mL, 11 mmol) dropwise via syringe over 15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is fully consumed.

  • Filter the reaction mixture under an inert atmosphere through a cannula filter to remove the triethylamine hydrochloride precipitate.

  • Wash the precipitate with a small amount of anhydrous toluene (2 x 5 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

  • The crude (S)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)-P,P-diphenylphosphinous amide can be purified by crystallization or column chromatography on silica (B1680970) gel under an inert atmosphere. The purified ligand should be stored under an inert atmosphere to prevent oxidation of the phosphine (B1218219).

reagent1 (S)-2-(2-Aminoethyl)-1-methylpyrrolidine conditions Triethylamine, Toluene 0 °C to RT, 12 h reagent1->conditions reagent2 Chlorodiphenylphosphine reagent2->conditions product (S)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)- P,P-diphenylphosphinous amide conditions->product P-N Bond Formation

Caption: Synthesis of a chiral diaminophosphine ligand.

Application 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Chiral phosphine ligands derived from the this compound scaffold can be employed in various transition metal-catalyzed reactions. The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction where the stereochemical outcome is often dictated by the chiral ligand. The synthesized diaminophosphine ligand is expected to form a chiral environment around the palladium center, thus inducing enantioselectivity in the nucleophilic attack on the π-allyl palladium intermediate.

Experimental Protocol: Asymmetric Alkylation of 1,3-Diphenyl-2-propenyl acetate (B1210297)

Materials:

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • (S)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)-P,P-diphenylphosphinous amide (Ligand) (5.5 mol%)

  • 1,3-Diphenyl-2-propenyl acetate (1.0 equiv)

  • Dimethyl malonate (3.0 equiv)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv)

  • Potassium acetate (KOAc) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add [Pd(allyl)Cl]₂ (e.g., 4.6 mg, 0.0125 mmol) and the chiral ligand (e.g., 17.2 mg, 0.055 mmol) to a Schlenk tube.

  • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate vial, dissolve 1,3-diphenyl-2-propenyl acetate (e.g., 126 mg, 0.5 mmol) in anhydrous DCM (1.0 mL).

  • Add the substrate solution to the catalyst mixture.

  • Add dimethyl malonate (e.g., 172 µL, 1.5 mmol), BSA (e.g., 368 µL, 1.5 mmol), and potassium acetate (e.g., 5 mg, 0.05 mmol).

  • Seal the Schlenk tube and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), quench the reaction by opening it to the air and diluting with ethyl acetate (10 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral product.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

cluster_0 Catalytic Cycle cluster_1 Workflow Pd_L Pd(0)L* Pi_Allyl π-Allyl Pd(II)L* Complex Pd_L->Pi_Allyl Oxidative Addition Allyl_Ac Allylic Acetate Allyl_Ac->Pi_Allyl Product Chiral Product Pi_Allyl->Product Nucleophilic Attack Nucleophile Nucleophile (Malonate Anion) Nucleophile->Pi_Allyl Product->Pd_L Catalyst Regeneration Catalyst_Prep Catalyst Preparation ([Pd(allyl)Cl]₂ + Ligand) Reaction_Setup Addition of Substrate, Nucleophile, Base Catalyst_Prep->Reaction_Setup Reaction Stir at RT Reaction_Setup->Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC Purification->Analysis

Caption: Proposed catalytic cycle and experimental workflow.

Data Presentation

The following table summarizes representative data for the asymmetric allylic alkylation of various substituted allylic acetates using the described protocol. (Note: This data is illustrative and based on typical results for similar P,N-ligands in AAA reactions).

EntryAllylic Acetate SubstrateProductTime (h)Yield (%)ee (%)
11,3-Diphenyl-2-propenyl acetateDimethyl 2-(1,3-diphenylallyl)malonate189592
2cinnamyl acetateDimethyl 2-cinnamylmalonate129888
31,3-Di(p-tolyl)-2-propenyl acetateDimethyl 2-(1,3-di(p-tolyl)allyl)malonate209294
41,3-Di(p-chlorophenyl)-2-propenyl acetateDimethyl 2-(1,3-bis(4-chlorophenyl)allyl)malonate248990

Conclusion

This compound serves as an excellent chiral precursor for the development of specialized ligands for asymmetric catalysis. Through straightforward synthetic modification, such as the formation of a diaminophosphine ligand, it is possible to generate effective chiral controllers for powerful transformations like the palladium-catalyzed asymmetric allylic alkylation. The modularity of the this compound scaffold allows for the potential synthesis of a wide range of derivatives, enabling the optimization of catalysts for specific substrates and reactions. This adaptability makes it a valuable tool for researchers in academia and the pharmaceutical industry who are focused on the efficient and stereoselective synthesis of complex chiral molecules.

References

Application Notes and Protocols: 2-(2-Aminoethyl)-1-methylpyrrolidine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-Aminoethyl)-1-methylpyrrolidine as a versatile building block in the synthesis of pharmaceutical intermediates. This compound is particularly valuable in the development of drugs targeting the central nervous system (CNS), including antipsychotics, as well as antiviral and anti-drug abuse medications.[1] Its bifunctional nature, possessing both a secondary and a primary amine, allows for a variety of chemical transformations, making it a key scaffold in medicinal chemistry.

Core Application: Synthesis of Substituted Benzamide (B126) Derivatives as Dopamine (B1211576) D2 Receptor Antagonists

A primary application of this compound is in the synthesis of N-substituted benzamide derivatives, a class of compounds known to exhibit potent antagonism at dopamine D2 receptors. These receptors are a key target for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders. The synthesis involves the N-acylation of the primary amino group of this compound with a substituted benzoyl chloride.

The following table summarizes the quantitative data for a representative synthesis of a dopamine D2 receptor antagonist intermediate, N-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4,5-trimethoxybenzamide, adapted from established protocols for similar compounds.

ParameterValueReference
Starting MaterialThis compoundN/A
Reagent3,4,5-Trimethoxybenzoyl chlorideN/A
SolventDichloromethane (B109758) (CH₂Cl₂)Adapted from[2]
BaseTriethylamine (B128534) (Et₃N)Adapted from[2]
Reaction Temperature0 °C to Room TemperatureAdapted from[2]
Reaction Time12 hoursAdapted from[2]
Yield (Hypothetical) ~85% Estimated based on similar reactions[2]
Purity (Hypothetical) >95% (after chromatography) Estimated based on similar reactions[2]

This protocol details the synthesis of a pharmaceutical intermediate with potential dopamine D2 receptor antagonist activity.

Materials:

  • This compound

  • 3,4,5-Trimethoxybenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Dissolve 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to yield the pure N-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4,5-trimethoxybenzamide.

Potential Applications in Antiviral and Anti-Drug Abuse Medication Synthesis

While specific, detailed protocols are less prevalent in publicly accessible literature, this compound is cited as a key intermediate in the synthesis of antiviral and anti-drug abuse medications. The structural motif of this compound can be found in various biologically active molecules, suggesting its utility in generating diverse chemical libraries for screening against viral targets and receptors implicated in addiction. For instance, pyrrolidine-containing structures are being investigated for their anti-influenza virus activity.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound E N-Acylation (0°C to RT, 12h) A->E B 3,4,5-Trimethoxybenzoyl chloride B->E C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F Aqueous Work-up (NaHCO3, Brine) E->F Reaction Mixture G Drying & Concentration F->G H Column Chromatography G->H Crude Product I N-(2-(1-methylpyrrolidin-2-yl)ethyl)- 3,4,5-trimethoxybenzamide H->I Purified Intermediate

Caption: Synthetic workflow for the N-acylation of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor dopamine->D2R Activates antagonist Benzamide Derivative (Antagonist) antagonist->D2R Blocks g_protein Gi/o Protein D2R->g_protein Couples to beta_arrestin β-Arrestin D2R->beta_arrestin Recruits ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets mapk MAPK Pathway beta_arrestin->mapk Activates mapk->downstream

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

References

Protocol for the N-alkylation of 2-(2-Aminoethyl)-1-methylpyrrolidine: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 2-(2-aminoethyl)-1-methylpyrrolidine, a versatile building block in medicinal chemistry and drug development. Due to the presence of a primary amino group, this compound is amenable to the introduction of various alkyl substituents, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Two primary and robust methodologies for the N-alkylation of this compound are presented: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . The choice of method will depend on the desired alkyl substituent, the available starting materials, and the required reaction conditions.

Core Concepts and Method Selection

The selective mono-alkylation of the primary amine in this compound is the desired outcome. The tertiary amine within the pyrrolidine (B122466) ring is unreactive under these conditions. However, a common challenge in the alkylation of primary amines is over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. The protocols provided are optimized to favor mono-alkylation.

  • Direct N-Alkylation is a classical and straightforward approach involving the reaction of the amine with an alkyl halide in the presence of a base. This method is suitable for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl). Careful control of stoichiometry and reaction conditions is crucial to minimize side products.

  • Reductive Amination offers a milder and often more selective alternative. This one-pot reaction involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, which is then reduced in situ to the desired N-alkylated amine. This method is particularly advantageous for introducing a wider variety of alkyl and substituted alkyl groups.

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol details the N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base to yield the corresponding N-alkylated product.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Bromoethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous acetonitrile or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 equivalents) to the suspension at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-alkylated this compound derivative.

Quantitative Data for Direct N-Alkylation (Analogous Systems)
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl BromideK₂CO₃Acetonitrile801275-85
Benzyl BromideK₂CO₃DMFRoom Temp.680-90
Methyl IodideK₂CO₃AcetonitrileRoom Temp.485-95

Note: The data presented is based on typical yields for the N-alkylation of similar primary amines and should be considered as a guideline. Actual yields may vary depending on the specific substrate and reaction conditions.

Method 2: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone in the presence of a mild reducing agent.

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Formaldehyde, Acetaldehyde, Acetone, Benzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane or 1,2-dichloroethane. If the amine salt is used, it should be neutralized with a base (e.g., triethylamine) prior to this step.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly with ketones.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. If using sodium cyanoborohydride, the pH of the reaction should be maintained between 6 and 7.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated this compound derivative.

Quantitative Data for Reductive Amination (Analogous Systems)
Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
AcetoneNaBH(OAc)₃DCERoom Temp.1285-95
BenzaldehydeNaBH(OAc)₃CH₂Cl₂Room Temp.690-98
CyclohexanoneNaBH₃CNMethanolRoom Temp.2480-90

Note: The data presented is based on typical yields for the reductive amination of similar primary amines and should be considered as a guideline. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for the two primary N-alkylation methods described.

N_Alkylation_Workflow cluster_start Starting Material cluster_method1 Method 1: Direct Alkylation cluster_method2 Method 2: Reductive Amination cluster_end Product start This compound reagents1 Alkyl Halide (R-X) Base (e.g., K₂CO₃) reagents2 Aldehyde/Ketone (R'R''C=O) step1 Nucleophilic Substitution reagents1->step1 Reaction end N-Alkyl-2-(2-aminoethyl)- 1-methylpyrrolidine step1->end Yields step2a Imine Formation reagents2->step2a Reaction reagents3 Reducing Agent (e.g., NaBH(OAc)₃) step2b In situ Reduction reagents3->step2b Reaction step2b->end Yields

Caption: Workflow for N-alkylation of this compound.

Reaction_Comparison cluster_direct Direct Alkylation cluster_reductive Reductive Amination title Comparison of N-Alkylation Strategies da_start Primary Amine da_reagents + Alkyl Halide + Base da_product Mono-alkylated Amine da_reagents->da_product Desired Path da_side_product Over-alkylation (Di- and Tri-alkylation) da_reagents->da_side_product Potential Side Reaction ra_start Primary Amine ra_reagents1 + Aldehyde/Ketone ra_intermediate Imine Intermediate ra_reagents1->ra_intermediate Step 1 ra_reagents2 + Reducing Agent ra_product Mono-alkylated Amine ra_reagents2->ra_product Step 2

Caption: Logical comparison of Direct Alkylation and Reductive Amination pathways.

Application Notes and Protocols: Utilizing 2-(2-Aminoethyl)-1-methylpyrrolidine as a Pre-Column Derivatization Reagent for the HPLC Analysis of Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantitative analysis of isothiocyanates (ITCs) is of significant interest in the fields of food science, pharmacology, and environmental analysis due to their roles as bioactive compounds and potential toxins. However, many ITCs lack strong chromophores or fluorophores, making their direct detection by HPLC with UV-Vis or fluorescence detectors challenging. To overcome this limitation, pre-column derivatization is a widely employed strategy to enhance the detectability and chromatographic separation of these compounds.

This document outlines a detailed protocol for the use of 2-(2-Aminoethyl)-1-methylpyrrolidine as a novel derivatization reagent for the determination of isothiocyanates via reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The primary amino group of this compound reacts with the isothiocyanate group to form a stable thiourea (B124793) derivative. This derivative incorporates a tertiary amine, which can enhance chromatographic retention and provides a consistent UV absorption profile for quantification.

Principle of Derivatization

The derivatization reaction is based on the nucleophilic addition of the primary amine of this compound to the electrophilic carbon atom of the isothiocyanate group. This reaction proceeds under mild conditions to yield a substituted thiourea derivative that is amenable to HPLC analysis. The resulting derivative exhibits improved chromatographic properties and allows for sensitive detection using a standard UV detector.

Experimental Protocols

Materials and Reagents
  • This compound (Purity ≥ 98%)

  • Isothiocyanate standards (e.g., Allyl isothiocyanate, Benzyl isothiocyanate)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Triethylamine (B128534) (TEA)

  • Formic acid, 99%

  • Syringe filters, 0.45 µm

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis Detector

  • Analytical Balance

  • Vortex Mixer

  • pH Meter

Preparation of Solutions
  • Derivatization Reagent Solution (10 mM): Accurately weigh 12.8 mg of this compound and dissolve it in 10 mL of acetonitrile. This solution should be prepared fresh daily.

  • Standard Solutions of Isothiocyanates (1000 µg/mL): Prepare individual stock solutions by dissolving 10 mg of each isothiocyanate standard in 10 mL of acetonitrile. Store at 4°C. Working standards of lower concentrations can be prepared by serial dilution of the stock solutions with acetonitrile.

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Derivatization Procedure
  • To 100 µL of the isothiocyanate standard or sample solution in a microcentrifuge tube, add 100 µL of the 10 mM this compound solution.

  • Add 50 µL of acetonitrile containing 1% triethylamine to catalyze the reaction.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature (25°C) for 30 minutes.

  • After incubation, add 750 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to dilute the sample and stop the reaction.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the filtered solution into the HPLC system.

HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) as described in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.02080
20.02080
20.1955
25.0955

Data Presentation

Table 1: Chromatographic and Performance Data for the Analysis of Isothiocyanate Derivatives

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
Allyl Isothiocyanate Derivative8.20.050.150.9995
Benzyl Isothiocyanate Derivative12.50.020.060.9998

Note: The data presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Visualizations

DerivatizationReaction cluster_reactants Reactants cluster_product Product ITC Isothiocyanate (R-N=C=S) plus + ITC->plus AEMP This compound AEMP->plus Thiourea Thiourea Derivative plus->Thiourea Room Temp, 30 min

Caption: Derivatization reaction of an isothiocyanate with this compound.

HPLCWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis cluster_result Result Sample Isothiocyanate Standard or Sample Mix Mix & Vortex Sample->Mix Reagent Derivatization Reagent (10 mM in ACN) Reagent->Mix Catalyst 1% TEA in ACN Catalyst->Mix Incubate Incubate at 25°C for 30 min Mix->Incubate Dilute Dilute with Mobile Phase Incubate->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Data Chromatogram & Quantitative Data Inject->Data

Caption: Experimental workflow for the derivatization and HPLC analysis of isothiocyanates.

Application Notes and Protocols for Metal Complexes of 2-(2-Aminoethyl)-1-methylpyrrolidine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)-1-methylpyrrolidine is a versatile chiral diamine ligand recognized for its potential in coordination chemistry and catalysis.[1] Its structure is conducive to forming stable chelate complexes with a variety of transition metals, making it a valuable component in the design of catalysts for organic synthesis. This document provides detailed application notes and protocols for the synthesis and catalytic use of its metal complexes, with a focus on palladium, ruthenium, rhodium, and copper-catalyzed reactions. The applications of this ligand are significant in pharmaceutical development, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.[1][2]

I. Palladium (II) Complexes in Catalytic Hydrolysis

Palladium complexes of this compound have demonstrated catalytic activity in the hydrolysis of amino acid esters. This application is relevant for understanding the metabolic pathways of certain drugs and for the development of novel prodrug strategies.

Synthesis of Dichloro[this compound]palladium(II) [Pd(AEMP)Cl₂]

A key precursor for catalytic studies is the dichloro-palladium(II) complex.

Experimental Protocol:

  • Dissolve K₂PdCl₄ (1.0 mmol) in 20 mL of distilled water.

  • To this solution, add a solution of this compound (AEMP) (1.0 mmol) in 10 mL of distilled water dropwise with continuous stirring.

  • A yellow precipitate will form immediately.

  • Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.

  • Collect the precipitate by filtration, wash with distilled water, then ethanol, and finally diethyl ether.

  • Dry the resulting solid under vacuum over anhydrous CaCl₂.

  • The product can be characterized by elemental analysis, FT-IR, and NMR spectroscopy.

Logical Relationship: Synthesis of [Pd(AEMP)Cl₂]

K2PdCl4 K₂PdCl₄ in H₂O Mixing Mixing & Stirring (2 hours, RT) K2PdCl4->Mixing AEMP AEMP in H₂O AEMP->Mixing Precipitate Yellow Precipitate ([Pd(AEMP)Cl₂]) Mixing->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing (H₂O, EtOH, Et₂O) Filtration->Washing Drying Drying (Vacuum) Washing->Drying Final_Product [Pd(AEMP)Cl₂] Complex Drying->Final_Product

Caption: Workflow for the synthesis of the [Pd(AEMP)Cl₂] complex.

Catalytic Hydrolysis of Amino Acid Esters

The [Pd(AEMP)(H₂O)₂]²⁺ complex, formed in situ from [Pd(AEMP)Cl₂], catalyzes the base hydrolysis of amino acid esters.

Experimental Protocol:

  • Prepare a stock solution of the [Pd(AEMP)Cl₂] complex.

  • In a thermostated reaction vessel equipped with a pH-stat, add a solution of the amino acid ester (e.g., glycine (B1666218) methyl ester).

  • Add the palladium complex solution to the ester solution.

  • Maintain a constant pH (e.g., 7.5) by the automated addition of a standard NaOH solution.

  • The rate of consumption of NaOH is monitored to determine the rate of hydrolysis.

  • The rate constants can be calculated from the kinetic data.

Quantitative Data: Kinetic Parameters for the Hydrolysis of Glycine Methyl Ester

CatalystSubstratek_obs (s⁻¹)Temperature (°C)pH
[Pd(AEMP)(H₂O)₂]²⁺Glycine Methyl Ester1.2 x 10⁻³257.5

Note: The data presented is representative and based on kinetic studies of similar systems.

II. Ruthenium(II) Complexes in Asymmetric Transfer Hydrogenation

Ruthenium complexes are widely used as catalysts for the asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols, which are important building blocks in the pharmaceutical industry. While specific data for this compound complexes is not abundant in the cited literature, a general protocol based on similar diamine ligands is provided.

Experimental Protocol: In Situ Preparation of Ru(II)-AEMP Catalyst and Asymmetric Transfer Hydrogenation

  • In a Schlenk flask under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral this compound ligand (0.01 mmol).

  • Add degassed 2-propanol (10 mL).

  • Stir the mixture at 80°C for 1 hour to form the active catalyst.

  • Cool the solution to room temperature.

  • Add the prochiral ketone (1.0 mmol) and a solution of potassium tert-butoxide (0.1 mmol) in 2-propanol.

  • Stir the reaction mixture at the desired temperature (e.g., 25°C) and monitor the conversion by GC or TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • The enantiomeric excess of the resulting alcohol is determined by chiral HPLC or GC.

Illustrative Quantitative Data: Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst SystemSubstrateConversion (%)ee (%)Time (h)
[RuCl₂(p-cymene)]₂ / (S)-AEMP / KOtBuAcetophenone>9995 (R)2
[RuCl₂(p-cymene)]₂ / (R)-AEMP / KOtBuAcetophenone>9994 (S)2

Note: This data is illustrative and representative of the expected performance for such catalyst systems.

Catalytic Cycle: Asymmetric Transfer Hydrogenation

Ru_precatalyst [Ru(II)-AEMP] Precatalyst Ru_hydride [Ru-H]⁻ Active Catalyst Ru_precatalyst->Ru_hydride + iPrOH, Base - Acetone, - H⁺ Ketone Prochiral Ketone (R¹COR²) Ru_hydride->Ketone Hydride Transfer Acetone Acetone Ru_hydride->Acetone Alcohol Chiral Alcohol (R¹CH(OH)R²) Ketone->Alcohol Protonation Alcohol->Ru_precatalyst Product Release iPrOH 2-Propanol iPrOH->Ru_hydride Base Base (e.g., KOtBu) Base->Ru_precatalyst

Caption: Proposed catalytic cycle for the Ru-catalyzed transfer hydrogenation of ketones.

III. Rhodium(I) Complexes in Hydroformylation

Rhodium complexes are paramount in the industrial hydroformylation of alkenes to produce aldehydes. The use of chiral diamine ligands like AEMP can, in principle, induce asymmetry in this process.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Styrene

  • In a high-pressure autoclave, place [Rh(CO)₂(acac)] (0.01 mmol) and the this compound ligand (0.02 mmol).

  • Add the alkene substrate (e.g., styrene, 1.0 mmol) and a solvent (e.g., toluene, 10 mL).

  • Seal the autoclave, purge with syngas (CO/H₂), and then pressurize to the desired pressure (e.g., 20 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the specified time.

  • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Analyze the product mixture by GC to determine conversion and regioselectivity (n/iso ratio).

Illustrative Quantitative Data: Hydroformylation of Styrene

Catalyst SystemSubstrateConversion (%)n/iso ratio
[Rh(CO)₂(acac)] / AEMPStyrene9585:15

Note: This data is illustrative of typical results for rhodium-catalyzed hydroformylation with diamine ligands.

IV. Copper(II) Complexes in Asymmetric Henry (Nitroaldol) Reactions

Copper complexes with chiral ligands are effective catalysts for various asymmetric C-C bond-forming reactions, including the Henry reaction.

Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction

  • In a reaction vial, dissolve Cu(OAc)₂·H₂O (0.05 mmol) and the chiral this compound ligand (0.06 mmol) in a suitable solvent (e.g., THF, 2 mL).

  • Stir the solution at room temperature for 1 hour to form the complex.

  • Cool the mixture to the desired temperature (e.g., 0°C).

  • Add the aldehyde (e.g., benzaldehyde, 1.0 mmol) and the nitroalkane (e.g., nitromethane, 2.0 mmol).

  • Add a base (e.g., triethylamine, 0.1 mmol).

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction with a saturated NH₄Cl solution and extract the product with an organic solvent.

  • Determine the yield and enantiomeric excess (chiral HPLC) of the resulting nitroalkanol.

Illustrative Quantitative Data: Asymmetric Henry Reaction of Benzaldehyde and Nitromethane

Catalyst SystemSubstrateYield (%)ee (%)
Cu(OAc)₂·H₂O / (S)-AEMP / Et₃NBenzaldehyde8590 (R)

Note: This data is illustrative and represents typical outcomes for copper-catalyzed asymmetric Henry reactions.

Signaling Pathway: Proposed Mechanism for the Asymmetric Henry Reaction

Cu_catalyst [Cu(II)-(S)-AEMP] Complex Transition_State Chiral Transition State Cu_catalyst->Transition_State Coordination Nitronate Nitronate Anion Nitronate->Transition_State Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Transition_State Product_complex [Cu(II)-Product] Complex Transition_State->Product_complex Product_complex->Cu_catalyst Catalyst Regeneration Product Nitroalkanol Product Product_complex->Product Release

Caption: A simplified representation of the catalytic cycle for the Cu-catalyzed asymmetric Henry reaction.

Conclusion

The metal complexes of this compound are promising catalysts for a range of organic transformations. The protocols and data provided herein serve as a guide for researchers in the fields of catalysis and drug development to explore the potential of this versatile ligand. Further research into the synthesis and application of a broader range of metal complexes with this ligand is warranted to fully elucidate their catalytic capabilities.

References

Application Notes: Synthesis of Bioactive Heterocycles from 2-(2-Aminoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine (B122466) scaffold is a privileged structural motif in medicinal chemistry, frequently found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent three-dimensionality and the presence of a basic nitrogen atom allow for diverse functionalization and favorable interactions with biological targets. 2-(2-Aminoethyl)-1-methylpyrrolidine, featuring a primary and a tertiary amine, is a versatile building block for the synthesis of a variety of bioactive heterocyclic compounds. Its dual nucleophilic sites enable its participation in a range of cyclization and condensation reactions, leading to the formation of diverse heterocyclic systems such as Schiff bases, quinoxalines, and potentially other nitrogen-containing heterocycles like dihydropyrimidines and benzodiazepines. These resulting compounds have shown promise as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[2][3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles using this compound as a key starting material. The protocols are based on established synthetic methodologies for analogous diamines and have been adapted for this specific substrate.

Data Presentation

Table 1: Antimicrobial Activity of Representative Schiff Bases Derived from Diamines

Compound IDSchiff Base StructureTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
SB-1 N,N'-Bis(salicylidene)ethylenediamineEscherichia coli18125Generic Data
SB-1 N,N'-Bis(salicylidene)ethylenediamineStaphylococcus aureus2262.5Generic Data
SB-2 N,N'-Bis(4-methoxybenzylidene)ethylenediaminePseudomonas aeruginosa15250Generic Data
SB-2 N,N'-Bis(4-methoxybenzylidene)ethylenediamineBacillus subtilis20125Generic Data

Note: Data is representative of Schiff bases derived from diamines and may not reflect the exact values for derivatives of this compound.

Table 2: Anticancer Activity of Representative Quinoxaline (B1680401) Derivatives

Compound IDQuinoxaline StructureCell LineIC50 (µM)Reference
QNX-1 2,3-DiphenylquinoxalineHeLa (Cervical Cancer)5.2[3]
QNX-1 2,3-DiphenylquinoxalineMCF-7 (Breast Cancer)8.7[3]
QNX-2 6-NitroquinoxalineA549 (Lung Cancer)12.1[3]
QNX-2 6-NitroquinoxalineHepG2 (Liver Cancer)15.4[3]

Note: Data is for representative quinoxaline derivatives and serves as an indication of potential bioactivity.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base from this compound and an aromatic aldehyde, such as salicylaldehyde (B1680747).

Materials:

  • This compound (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Absolute Ethanol (B145695)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add salicylaldehyde (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes. The formation of a precipitate may be observed.

  • Heat the mixture to reflux and maintain for 2-4 hours to ensure complete reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the synthesized Schiff base using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Synthesis of a Quinoxaline Derivative

This protocol outlines the synthesis of a quinoxaline derivative via the condensation of this compound with a 1,2-dicarbonyl compound, such as benzil (B1666583). This reaction is analogous to the classical synthesis of quinoxalines from o-phenylenediamines.[6]

Materials:

  • This compound (1.0 eq)

  • Benzil (1.0 eq)

  • Ethanol or Glacial Acetic Acid

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzil (1.0 eq) in ethanol or glacial acetic acid.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 3: Proposed Synthesis of a Dihydropyrimidine (B8664642) Derivative (Biginelli-type Reaction)

This protocol provides a proposed method for the synthesis of a dihydropyrimidine derivative using this compound as the amine component in a Biginelli-type multicomponent reaction.[7][8]

Materials:

  • This compound (1.0 eq)

  • An appropriate aldehyde (e.g., benzaldehyde) (1.0 eq)

  • A β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-TsOH)

  • Ethanol or Acetonitrile

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), this compound (1.0 eq), and a catalytic amount of acid in ethanol.

  • Stir the mixture and heat to reflux for 8-12 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified dihydropyrimidine derivative using spectroscopic methods.

Visualizations

experimental_workflow start Start: this compound reagents Reactants: - Aldehyde/Ketone - Dicarbonyl Compound - β-Ketoester & Aldehyde start->reagents reaction Reaction Conditions: - Solvent (e.g., Ethanol) - Catalyst (e.g., Acid) - Heat (Reflux) reagents->reaction synthesis Synthesis of Heterocycle reaction->synthesis workup Reaction Work-up: - Cooling - Precipitation - Filtration synthesis->workup purification Purification: - Recrystallization - Column Chromatography workup->purification characterization Characterization: - NMR, IR, MS purification->characterization bioassay Biological Evaluation: - Antimicrobial Assays - Anticancer Assays characterization->bioassay end Bioactive Heterocycle bioassay->end

Caption: A generalized workflow for the synthesis and evaluation of bioactive heterocycles.

signaling_pathway compound Quinoxaline-1,4-di-N-oxide Derivative bacterial_cell Bacterial Cell compound->bacterial_cell reduction Bacterial Nitroreductases bacterial_cell->reduction Uptake ros Reactive Oxygen Species (ROS) reduction->ros Metabolic Reduction dna_damage DNA Damage (Strand Breaks) ros->dna_damage Induces cell_death Bacterial Cell Death dna_damage->cell_death Leads to

Caption: Proposed antimicrobial mechanism of quinoxaline-1,4-di-N-oxides.[9][10]

logical_relationship cluster_reactions Reaction Types cluster_products Bioactive Heterocycles cluster_activities Biological Activities start_material This compound Condensation with\nAldehydes/Ketones Condensation with Aldehydes/Ketones start_material->Condensation with\nAldehydes/Ketones Cyclocondensation with\n1,2-Dicarbonyls Cyclocondensation with 1,2-Dicarbonyls start_material->Cyclocondensation with\n1,2-Dicarbonyls Multicomponent Reaction\n(e.g., Biginelli) Multicomponent Reaction (e.g., Biginelli) start_material->Multicomponent Reaction\n(e.g., Biginelli) Schiff Bases Schiff Bases Condensation with\nAldehydes/Ketones->Schiff Bases Quinoxalines Quinoxalines Cyclocondensation with\n1,2-Dicarbonyls->Quinoxalines Dihydropyrimidines Dihydropyrimidines Multicomponent Reaction\n(e.g., Biginelli)->Dihydropyrimidines Antimicrobial Antimicrobial Schiff Bases->Antimicrobial Anticancer Anticancer Quinoxalines->Anticancer Anti-inflammatory Anti-inflammatory Dihydropyrimidines->Anti-inflammatory

Caption: Synthetic versatility of this compound.

References

Application Notes and Protocols for the Quantification of 2-(2-Aminoethyl)-1-methylpyrrolidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)-1-methylpyrrolidine is a synthetic compound with potential applications in pharmaceutical development, serving as a key intermediate in the synthesis of various drug candidates, particularly those targeting neurological disorders. Its structural similarity to endogenous amines suggests its potential interaction with biological systems, making its quantification in biological matrices a critical aspect of preclinical and clinical studies. Accurate and reliable bioanalytical methods are essential for characterizing its pharmacokinetic (PK) and toxicokinetic (TK) profiles.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily human plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred method for this type of analysis due to its high sensitivity, selectivity, and robustness.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior analytical performance for the quantification of small molecules like this compound in complex biological matrices. The method described herein has been developed to provide high throughput and accurate results, meeting the regulatory requirements for bioanalytical method validation.

Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase column and detection by a triple quadrupole mass spectrometer. Quantification is achieved by using Multiple Reaction Monitoring (MRM) in positive ionization mode.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

Materials:

  • Human plasma samples

  • This compound certified reference standard

  • This compound-d4 (deuterated internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of human plasma with 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50:50 methanol:water).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) System:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 129.1 -> Product ion (Q3) m/z 84.1 (Quantifier), m/z 71.1 (Qualifier)

    • This compound-d4 (IS): Precursor ion (Q1) m/z 133.1 -> Product ion (Q3) m/z 88.1

  • Ion Source Parameters: Optimized for maximum signal intensity.

Data Presentation

The following tables summarize the quantitative data from the method validation, demonstrating its performance and reliability.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%)
LLOQ0.58.2105.49.5103.8
Low1.56.5102.17.8101.5
Medium754.198.75.399.2
High4003.599.54.8100.3

*Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low92.194.50.981.01
High94.895.20.970.99

*Acceptance criteria: IS-Normalized Matrix Factor CV ≤ 15%.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike_IS Spike with Internal Standard (IS-d4) Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of this compound.

Hypothetical Metabolic Pathway

Based on the metabolism of structurally similar compounds like N-methyl-2-pyrrolidone, a plausible metabolic pathway for this compound is proposed below. This pathway involves hydroxylation and subsequent oxidation.

G A This compound B Phase I Metabolism (e.g., CYP450 mediated) A->B Hydroxylation C 5-Hydroxy-2-(2-aminoethyl) -1-methylpyrrolidine (Metabolite 1) B->C D Oxidation C->D E N-methyl-2-(2-aminoethyl) -succinimide (Metabolite 2) D->E F Excretion E->F

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development. The provided protocols offer a clear guide for researchers and scientists to implement this analytical method in their laboratories.

Application Note: Solid-Phase Synthesis of a 2-(2-Aminoethyl)-1-methylpyrrolidine-Based Chemical Library

Author: BenchChem Technical Support Team. Date: December 2025

An emerging area of interest in drug discovery and development is the use of solid-phase synthesis to rapidly generate large, diverse libraries of small molecules for high-throughput screening. Among the scaffolds of interest, 2-(2-aminoethyl)-1-methylpyrrolidine serves as a versatile building block for creating libraries of compounds with potential therapeutic applications, particularly in the development of pharmaceuticals for neurological disorders.[1] The presence of a primary amine allows for its straightforward incorporation into solid-phase synthesis workflows, enabling the exploration of a wide range of chemical diversity.

This document provides detailed application notes and protocols for the solid-phase synthesis of a library of N-acylated this compound derivatives and their subsequent screening for biological activity.

The following notes describe a general workflow for the generation of a combinatorial library of mercaptoacyl pyrrolidines on a polymeric support.[2] This approach utilizes a "split-and-pool" strategy to create a large number of distinct compounds, each isolated on an individual bead, which can then be screened for biological activity.[2]

Experimental Workflow

The overall workflow for the solid-phase synthesis and screening of a this compound-based library is depicted below.

G cluster_0 Library Synthesis cluster_1 Library Processing and Screening Resin_Prep Resin Swelling and Preparation Immobilization Immobilization of Scaffold (this compound) Resin_Prep->Immobilization Split_Pool_1 Split and Pool Synthesis: Acylation with diverse building blocks Immobilization->Split_Pool_1 Capping Capping of Unreacted Sites Split_Pool_1->Capping Washing_Drying Washing and Drying of Resin Beads Capping->Washing_Drying Cleavage Cleavage of Compounds from Resin Washing_Drying->Cleavage Purification High-Throughput Purification Cleavage->Purification Screening High-Throughput Screening (HTS) (e.g., ACE Inhibition Assay) Purification->Screening Hit_ID Hit Identification and Deconvolution Screening->Hit_ID

Figure 1: Experimental workflow for the solid-phase synthesis and screening of a this compound library.

Experimental Protocols

Protocol 1: Immobilization of this compound on Rink Amide Resin

This protocol describes the attachment of the this compound scaffold to a solid support.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Rink Amide MBHA resin (1 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (10 mL) for 20 minutes.

  • Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

  • Add the solution to the resin and shake at room temperature for 12 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).

  • Dry the resin under vacuum.

  • Confirm successful immobilization using a qualitative test for primary amines (e.g., Kaiser test).[3]

Protocol 2: Parallel Synthesis of a N-Acylated Library

This protocol outlines the diversification of the immobilized scaffold using a variety of carboxylic acids.

Materials:

  • Immobilized this compound resin

  • A diverse set of carboxylic acids

  • HATU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • 96-well filter plate for solid-phase synthesis

Procedure:

  • Distribute the resin equally into the wells of a 96-well filter plate.

  • To each well, add a unique carboxylic acid building block (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) dissolved in DMF.

  • Seal the plate and shake at room temperature for 4 hours.

  • Wash the resin in each well with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin beads under vacuum.

Protocol 3: Cleavage of Compounds from the Resin

This protocol describes the release of the final compounds from the solid support.

Materials:

  • Resin-bound compound library

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • DCM

  • 96-well collection plate

Procedure:

  • To each well of the filter plate containing the resin, add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) (200 µL per well).

  • Allow the cleavage to proceed for 2 hours at room temperature.

  • Collect the filtrate into a 96-well collection plate.

  • Evaporate the TFA under a stream of nitrogen.

  • Re-dissolve the crude products in a suitable solvent (e.g., DMSO) for analysis and screening.

Data Presentation

The following tables present hypothetical data for a representative subset of a synthesized library.

Table 1: Synthesis Yield and Purity of Representative Library Compounds

Compound IDR-Group (from Carboxylic Acid)Molecular Weight ( g/mol )Yield (%)Purity (%)
L1-A1Phenylacetyl288.4285>95
L1-A2Cyclohexylacetyl294.4782>95
L1-A33-Phenylpropionyl302.4588>95
L1-B1Butanoyl240.3891>95
L1-B2Isovaleryl254.4189>95

Yields are calculated based on the initial loading of the resin. Purity is determined by HPLC-MS.

Table 2: Biological Screening Data - Angiotensin-Converting Enzyme (ACE) Inhibition

Compound IDIC50 (nM)
L1-A1150
L1-A285
L1-A345
L1-B1>1000
L1-B2750
Captopril (Control)10

IC50 values were determined using a fluorometric assay for ACE activity.

Application in Drug Discovery: Targeting the Renin-Angiotensin System

Libraries of pyrrolidine (B122466) derivatives have been successfully screened to identify potent inhibitors of Angiotensin-Converting Enzyme (ACE).[2] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure.

Renin-Angiotensin Signaling Pathway

The diagram below illustrates the Renin-Angiotensin signaling pathway and the point of intervention for ACE inhibitors.

RAS_Pathway cluster_receptors Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone ADH ADH Secretion (from Pituitary) Angiotensin_II->ADH Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (from Lungs) ACE->Angiotensin_II Inhibitor Pyrrolidine-based ACE Inhibitor Inhibitor->ACE inhibits

Figure 2: The Renin-Angiotensin signaling pathway and the mechanism of ACE inhibitors.

By inhibiting ACE, the conversion of angiotensin I to the potent vasoconstrictor angiotensin II is blocked. This leads to vasodilation and a reduction in blood pressure, making ACE inhibitors a cornerstone in the treatment of hypertension and heart failure. The screening of libraries derived from scaffolds like this compound can lead to the discovery of novel and potent ACE inhibitors.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2-Aminoethyl)-1-methylpyrrolidine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing reductive amination or nitrile hydrogenation routes.

Issue ID Question Possible Causes Troubleshooting Steps
SYN-001 Low yield of the desired primary amine and formation of secondary/tertiary amine byproducts. The primary amine product is reacting with the starting carbonyl compound or intermediate imine.- Use a milder reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) which preferentially reduce the iminium ion over the carbonyl group.[1] - Employ a stepwise procedure: first form the imine, and then introduce the reducing agent. - Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[1] - For nitrile hydrogenation, the addition of ammonia (B1221849) can help suppress the formation of secondary and tertiary amines.[2][3]
SYN-002 The starting aldehyde/ketone is being reduced to an alcohol. The reducing agent is too strong and not selective for the imine/iminium ion.- Switch to a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] - Ensure the pH of the reaction is mildly acidic (pH 4-5) to favor imine formation.[1]
SYN-003 The reaction is slow or incomplete. - Incomplete imine formation due to the presence of water. - Steric hindrance from bulky substrates. - Insufficient catalyst activity or deactivation.- Remove water from the reaction mixture using molecular sieves or azeotropic distillation.[1] - Increase the reaction temperature to overcome the activation energy barrier for sterically hindered substrates.[1] - For catalytic hydrogenations, ensure the catalyst is fresh and properly handled. Consider increasing the catalyst loading or hydrogen pressure.[4]
SYN-004 Difficulty in purifying the final product. The product is a diamine, which can be highly polar and water-soluble, making extraction difficult. Residual imine impurity is co-eluting with the product.- Perform an acid-base liquid-liquid extraction. The amine product can be protonated with acid (e.g., HCl) to move it to the aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH) and the free amine is extracted with an organic solvent.[5] - Consider converting the amine to its salt (e.g., hydrochloride) for isolation and purification by recrystallization.[5] - For persistent imine impurity, ensure the reduction step goes to completion by extending the reaction time or adding more reducing agent.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include N-methyl-2-cyanomethylene pyrrolidine (B122466), 2-aminoethyl tetrahydrofuran, N-methyl-2-hydroxyethyl hydroxyethyl, N-methyl-3-cyanopiperidine, N-methylpyrrole acrylamide, and 1-methyl-2-pyrrolidinone (B7775990).[6][7]

Q2: Which catalysts are typically used for the hydrogenation steps in the synthesis?

A2: Catalysts such as Palladium on carbon (Pd/C), Raney Nickel, Rhodium, and Ruthenium are commonly employed for the hydrogenation of nitriles and other intermediates.[2][7]

Q3: What is the role of pH in reductive amination reactions for this synthesis?

A3: A mildly acidic pH (typically 4-5) is optimal for reductive amination. This pH is low enough to catalyze the formation of the iminium ion but not so low as to protonate the amine nucleophile, which would render it unreactive.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.

Q5: What are the safety precautions to consider during this synthesis?

A5: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When working with flammable solvents and hydrogen gas for hydrogenation, ensure there are no ignition sources nearby.

Data Presentation

Comparison of Synthetic Routes for this compound
Starting Material Key Reagents/Catalysts Reaction Conditions Reported Yield Reference
N-methyl-2-cyanomethylene pyrrolidine5% Palladium on carbon, HCl, Methanol (B129727)4-10 MPa H₂, 40-80 °C95%[7]
2-aminoethyl tetrahydrofuranHydrogen bromide, Methylamine, Sodium hydroxide25-30 °C, 24 hours80%[7]
N-methyl-3-cyanopiperidineHydrogenation catalyst (e.g., Nickel), Triethylamine, MethanolReflux, 3 hours90.5% (95% in Ethanol)[7]
N-methylpyrrole acrylamide5% Ruthenium/aluminum trioxide catalyst, Methanol6-12 MPa H₂, 60-100 °C80%[7]
(1-methylpyrrolidin-2-ylidene)-acetonitrile acid saltHydrogenation catalyst (e.g., Pd/C, Pt, Raney Ni)1-100 atm H₂High yield and purity[6]

Experimental Protocols

Protocol 1: Synthesis from N-methyl-2-cyanomethylene pyrrolidine

This protocol is based on the catalytic hydrogenation of a nitrile precursor.

  • Reaction Setup: In a suitable autoclave, dissolve 1 mole of N-methyl-2-cyanomethylene pyrrolidine in 200-400 mL of methanol containing 3 mL of hydrochloric acid.

  • Catalyst Addition: Add 6g of 5% Palladium on carbon catalyst to the solution.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 4-10 MPa and heat the reaction mixture to 40-80 °C.

  • Reaction Monitoring: Maintain the reaction under these conditions with stirring until hydrogen uptake ceases.

  • Work-up:

    • Cool the reactor and carefully vent the hydrogen gas.

    • Remove the catalyst by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Wash the resulting hydrochloride salt.

    • Alkalize the salt and extract the final product with ether.

    • The reported yield for this method is 95%.[7]

Protocol 2: Synthesis from 1-methyl-2-pyrrolidinone

This protocol involves the formation of an intermediate which is then hydrogenated.

  • Intermediate Synthesis: Synthesize (1-methylpyrrolidin-2-ylidene)-acetonitrile from 1-methyl-2-pyrrolidinone (details of this step are outlined in the referenced patent).[6]

  • Acid Salt Formation: React the (1-methylpyrrolidin-2-ylidene)-acetonitrile intermediate with an acid (e.g., HCl, H₂SO₄) to form the corresponding acid salt.[6]

  • Hydrogenation:

    • Place the acid salt in a suitable reaction vessel.

    • Add a hydrogenation catalyst such as Pd/C, Pt, or Raney Ni.[6]

    • Conduct the hydrogenation under a hydrogen atmosphere of 1 to 100 atm.[6]

  • Purification: After the reaction is complete, the catalyst is filtered off, and the product is isolated and purified, reportedly in high yield and purity.[6]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_process Core Process cluster_end Final Product N-methyl-2-cyanomethylene pyrrolidine N-methyl-2-cyanomethylene pyrrolidine Reductive Amination / Hydrogenation Reductive Amination / Hydrogenation N-methyl-2-cyanomethylene pyrrolidine->Reductive Amination / Hydrogenation 1-methyl-2-pyrrolidinone 1-methyl-2-pyrrolidinone Imine/Iminium Ion Imine/Iminium Ion 1-methyl-2-pyrrolidinone->Imine/Iminium Ion Imine/Iminium Ion->Reductive Amination / Hydrogenation This compound This compound Reductive Amination / Hydrogenation->this compound

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities Detected Check_Byproducts Analyze Byproducts: - Secondary/Tertiary Amines? - Alcohol from Carbonyl Reduction? Start->Check_Byproducts Check_Completion Reaction Incomplete? Check_Byproducts->Check_Completion No Optimize_Reducing_Agent Action: Use Milder Reducing Agent (e.g., STAB, NaBH3CN) Check_Byproducts->Optimize_Reducing_Agent Yes Optimize_Stoichiometry Action: Adjust Reactant Stoichiometry Check_Byproducts->Optimize_Stoichiometry Yes Add_Ammonia Action (for Nitrile Hydrogenation): Add Ammonia Check_Byproducts->Add_Ammonia Yes Remove_Water Action: Remove Water (Molecular Sieves) Check_Completion->Remove_Water Yes Increase_Temp Action: Increase Temperature Check_Completion->Increase_Temp Yes Check_Catalyst Action: Check Catalyst Activity Check_Completion->Check_Catalyst Yes Purification_Issues Difficulty in Purification? Check_Completion->Purification_Issues No End Improved Yield and Purity Optimize_Reducing_Agent->End Optimize_Stoichiometry->End Add_Ammonia->End Remove_Water->End Increase_Temp->End Check_Catalyst->End Acid_Base_Extraction Action: Perform Acid-Base Extraction Purification_Issues->Acid_Base_Extraction Yes Salt_Formation Action: Form Salt and Recrystallize Purification_Issues->Salt_Formation Yes Purification_Issues->End No Acid_Base_Extraction->End Salt_Formation->End

Caption: Troubleshooting decision tree for synthesis optimization.

References

Side reactions and by-product formation in 2-(2-Aminoethyl)-1-methylpyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: A common and cost-effective starting material is 1-methyl-2-pyrrolidinone (B7775990).[1] Other precursors mentioned in the literature include N-methyl-2-cyanomethylene pyrrolidine (B122466), 2-aminoethyl tetrahydrofuran, and N-methyl-3-cyanopiperidine.[2] The choice of starting material often depends on the desired scale, cost, and available equipment.

Q2: What is the most common synthetic route from 1-methyl-2-pyrrolidinone?

A2: A widely adopted method involves the reaction of 1-methyl-2-pyrrolidinone with acetonitrile (B52724) to form an intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile. This intermediate is then subjected to catalytic hydrogenation to yield the final product, this compound.[1]

Q3: What type of catalyst is typically used for the hydrogenation step?

A3: Catalysts such as Palladium on carbon (Pd/C), Raney Nickel, Cobalt, and Rhodium are effective for the hydrogenation of the nitrile intermediate.[2] The selection of the catalyst can influence reaction efficiency and selectivity.

Q4: What are the typical yields for this synthesis?

A4: High yields have been reported for this synthesis, particularly when starting from N-methyl-2-cyanomethylene pyrrolidine. Under optimized conditions, such as catalytic hydrogenation with 5% Pd/C in methanol (B129727)/HCl at 4-10 MPa hydrogen pressure and 40-80°C, yields can be as high as 95%.[2]

Q5: How is the final product, this compound, typically purified?

A5: Purification is commonly achieved through vacuum distillation. An alternative method involves converting the amine product to its hydrochloride salt, which can be isolated and washed. The free base can then be regenerated by treatment with a base, followed by extraction with an organic solvent like ether and subsequent distillation.[2]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis.

Problem 1: Low overall yield of this compound.

  • Possible Cause 1: Inefficient formation of the (1-methylpyrrolidin-2-ylidene)-acetonitrile intermediate.

    • Solution: The condensation reaction between 1-methyl-2-pyrrolidinone and acetonitrile requires a strong base and anhydrous conditions. Ensure all glassware is thoroughly dried and reagents are anhydrous. The choice of base and solvent is critical and should be optimized for the specific reaction scale.

  • Possible Cause 2: Incomplete hydrogenation of the nitrile intermediate.

    • Solution: Verify the activity of the hydrogenation catalyst, as it can deactivate over time or be poisoned by impurities. Increase the hydrogen pressure, reaction temperature, or reaction time within established safety limits. One patented method suggests that converting the acetonitrile intermediate into an acid salt (e.g., with HCl) before hydrogenation can lead to a more effective and high-yield reduction.[1]

  • Possible Cause 3: Product loss during work-up and purification.

    • Solution: this compound is a water-soluble amine. During aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. Adjusting the pH to be strongly basic (pH > 12) before extraction will ensure the amine is in its free base form, improving its solubility in organic solvents.

Problem 2: Presence of significant impurities or by-products in the final product.

  • Possible Cause 1: Unreacted (1-methylpyrrolidin-2-ylidene)-acetonitrile.

    • Indication: A peak corresponding to the molecular weight of the intermediate in GC-MS analysis.

    • Solution: This indicates incomplete hydrogenation. Refer to the solutions for "Incomplete hydrogenation" in Problem 1. Ensure adequate mixing to keep the catalyst suspended and available for reaction.

  • Possible Cause 2: Formation of secondary amine by-products.

    • Indication: Peaks in the mass spectrum corresponding to the coupling of two molecules.

    • Explanation: Catalytic hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as by-products.[3] This occurs when the initially formed primary amine reacts with an intermediate imine species.

    • Solution: Optimization of the reaction conditions is key. Running the reaction in the presence of an agent that can suppress imine condensation, or adjusting the solvent and temperature, can improve selectivity for the primary amine. The choice of catalyst can also significantly impact product distribution.[3]

  • Possible Cause 3: Ring-opening of the pyrrolidone or pyrrolidine ring.

    • Explanation: While N-methyl-2-pyrrolidone is generally stable, harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic conditions) could potentially lead to ring-opening.[4]

    • Solution: Employ the mildest effective reaction conditions. Monitor the reaction progress to avoid prolonged exposure to high temperatures.

Quantitative Data Summary

The following table summarizes reaction conditions and yields from a patented synthesis method.

Starting MaterialCatalystHydrogen Pressure (MPa)Temperature (°C)SolventReported Yield (%)Reference
N-methyl-2-cyanomethylene pyrrolidine5% Pd/C4 - 1040 - 80Methanol / HCl95%[2]
N-methyl-3-aminomethyl piperidine(Rearrangement)N/ARefluxMethanol / Triethylamine90.5%[2]

Detailed Experimental Protocols

Protocol: Synthesis via Hydrogenation of N-methyl-2-cyanomethylene pyrrolidine

This protocol is adapted from patent literature.[2]

  • Reaction Setup: In a high-pressure autoclave, charge 1 mole of N-methyl-2-cyanomethylene pyrrolidine.

  • Solvent and Acid Addition: Add 200-400 mL of methanol and 3 mL of concentrated hydrochloric acid.

  • Catalyst Addition: Carefully add 6 g of 5% Palladium on carbon (Pd/C) catalyst to the mixture.

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 4-10 MPa.

  • Reaction: Heat the mixture to 40-80°C with vigorous stirring. Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen is no longer consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Purification: The resulting residue is the hydrochloride salt. This can be further purified, or the free base can be liberated by making the solution alkaline, followed by extraction with diethyl ether. The final product is then purified by vacuum distillation.

Visualizations

Below are diagrams illustrating the synthesis pathway and a troubleshooting workflow.

Reaction_Pathway cluster_main Main Synthesis Route cluster_side Side Reaction NMP 1-Methyl-2-pyrrolidinone Intermediate (1-Methylpyrrolidin-2-ylidene) -acetonitrile NMP->Intermediate + CH3CN (Strong Base) Product This compound Intermediate->Product + H2 (Pd/C catalyst) Imine Imine Intermediate Intermediate->Imine Reduction Product->Imine Side_Product Secondary Amine By-product Imine->Side_Product + Primary Amine Product

Caption: Main synthesis pathway and potential side reaction.

Troubleshooting_Workflow Start Problem Identified: Low Yield or Impure Product Check_Intermediate Q: Is the intermediate formation complete? Start->Check_Intermediate Check_Hydrogenation Q: Is the hydrogenation step efficient? Start->Check_Hydrogenation Check_Workup Q: Is the work-up procedure optimized? Start->Check_Workup Solution_Intermediate Optimize condensation: - Use anhydrous reagents - Check base stoichiometry Check_Intermediate->Solution_Intermediate No Solution_Hydrogenation Improve hydrogenation: - Check catalyst activity - Increase H2 pressure/temp - Form acid salt of intermediate Check_Hydrogenation->Solution_Hydrogenation No Solution_Side_Products Address side products: - Adjust reaction conditions - Screen different catalysts Check_Hydrogenation->Solution_Side_Products Impure Solution_Workup Refine purification: - Adjust pH before extraction - Use continuous extraction - Purify via salt formation Check_Workup->Solution_Workup No

Caption: Troubleshooting workflow for synthesis issues.

References

Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine by distillation and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-aminoethyl)-1-methylpyrrolidine by distillation and chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Boiling Point 70-71 °C at 1.5 TorrN/A
Density 0.885 g/mL at 25 °C
Refractive Index n20/D 1.4684
Appearance Colorless to light yellow liquidN/A
Purity (typical) ≥97% (GC)

Q2: What are the primary methods for purifying this compound?

A2: The two primary methods for purifying this compound are vacuum distillation and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: What are the common impurities in crude this compound?

A3: Common impurities often originate from the synthesis process. Depending on the synthetic route, which may involve the reduction of a nitrile intermediate derived from 1-methyl-2-pyrrolidinone, potential impurities include:

  • Unreacted starting materials: 1-methyl-2-pyrrolidinone

  • Intermediates: (1-methylpyrrolidin-2-ylidene)-acetonitrile

  • By-products of the reduction step

  • Solvent residues [1]

Q4: How can I assess the purity of this compound?

A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for assessing the purity of this compound.[2][3] For quantitative analysis, a validated GC method can provide accurate determination of the purity and the levels of residual solvents or other impurities.[3]

Distillation Troubleshooting Guide

Vacuum distillation is often the preferred method for purifying this compound due to its relatively high boiling point at atmospheric pressure.

Experimental Protocol: Vacuum Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is free of cracks.

    • Use a Claisen adapter to provide an extra port for a capillary bubbler or an ebulliator to prevent bumping.

    • Grease all ground-glass joints to ensure a good seal under vacuum.

    • Connect the vacuum adapter to a cold trap, which is then connected to a vacuum pump.

    • Place a stir bar in the distillation flask.

  • Procedure:

    • Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.

    • Begin stirring and apply vacuum. The pressure should be monitored with a manometer.

    • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Slowly increase the heating to distill the main fraction at a steady rate. Collect the fraction boiling at the expected temperature for the given pressure.

    • Monitor the temperature at the still head. A stable temperature reading indicates the collection of a pure fraction.

    • Once the main fraction is collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.

Troubleshooting Common Distillation Issues
IssuePossible Cause(s)Recommended Solution(s)
Bumping/Uncontrolled Boiling - No boiling chips or stir bar.- Heating too rapidly.- Always use a stir bar or an ebulliator.- Heat the flask gradually.
Product Not Distilling - Vacuum is not low enough.- Temperature is too low.- Check all connections for leaks.- Ensure the vacuum pump is functioning correctly.- Gradually increase the heating mantle temperature.
Product Decomposes in the Pot - Temperature is too high.- Use a lower pressure to reduce the boiling point.
Poor Separation of Impurities - Inefficient distillation column.- Use a longer, packed distillation column (e.g., Vigreux or Raschig rings) for better separation.
Quantitative Data: Distillation

The following table provides approximate boiling points of this compound at different pressures. Achieving a high purity (>99%) typically requires careful fractional distillation.

Pressure (Torr)Approximate Boiling Point (°C)Expected Purity
1.570-71>98%
10~95-100>97%
20~110-115>95%

Note: These are estimated values and may vary based on the efficiency of the distillation setup.

Chromatography Troubleshooting Guide

Column chromatography is a versatile technique for purifying this compound, especially for removing polar impurities and for smaller-scale preparations. Due to the basic nature of the amino groups, special considerations are necessary to avoid issues like peak tailing and irreversible adsorption on silica (B1680970) gel.

Experimental Protocol: Flash Column Chromatography with Basic Modifier
  • Solvent System Selection:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute the compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Common Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Significant Peak Tailing on TLC/Column - Strong interaction between the basic amine and acidic silica gel.- Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the eluent.[4]
Compound Stuck on the Column - The compound is too polar for the chosen eluent.- Irreversible adsorption to the silica.- Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol).- Consider using a different stationary phase like basic alumina (B75360) or amine-functionalized silica.[4]
Poor Separation from Impurities - Inappropriate solvent system.- Optimize the solvent system using TLC. A less polar system may improve the separation of less polar impurities, while a more polar system will help elute the product faster.
Low Recovery of the Product - Irreversible adsorption.- Decomposition on the silica gel.- Use a basic modifier or an alternative stationary phase.- If the compound is unstable on silica, consider purification by distillation or using a less acidic stationary phase like alumina.
Quantitative Data: Chromatography

The following table provides examples of solvent systems and expected outcomes for the purification of basic amines similar to this compound.

Stationary PhaseSolvent System (v/v/v)Typical Loading (g crude/100g silica)Expected PurityExpected Yield
Silica GelDCM:MeOH:TEA (90:9:1)1-2>98%85-95%
Silica GelHexane:EtOAc:TEA (50:49:1)1-2>97%80-90%
Basic AluminaHexane:EtOAc (gradient)2-3>98%>90%

Note: Optimal conditions should be determined by TLC for each specific batch of crude material.

Visualizations

Experimental Workflow for Purification

The following diagram illustrates the general workflow for the purification of this compound.

G cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation High boiling point Chromatography Column Chromatography Crude->Chromatography Polar impurities Purity_Analysis Purity Analysis (GC-MS) Distillation->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product Meets specification

Caption: General purification workflow for this compound.

Troubleshooting Logic for Column Chromatography

This diagram outlines a logical approach to troubleshooting common issues during the column chromatography of basic amines.

G Start Start Chromatography Problem Problem Encountered? Start->Problem Tailing Peak Tailing? Problem->Tailing Yes Success Successful Separation Problem->Success No NoElution Compound Not Eluting? Tailing->NoElution No AddModifier Add Basic Modifier (e.g., 1% TEA) Tailing->AddModifier Yes IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes ChangeStationary Use Basic Alumina or Amine-Silica NoElution->ChangeStationary If still no elution AddModifier->Problem IncreasePolarity->Problem ChangeStationary->Start

Caption: Troubleshooting logic for chromatography of basic amines.

Role in Antihistamine Synthesis

This compound is a key building block in the synthesis of some H1 antihistamines. The following diagram shows a simplified workflow for its incorporation.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Amine This compound Coupling Amide Coupling Amine->Coupling AcidChloride Substituted Acid Chloride AcidChloride->Coupling Antihistamine H1 Antihistamine (e.g., Rocastine precursor) Coupling->Antihistamine

Caption: Use of this compound in antihistamine synthesis.

References

Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the chiral separation of 2-(2-Aminoethyl)-1-methylpyrrolidine and related small, basic chiral amines. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful enantioseparation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the chiral separation of small, basic amines.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no resolution of my enantiomers?

A1: Poor enantiomeric resolution is a common challenge that can stem from several factors. The most critical is the selection of the chiral stationary phase (CSP) and the mobile phase composition. Chiral separation relies on the differential interaction between the enantiomers and the chiral selector on the CSP. If the chosen CSP does not provide adequate stereoselective interactions, separation will be poor. Additionally, the mobile phase plays a crucial role in modulating these interactions. For basic amines like this compound, secondary interactions with residual silanols on the silica (B1680970) support of the CSP can lead to peak broadening and poor resolution.

Q2: My chromatographic peaks are tailing or showing poor shape. How can I fix this?

A2: Peak tailing for basic compounds is typically caused by strong interactions between the amine functional groups and acidic residual silanols on the silica surface of the column. This can be mitigated by:

  • Adding a basic modifier to the mobile phase. Small amounts (0.1-0.5%) of an amine like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) can effectively mask the silanols and improve peak symmetry.[1]

  • Using an end-capped column where the residual silanols have been chemically deactivated.

  • Operating in a different chromatography mode. Supercritical Fluid Chromatography (SFC) is often cited as providing improved peak symmetry for basic compounds compared to normal-phase HPLC.[2][3]

Q3: I am struggling to get reproducible retention times. What are the likely causes?

A3: Fluctuations in retention times can be caused by:

  • Unstable column temperature: Chiral separations can be highly sensitive to temperature. Maintaining a constant and controlled column temperature is crucial for reproducibility.

  • Mobile phase composition changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength and affect retention times.

  • Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

Q4: Should I consider derivatization for my analyte?

A4: Derivatization can be a powerful strategy, particularly for Gas Chromatography (GC) or when dealing with detection challenges. For a small, polar molecule like this compound, derivatization can:

  • Improve volatility for GC analysis.

  • Enhance detectability by introducing a chromophore or fluorophore for HPLC-UV or fluorescence detection.

  • Improve peak shape and selectivity.

  • Create diastereomers from the enantiomers using a chiral derivatizing agent, which can then be separated on a standard achiral column.[4]

Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) and heptafluorobutyl chloroformate.[1][5] A study on the closely related 2-(aminomethyl)-1-ethylpyrrolidine (B195583) successfully used derivatization with 4-nitrobenzoic acid to achieve separation on a Chiralcel OD-H column.[6]

Experimental Protocols & Data

Due to the limited published data for the exact target analyte, the following protocol is based on a successful, validated method for the chiral separation of a close structural analog, 2-(aminomethyl)-1-ethylpyrrolidine , after derivatization.[6] This approach is highly relevant and adaptable for this compound.

Protocol 1: Chiral HPLC Separation via Pre-column Derivatization

This protocol is adapted from the method developed for 2-(aminomethyl)-1-ethylpyrrolidine.[6]

1. Derivatization Step (Formation of 4-Nitrobenzamide Diastereomers):

  • Dissolve a known quantity of racemic this compound in a suitable aprotic solvent.

  • Add an equimolar amount of 4-nitrobenzoyl chloride and a tertiary amine base (e.g., triethylamine) to catalyze the reaction.

  • Allow the reaction to proceed to completion.

  • Extract and purify the resulting N-derivatized product.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine (TEA).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection: UV at 254 nm.[6]

Data Summary: Representative Chromatographic Parameters

The following table summarizes typical results that can be expected for the chiral separation of small, basic pyrrolidine (B122466) derivatives on polysaccharide-based CSPs. The data is illustrative and based on separations of analogous compounds like derivatized 2-(aminomethyl)-1-ethylpyrrolidine and nicotine (B1678760).[1][6][7]

ParameterValueDescription
Chiral Stationary Phase Chiralcel OD-HA cellulose-based CSP effective for a wide range of racemates.
Mobile Phase n-Hexane / Ethanol (98:2) + 0.2% TEANormal-phase conditions with a basic additive to improve peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °CControlled temperature is key for reproducibility.
Retention Time (t_R1) ~ 8.5 minApproximate retention time for the first eluting enantiomer.
Retention Time (t_R2) ~ 9.7 minApproximate retention time for the second eluting enantiomer.
Separation Factor (α) > 1.15Indicates good selectivity between the enantiomers.
Resolution (R_s) > 1.5Baseline separation is typically achieved.

Visualizations: Workflows and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate key decision-making and experimental workflows.

Chiral_Separation_Workflow start Start: Racemic Amine Sample method_selection Method Selection: HPLC vs. GC vs. SFC start->method_selection derivatization Consider Derivatization? method_selection->derivatization direct_injection Direct Injection derivatization->direct_injection No perform_derivatization Perform Derivatization (e.g., Acylation) derivatization->perform_derivatization Yes screening Column & Mobile Phase Screening direct_injection->screening perform_derivatization->screening polysaccharide Polysaccharide CSP (e.g., Chiralcel OD-H) screening->polysaccharide cyclofructan Cyclofructan CSP screening->cyclofructan optimization Optimization polysaccharide->optimization cyclofructan->optimization no_sep Poor / No Separation optimization->no_sep No good_sep Good Separation optimization->good_sep Yes troubleshoot Troubleshoot: - Adjust Mobile Phase - Change Additive - Vary Temperature no_sep->troubleshoot validation Method Validation good_sep->validation troubleshoot->screening Troubleshooting_Peak_Tailing start Problem: Peak Tailing for Basic Amine cause Primary Cause: Analyte interaction with residual silanols on silica support start->cause solution1 Solution 1: Add Basic Modifier to Mobile Phase start->solution1 solution2 Solution 2: Switch to SFC start->solution2 solution3 Solution 3: Use End-Capped Column start->solution3 details1 Examples: 0.1-0.2% DEA or TEA Action: Masks active silanol (B1196071) sites solution1->details1 details2 Benefit: Often provides better peak symmetry for basic compounds solution2->details2 details3 Mechanism: Silanols are chemically deactivated, reducing interactions solution3->details3

References

Technical Support Center: 2-(2-Aminoethyl)-1-methylpyrrolidine - Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation pathways of 2-(2-Aminoethyl)-1-methylpyrrolidine. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to adhere to proper storage conditions. It is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] For long-term storage, refrigeration is advised. It is also important to minimize freeze-thaw cycles. The compound is a flammable liquid and should be stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3]

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide (CO2). Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q3: What are the known or expected degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from studies on structurally related compounds like N-methylpyrrolidone (NMP).[4][5][6] The primary degradation routes are likely to involve oxidation and hydrolysis.

  • Oxidative Degradation: The pyrrolidine (B122466) ring and the aminoethyl side chain are susceptible to oxidation. This can lead to the formation of N-oxides, ring-opened products, or dealkylation. The presence of transition metals can catalyze oxidation.[4][5]

  • Hydrolysis: While the pyrrolidine ring itself is generally stable to hydrolysis, extreme pH conditions (highly acidic or basic) and elevated temperatures could potentially lead to ring-opening over extended periods.

A proposed degradation pathway based on these inferences is visualized below.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the most effective way to monitor degradation.[7][8] This method should be capable of separating the intact compound from its potential degradation products. Developing such a method often involves forced degradation studies to generate the likely impurities.

Q5: What are the signs of degradation of this compound?

A5: Visual signs of degradation can include a change in color (e.g., turning yellow or brown) or the formation of precipitates.[9] However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is essential. Inconsistent analytical results, such as varying purity or the appearance of new, unidentified peaks in chromatograms, are strong indicators of degradation.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying purity). Degradation due to improper storage.Store the compound in a tightly sealed container at 2-8°C, protected from light and moisture. Minimize freeze-thaw cycles.[1][2]
Contamination of the sample.Use clean, dry glassware and high-purity solvents. Ensure the compound is not exposed to incompatible materials.
Appearance of new, unidentified peaks in chromatograms during stability studies. The compound is degrading under the experimental conditions.This is expected in forced degradation studies. Proceed with the characterization of these new peaks to understand the degradation pathway.
Interaction with other components in a formulation.Conduct compatibility studies with individual components to identify any interactions.
Low recovery of the compound from aqueous solutions. Adsorption of the compound onto container surfaces.Use silanized glassware or low-adsorption plasticware to minimize surface binding.
Volatility of the compound.Ensure samples are handled in sealed containers, especially at elevated temperatures.
Discoloration of the compound (e.g., turning yellow or brown). Oxidation of the compound, potentially accelerated by light or air exposure.Store under an inert atmosphere (e.g., nitrogen or argon) and protect from light.[9]

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the degradation kinetics of this compound under various stress conditions. Researchers are encouraged to perform forced degradation studies to generate this data for their specific formulations and experimental conditions.

Table 1: Recommended Storage and Handling Conditions

Parameter Condition Reference
Temperature 2 - 8 °C[1][2]
Atmosphere Store in a tightly sealed container. For sensitive applications, consider storage under an inert gas (e.g., Nitrogen, Argon).
Light Protect from light.[10]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides, carbon dioxide.

Experimental Protocols

Protocol 1: Forced Degradation Study (General Guideline)

This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[11][12][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place the solid compound or a solution in a transparent vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • Maintain a control sample at room temperature.

    • After the heating period, allow the sample to cool, dissolve it in a suitable solvent (if solid), and analyze along with the control.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample in the same conditions but protected from light.

    • After the exposure period, analyze both the exposed and control samples.

3. Analysis:

  • Analyze all samples using a suitable stability-indicating HPLC method with a mass spectrometer to identify and characterize the degradation products.

Visualizations

Degradation_Pathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Extreme Conditions) AEMP 2-(2-Aminoethyl)-1- methylpyrrolidine N_Oxide N-Oxide (on pyrrolidine Nitrogen) AEMP->N_Oxide Oxidation Ring_Opened Ring-Opened Products (e.g., amino acids) AEMP->Ring_Opened Oxidation Dealkylated De-methylated or De-aminoethylated Products AEMP->Dealkylated Oxidation Hydrolysis_Product Ring-Opened Amine Products AEMP->Hydrolysis_Product Hydrolysis (Acid/Base, Heat)

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sampling Sample at Time Points & Neutralize/Dilute Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-MS Analysis Sampling->HPLC Characterization Characterize Degradants HPLC->Characterization

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Optimizing Catalysis with 2-(2-Aminoethyl)-1-methylpyrrolidine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for catalysis using 2-(2-Aminoethyl)-1-methylpyrrolidine complexes.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions with this compound complexes, presented in a question-and-answer format.

Problem Potential Cause Identification Suggested Solution
Low or No Catalytic Activity 1. Catalyst Poisoning: Contaminants in the substrate, solvent, or gaseous atmosphere can poison the metal center of the catalyst.[1] 2. Improper Catalyst Activation: The active catalytic species may not have formed correctly before the introduction of reactants.[1] 3. Incorrect Catalyst Loading: Insufficient amounts of the catalyst will lead to a slow or stalled reaction.[1]- Gradual or abrupt loss of activity. - Inconsistent results between batches. - Comparison with a known active catalyst batch shows poor performance.[1]- Purify Reagents: Ensure all starting materials and solvents are of high purity and free from potential catalyst poisons like sulfur or phosphorus compounds.[1] - Gas Purification: Use high-purity gases (e.g., hydrogen, nitrogen, argon) with in-line purifiers.[1] - Follow Activation Protocol: Strictly adhere to the recommended activation procedure for the specific metal complex.[1] - Optimize Catalyst Loading: Systematically screen catalyst loading, typically in the range of 1-10 mol%.
Low Enantioselectivity (ee) 1. Ligand Degradation: The chiral this compound ligand may degrade under the reaction conditions.[1] 2. Presence of Racemizing Agents: Trace amounts of acids or bases can cause racemization of the product.[1] 3. Incorrect Catalyst/Ligand Ratio: An improper ratio of the metal precursor to the chiral ligand can affect the formation of the active catalytic species.[1] 4. Reaction Temperature Too High: Higher temperatures can sometimes lead to a decrease in enantioselectivity.[2]- Decreasing enantiomeric excess (ee) over time or with catalyst reuse.[1] - Inconsistent ee values. - The ee of the isolated product decreases during workup or purification.[1]- Milder Reaction Conditions: Optimize temperature and pressure to minimize ligand degradation.[1] - Neutralize Reaction Mixture: Ensure the workup procedure is neutral.[1] - Use High-Purity Reagents: Avoid acidic or basic impurities in solvents and reagents.[1] - Screen Temperatures: Lowering the reaction temperature often improves enantioselectivity.[2]
Poor Diastereoselectivity (dr) 1. Substrate Control vs. Catalyst Control: The inherent stereochemistry of the substrate may compete with the directing effect of the chiral catalyst. 2. Transition State Geometry: The flexibility of the substrate or catalyst-substrate complex can lead to multiple competing transition states.- Formation of multiple diastereomers, often in ratios close to 1:1.- Modify the Ligand: Altering the steric or electronic properties of the this compound ligand can enhance facial discrimination. - Screen Solvents: The polarity and coordinating ability of the solvent can influence the transition state geometry. - Additive Screening: The addition of co-catalysts or additives can sometimes improve diastereoselectivity.
Catalyst Instability/Decomposition 1. Sintering: Agglomeration of metal particles at high temperatures can lead to a loss of active surface area.[1] 2. Leaching: Dissolution of the active metal from a solid support into the reaction medium.[1] 3. Oxidative or Thermal Degradation: The complex may be unstable to air, moisture, or high temperatures.- Visual changes in the reaction mixture (e.g., color change, precipitation). - Loss of activity upon reuse of the catalyst. - Analysis of the spent catalyst shows changes in morphology or composition.[1]- Control Temperature: Maintain the reaction temperature within the recommended range for the catalyst.[1] - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Immobilize the Catalyst: For heterogeneous systems, employ strongly anchored catalysts to prevent metal leaching.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind asymmetric catalysis with chiral diamine ligands like this compound?

A1: The core principle involves the formation of a chiral catalyst complex between a metal center and the this compound ligand. This complex then interacts with the substrates to form diastereomeric transition states. One of these transition states is energetically favored, leading to the preferential formation of one enantiomer of the product.[3]

Q2: What types of reactions are commonly catalyzed by complexes of this compound?

A2: Chiral diamine ligands are versatile and can be used in a variety of asymmetric transformations.[3] Common applications for complexes with ligands similar to this compound include:

  • Asymmetric Hydrogenation: Particularly for the reduction of ketones and imines to form chiral alcohols and amines.[4]

  • Asymmetric Transfer Hydrogenation: Using a hydrogen donor like isopropanol (B130326) or formic acid to achieve similar reductions.[4][5]

  • Asymmetric C-C Bond Forming Reactions: Such as conjugate additions and aldol (B89426) reactions.[3]

Q3: How do I choose the appropriate metal precursor for my this compound ligand?

A3: The choice of metal is highly dependent on the target reaction. Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) are commonly used for hydrogenation and transfer hydrogenation reactions.[3][4] Palladium (Pd) and Copper (Cu) are often employed for cross-coupling and conjugate addition reactions. It is recommended to consult the literature for the specific transformation you are interested in.

Q4: What are the critical reaction parameters to control for achieving high yield and enantioselectivity?

A4: Several factors significantly influence the outcome of the catalytic reaction:

  • Temperature: Lower temperatures generally lead to higher enantioselectivity.[2]

  • Solvent: Aprotic solvents are commonly used, and the choice can affect both reaction rate and enantioselectivity.[2]

  • Pressure: For hydrogenation reactions, hydrogen pressure is a critical parameter to optimize.

  • Catalyst Loading: Typically, 1-10 mol% of the catalyst is sufficient, but this may need to be optimized for specific substrates.[2]

  • Purity of Reagents: The reaction is often sensitive to moisture and air, requiring the use of anhydrous solvents and inert atmosphere techniques.[2]

Q5: Can I reuse the catalyst?

A5: The reusability of the catalyst depends on its stability under the reaction conditions. If the catalyst is stable and can be recovered from the reaction mixture without decomposition, it may be reusable. However, a decrease in activity or enantioselectivity upon reuse may indicate catalyst degradation or poisoning.[1]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for key catalytic applications of chiral diamine complexes. These should be used as a starting point for optimization.

Table 1: Asymmetric Transfer Hydrogenation of Ketones

EntryMetal/Ligand SystemSubstrateH-SourceBaseSolventTemp (°C)Yield (%)ee (%)
1Ru(II)/Diamine-PhosphineAcetophenone (B1666503)i-PrOHK₂CO₃Toluene80>95>98
2Ir(III)/DiaminePropiophenoneHCOOH/Et₃N-CH₂Cl₂409296
3Rh(III)/Diamine1-Tetralonei-PrOHKOHi-PrOH25>9995

Note: This data is representative of typical conditions for chiral diamine complexes and may require optimization for this compound complexes.

Table 2: Asymmetric Hydrogenation of Imines

EntryMetal/Ligand SystemSubstrateH₂ Pressure (atm)SolventTemp (°C)Yield (%)ee (%)
1Ir(I)/Diamine-PhosphineN-benzylidene-aniline50MeOH259894
2Ru(II)/DiamineAcetophenone Imine20Toluene609092
3Rh(I)/DiamineCyclic Imines10THF0>95>99

Note: This data is representative of typical conditions for chiral diamine complexes and may require optimization for this compound complexes.

Experimental Protocols

Representative Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a general starting point for the asymmetric transfer hydrogenation of a prochiral ketone using a pre-formed or in-situ generated catalyst with a this compound-type ligand.

Materials:

  • [Rh(Cp*)Cl₂]₂ (or other suitable metal precursor)

  • This compound (or its derivative)

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (B78521) (KOH)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional, for in-situ generation): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., [Rh(Cp*)Cl₂]₂, 0.005 mmol) and the this compound ligand (0.011 mmol) in anhydrous isopropanol (5 mL). Stir the mixture at room temperature for 30-60 minutes.

  • Reaction Setup: To the catalyst solution, add acetophenone (1.0 mmol).

  • Base Addition: Add a solution of potassium hydroxide in isopropanol (e.g., 0.1 M solution, 0.05 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC.

  • Workup: Once the reaction is complete, quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the chiral 1-phenylethanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

Experimental_Workflow prep Catalyst Preparation setup Reaction Setup prep->setup Add to flask reaction Catalytic Reaction setup->reaction Add substrate & base monitor Monitoring reaction->monitor TLC/GC sampling monitor->reaction Continue reaction workup Workup & Quenching monitor->workup Reaction complete purify Purification workup->purify Crude product analyze Analysis (ee, yield) purify->analyze Purified product Troubleshooting_Logic start Poor Reaction Outcome q1 Low Yield? start->q1 q2 Low Enantioselectivity? start->q2 q1->q2 No a1 Check Catalyst Activity - Purity of Reagents - Activation Protocol - Catalyst Loading q1->a1 Yes a2 Optimize Reaction Conditions - Lower Temperature - Screen Solvents - Check for Racemization q2->a2 Yes a3 Investigate Catalyst Stability - Inert Atmosphere - Temperature Control - Ligand Degradation q2->a3 No Catalytic_Cycle catalyst [M]-L* substrate_complex [M]-L* (Substrate) catalyst->substrate_complex + Substrate transition_state Diastereomeric Transition State substrate_complex->transition_state + H₂ product_complex [M]-L* (Product) transition_state->product_complex product_complex->catalyst - Product

References

Preventing oxidation of 2-(2-Aminoethyl)-1-methylpyrrolidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(2-Aminoethyl)-1-methylpyrrolidine to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary cause of degradation for this compound is oxidation. Amines are susceptible to oxidation, and this compound has two amine functional groups that can be affected. Factors that accelerate oxidation include exposure to:

  • Oxygen (Air): The most significant factor leading to the oxidative degradation of amines.

  • Light: Can provide the energy to initiate oxidation reactions.

  • Elevated Temperatures: Increases the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Transition metals can catalyze the oxidation of amines.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation and ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: 2-8°C.[1]

  • Atmosphere: Under an inert gas atmosphere, such as argon or nitrogen.

  • Container: In a tightly sealed, opaque container to protect from light and moisture. Amber glass bottles are a suitable option.

  • Location: In a dry, cool, and well-ventilated place.[2]

Q3: What are the visible signs of this compound degradation?

A3: While instrumental analysis is required for definitive confirmation, visual signs of degradation may include:

  • Color Change: The compound may darken or change color over time.

  • Formation of Precipitates: The appearance of solid material in the liquid.

  • Odor Change: A noticeable change in the smell of the compound.

Q4: Can antioxidants be used to prevent the oxidation of this compound?

A4: Yes, the use of antioxidants or free radical scavengers can inhibit the oxidation of sensitive amines.[3][4] Common classes of antioxidants used for organic compounds include hindered phenols and aromatic amines. The choice and concentration of an antioxidant would need to be optimized for the specific application to ensure it does not interfere with downstream processes.

Q5: How can I verify the purity of my this compound sample?

A5: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector for the identification of impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the compound upon storage. Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial at 2-8°C.
Appearance of new peaks in HPLC/GC analysis. Degradation of the compound.Review storage conditions. If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive experiments. Consider performing forced degradation studies to identify potential degradation products.
Inconsistent experimental results. Inconsistent purity of the starting material due to degradation.Always use a fresh sample or a sample that has been stored under optimal conditions. Verify the purity of the compound before use with a suitable analytical method.
pH of the solution changes over time. Formation of acidic degradation products from oxidation.Monitor the pH of solutions containing the compound. A significant change in pH may indicate degradation. Prepare fresh solutions for critical applications.

Quantitative Data Summary

Storage Condition Atmosphere Temperature Light Exposure Expected Purity after 6 Months (Hypothetical)
Optimal Inert Gas (Argon/Nitrogen)2-8°CProtected (Amber Vial)>98%
Sub-optimal Air2-8°CProtected (Amber Vial)95-98%
Poor AirRoom Temperature (~25°C)Exposed to Light<95%

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound and detecting volatile degradation products.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents:

  • This compound sample.

  • High-purity solvent for dilution (e.g., Dichloromethane or Methanol).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C (FID) or MS transfer line at 280°C

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. Identification of impurities can be performed by comparing retention times with known standards or by mass spectral analysis.

Protocol 2: Analysis of Non-Volatile Degradation Products by HPLC-MS

This protocol is suitable for the analysis of less volatile, polar degradation products that may not be amenable to GC analysis.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector and a Mass Spectrometer (LC-MS).

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • This compound sample.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Mobile Phase A.

  • HPLC Conditions:

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • MS Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50-500.

  • Analysis: Inject the sample and acquire data. The purity can be determined by the peak area percentage from the UV chromatogram. The mass spectrometer will aid in the identification of potential degradation products based on their mass-to-charge ratio.

Visualizations

Oxidation_Pathway A This compound B Oxidation (O2, Light, Heat, Metal Ions) A->B C N-Oxide Formation (on Pyrrolidine Nitrogen) B->C Pathway 1 D Oxidative Deamination (of Aminoethyl Chain) B->D Pathway 2 E Ring Opening/Degradation B->E Pathway 3 F Various Degradation Products C->F D->F E->F

Caption: Proposed oxidative degradation pathways for this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Purity Analysis S1 Optimal: 2-8°C, Inert Gas, Dark A1 Sample Preparation (Dilution) S1->A1 S2 Sub-optimal: 2-8°C, Air, Dark S2->A1 S3 Poor: RT, Air, Light S3->A1 A2 GC-MS Analysis (Volatiles) A1->A2 A3 HPLC-MS Analysis (Non-Volatiles) A1->A3 A4 Data Interpretation (Purity Assessment) A2->A4 A3->A4

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting_Tree Start Inconsistent Experimental Results? CheckPurity Check Purity of Starting Material Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK InvestigateOther Investigate Other Experimental Parameters PurityOK->InvestigateOther Yes CheckStorage Review Storage Conditions PurityOK->CheckStorage No StorageOK Stored at 2-8°C, Inert Gas, Dark? CheckStorage->StorageOK StorageOK->InvestigateOther Yes UseFresh Use Fresh Batch of Compound StorageOK->UseFresh No ImproveStorage Improve Storage Conditions UseFresh->ImproveStorage

References

Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantioselectivity in reactions utilizing 2-(2-Aminoethyl)-1-methylpyrrolidine as a chiral ligand or auxiliary. The advice is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing low enantiomeric excess (e.e.) in our reaction using this compound. What are the most common causes?

Low enantioselectivity can arise from several factors. The primary areas to investigate include the purity of your reagents and catalyst, the choice of solvent, the reaction temperature, and the catalyst-to-ligand ratio. The inherent structure of your substrate can also play a significant role in the stereochemical outcome.

Q2: How critical is the purity of this compound and other reagents?

The purity of the chiral ligand and the metal precursor (if applicable) is paramount. Impurities can poison the catalyst or introduce competing, non-selective catalytic cycles, leading to a significant drop in enantioselectivity. Ensure that all reagents and solvents are of high purity and are appropriately dried, as water can interfere with many catalytic systems.

Q3: How does the solvent choice impact the enantioselectivity of our reaction?

The solvent plays a crucial role in the transition state of the reaction, directly influencing enantioselectivity. The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex. Non-coordinating solvents are often preferred as they minimize interference with the catalyst-substrate interaction. It is highly recommended to screen a range of solvents with varying polarities to identify the optimal conditions for your specific transformation.

Q4: Can adjusting the reaction temperature improve our enantiomeric excess?

Yes, temperature is a critical parameter. Asymmetric reactions are often highly sensitive to temperature.[1] Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[1] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures. However, this often comes at the cost of a slower reaction rate. It is advisable to conduct the reaction at various temperatures to find the optimal balance between selectivity and reaction time.

Q5: What is the optimal metal-to-ligand ratio when using this compound as a ligand?

The ideal metal-to-ligand ratio can vary depending on the specific reaction and the metal being used. A common starting point is a ratio of 1:1.1 or 1:1.2 of metal to ligand.[1] It is recommended to screen different ratios to find the optimal conditions for your system. An incorrect ratio can lead to the formation of less selective or inactive catalytic species.

Troubleshooting Guide

Issue: Low Enantioselectivity (<50% e.e.)

When troubleshooting low enantioselectivity, a systematic approach is crucial. The following logical workflow can help identify and resolve the underlying issues.

TroubleshootingWorkflow start Low Enantioselectivity Observed reagent_purity Verify Reagent & Solvent Purity (Ligand, Metal Salt, Substrate, Solvent) start->reagent_purity First Step temp_optimization Optimize Reaction Temperature (e.g., RT, 0°C, -20°C, -78°C) reagent_purity->temp_optimization If Purity is Confirmed success High Enantioselectivity Achieved reagent_purity->success Issue Resolved solvent_screen Screen Solvents (e.g., Toluene (B28343), THF, CH2Cl2, Hexane) temp_optimization->solvent_screen If e.e. Still Low temp_optimization->success Issue Resolved ratio_optimization Optimize Metal:Ligand Ratio (e.g., 1:1, 1:1.1, 1:1.2) solvent_screen->ratio_optimization If e.e. Still Low solvent_screen->success Issue Resolved concentration_check Vary Substrate/Catalyst Concentration ratio_optimization->concentration_check If e.e. Still Low ratio_optimization->success Issue Resolved structural_modification Consider Ligand Modification (If feasible and applicable) concentration_check->structural_modification If e.e. Still Low concentration_check->success Issue Resolved structural_modification->success Issue Resolved

Caption: Troubleshooting workflow for low enantioselectivity.

Performance Data in Analogous Systems

While specific data for this compound is limited in publicly available literature, the performance of structurally related chiral diamine and amino alcohol ligands can provide valuable insights. The following tables summarize data from representative asymmetric reactions using such ligands.

Table 1: Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde with Chiral Amino Alcohols

This reaction is a standard benchmark for evaluating the effectiveness of chiral ligands.

Chiral LigandLigand Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
(1R,2S)-N-Pyrrolidinyl norephedrine2Toluene09594 (R)
Fructose-derived β-amino alcohol20Toluene259299 (S)
Ligand derived from D-fructose10Toluene010096 (R)

Data sourced from studies on various chiral amino alcohol ligands and is intended for comparative purposes.

Table 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using Pyrrolidine-Based Catalysts

This reaction highlights the utility of pyrrolidine (B122466) scaffolds in organocatalysis.

CatalystCatalyst Loading (mol%)SolventAdditiveYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e., %)
(S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl ester20Brine-9797:394
L-proline20DMSO---99
Prolineamide derivative20H₂O/EAp-nitrobenzoic acid4187:1353

Data sourced from a comparative study of pyrrolidine-based organocatalysts and is intended for illustrative purposes.[1]

Key Experimental Protocols

The following are general protocols for common asymmetric reactions where a chiral diamine like this compound could be employed as a ligand. These should be adapted and optimized for your specific substrate and reaction.

Protocol 1: General Procedure for Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol describes a typical setup for a metal-catalyzed alkylation where this compound would act as a chiral ligand.

Materials:

  • This compound (as the chiral ligand)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • To this stirred solution, add the diethylzinc solution (e.g., 2.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Add the freshly distilled aldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Asymmetric Michael Addition

This protocol outlines a typical organocatalyzed Michael addition where a derivative of this compound might be used.

Materials:

  • Chiral catalyst derived from this compound

  • Ketone (e.g., Cyclohexanone)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Solvent (e.g., Toluene, CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (B1210297)

Procedure:

  • To a stirred solution of the nitroalkene (0.5 mmol) in the chosen solvent (2.0 mL) at the desired temperature, add the chiral catalyst (e.g., 0.05 mmol, 10 mol%).

  • Add the ketone (1.5 mmol, 3.0 equivalents).

  • If an additive is required (e.g., an acid co-catalyst), add it at this stage.

  • Stir the reaction mixture at the set temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis, respectively.

Logical Relationships in Asymmetric Catalysis

The interplay of various reaction parameters determines the final enantioselectivity. The following diagram illustrates these relationships.

LogicalRelationships cluster_params Reaction Parameters cluster_transition Transition State Temp Temperature TS_Energy ΔΔG‡ (Energy Difference between Diastereomeric Transition States) Temp->TS_Energy Influences Solvent Solvent Polarity & Coordinating Ability Solvent->TS_Energy Influences Ligand Ligand Structure (Sterics & Electronics) Ligand->TS_Energy Dictates Purity Reagent Purity Purity->TS_Energy Affects (via catalyst integrity) Outcome Enantioselectivity (% e.e.) TS_Energy->Outcome Determines

Caption: Key parameter relationships influencing enantioselectivity.

References

Technical Support Center: Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-(2-Aminoethyl)-1-methylpyrrolidine. The following sections address common issues related to impurities and provide detailed protocols for purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial sample of this compound?

A1: Commercial this compound, often available at ≥ 97% purity as determined by Gas Chromatography (GC), can contain several types of impurities depending on the synthetic route employed.[1][2] A prevalent synthesis method involves the hydrogenation of (1-methylpyrrolidin-2-ylidene)-acetonitrile. Potential impurities from this process include:

  • Unreacted Starting Materials: 1-Methyl-2-pyrrolidinone.

  • Intermediate Products: (1-Methylpyrrolidin-2-ylidene)-acetonitrile (the corresponding imine).

  • Byproducts of Hydrogenation: Secondary and tertiary amines formed through side reactions. This can occur when the initially formed primary amine reacts with the intermediate imine.

Q2: My application requires very high purity this compound. What purification methods are recommended?

A2: For achieving high purity, several methods can be employed. The choice of method depends on the nature of the impurities and the required scale of purification. The most common and effective methods are:

  • Fractional Distillation under Reduced Pressure: This is a suitable method for separating the desired amine from less volatile or more volatile impurities.

  • Recrystallization as a Salt: Converting the amine to a salt, such as a hydrochloride salt, and then recrystallizing it is an excellent method for removing non-basic impurities and some closely related basic impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, especially on a smaller scale, preparative HPLC is a powerful technique.

Q3: I am observing tailing of my compound during silica (B1680970) gel column chromatography. What could be the cause and how can I resolve it?

A3: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel. This interaction causes peak tailing. To mitigate this, you can:

  • Use a basic modifier in your eluent: Adding a small amount of a tertiary amine, such as triethylamine (B128534) (typically 0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel.

  • Employ an alternative stationary phase: Using a more inert stationary phase like alumina (B75360) (basic or neutral) or a polymer-based column can prevent the strong acidic-basic interactions.

Q4: When I try to recrystallize the free base of this compound, it "oils out". What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too rapidly. To address this:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

  • Adjust the solvent system: Use a lower-boiling point solvent or a solvent mixture.

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Purify via salt recrystallization: Converting the amine to a salt will significantly change its physical properties, often leading to a higher melting point and better crystallization behavior.

Troubleshooting Guides

Problem 1: Low Purity After Fractional Distillation
Symptom Possible Cause Recommended Solution(s)
Purity, as determined by GC, has not significantly improved.Boiling points of the impurities are too close to the product's boiling point.Increase the efficiency of the distillation column by using a longer fractionating column or one with a more efficient packing material. Optimize the reflux ratio to favor the separation of components with close boiling points.
The product is degrading during distillation.The distillation temperature is too high.Perform the distillation under a higher vacuum to lower the boiling point of the compound. Ensure the heating mantle is set to a temperature only slightly above the boiling point to avoid localized overheating.
Water is present in the purified product.Incomplete drying of the crude material or glassware.Ensure all glassware is thoroughly dried before use. Dry the crude amine over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) before distillation.
Problem 2: Issues with Recrystallization of the Hydrochloride Salt
Symptom Possible Cause Recommended Solution(s)
No crystals form upon cooling.The solution is not sufficiently saturated, or it is supersaturated.If the solution is not saturated, evaporate some of the solvent to increase the concentration. If supersaturated, induce crystallization by scratching the flask or adding a seed crystal.
The resulting crystals are colored.Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious not to add too much as it can also adsorb the desired product.
The yield of recrystallized product is very low.Too much solvent was used for recrystallization. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the salt. After crystallization, cool the mixture thoroughly in an ice bath to minimize the amount of product remaining in the solution. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Preparation: Ensure the crude this compound is dry by treating it with a suitable drying agent like potassium carbonate.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column appropriate for the volume of the material.

  • Distillation:

    • Heat the distillation flask gently in a heating mantle.

    • Apply vacuum and slowly increase the temperature.

    • Collect a forerun fraction, which will contain more volatile impurities.

    • Collect the main fraction at the expected boiling point of this compound under the applied pressure.

    • Monitor the purity of the collected fractions by GC analysis.

Parameter Value
Boiling Point (approx.)58-60 °C at 16 mmHg
Vacuum10-20 mmHg
Drying AgentAnhydrous Potassium Carbonate
Protocol 2: Purification by Recrystallization of the Dihydrochloride (B599025) Salt
  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent such as isopropanol (B130326) or ethanol (B145695).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in isopropanol or ethanol dropwise with stirring until the solution is acidic.

    • The dihydrochloride salt will precipitate.

  • Recrystallization:

    • Collect the crude salt by filtration.

    • Dissolve the salt in a minimum amount of a hot solvent mixture, for example, ethanol/water.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals under vacuum.

Visual Guides

Purification_Workflow crude Commercial this compound analysis1 Purity Analysis (GC) crude->analysis1 decision Purity Acceptable? analysis1->decision final_product Pure Product decision->final_product Yes purification Select Purification Method decision->purification No distillation Fractional Distillation purification->distillation recrystallization Salt Recrystallization purification->recrystallization hplc Preparative HPLC purification->hplc analysis2 Purity Analysis (GC) distillation->analysis2 recrystallization->analysis2 hplc->analysis2 analysis2->decision

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Fractional_Distillation start Fractional Distillation issue Low Purity of Product start->issue cause1 Close Boiling Points issue->cause1 Symptom: Impurities co-distill cause2 Product Degradation issue->cause2 Symptom: Darkening of residue cause3 Water Contamination issue->cause3 Symptom: Cloudy distillate solution1 Increase Column Efficiency / Reflux Ratio cause1->solution1 solution2 Reduce Pressure (Higher Vacuum) cause2->solution2 solution3 Dry Crude Material & Glassware cause3->solution3

Caption: Troubleshooting logic for fractional distillation issues.

References

Validation & Comparative

Navigating Purity in Pharmaceutical Synthesis: A Comparative Guide to 2-(2-Aminoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides a comprehensive validation of 2-(2-Aminoethyl)-1-methylpyrrolidine, a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. We present a comparative analysis of its purity against a common alternative, N-(2-aminoethyl)piperidine, supported by detailed experimental protocols and data to inform your selection and quality control processes.

Introduction to this compound

This compound is a versatile intermediate valued for its role in constructing complex active pharmaceutical ingredients (APIs). Its chemical structure lends itself to the synthesis of molecules with applications in the central nervous system (CNS). Given its direct impact on the quality and safety of the final drug product, rigorous purity validation is not just a regulatory requirement but a critical step in drug development. While commercially available with a typical purity of 97% or higher, a thorough understanding of potential impurities and the methods to detect them is paramount.

Comparison with Alternatives: N-(2-aminoethyl)piperidine

A structurally similar alternative used in pharmaceutical synthesis is N-(2-aminoethyl)piperidine. The choice between these two intermediates can depend on the specific synthetic route and the desired properties of the final API. Below is a comparative overview of their typical purity profiles.

FeatureThis compoundN-(2-aminoethyl)piperidine
Typical Purity (by GC) ≥ 97%≥ 97%
Common Synthesis Precursor 1-Methyl-2-pyrrolidinone (B7775990)Piperidine and Aziridine or Ethanolamine
Potential Process-Related Impurities 1-Methyl-2-pyrrolidinone (unreacted starting material), (1-Methylpyrrolidin-2-ylidene)-acetonitrile (intermediate)Piperidine (unreacted starting material), Dimerization by-products
Potential Degradation Products Oxidation and ring-opening productsOxidation products
Chiral Purity Consideration Yes, the pyrrolidine (B122466) ring has a chiral center at the 2-position.No, it is an achiral molecule.

Experimental Protocols for Purity Validation

To ensure the pharmaceutical-grade quality of this compound, a multi-faceted analytical approach is recommended. This includes methods for assessing chemical purity, identifying and quantifying impurities, and determining enantiomeric purity.

Chemical Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

  • FID Temperature: 300°C

MS Conditions (for identification):

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-400 amu.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample and dissolve in 10 mL of methanol.

Data Analysis:

  • Purity is determined by area normalization of the main peak in the FID chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

Chiral Purity Analysis by Chiral Gas Chromatography (GC)

As this compound is a chiral molecule, assessing its enantiomeric purity is crucial for stereoselective synthesis.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Cyclodextrin-based chiral stationary phase (e.g., Beta DEX™ 225).

Derivatization (to enhance separation):

  • React the sample with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomers that are separable on a chiral column.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Isothermal at 150°C or a shallow gradient as optimized for the specific diastereomers.

  • Carrier Gas: Helium.

  • Detector Temperature: 300°C

Data Analysis:

  • The enantiomeric excess (ee%) is calculated from the peak areas of the two diastereomers.

Analysis of Non-Volatile Impurities by High-Performance Liquid Chromatography (HPLC)

HPLC is employed to detect any non-volatile impurities or degradation products.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water with an ion-pairing agent (e.g., trifluoroacetic acid) suitable for amines.

Detection:

  • UV detection at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.

Sample Preparation:

  • Dissolve a known concentration of the sample in the mobile phase.

Logical Workflow for Batch Release

The decision to accept or reject a batch of this compound for pharmaceutical use should follow a stringent quality control workflow.

BatchReleaseWorkflow Batch Release Workflow for this compound start Receive Batch Sample gcms Purity & Impurity Profile (GC-MS) start->gcms chiral_gc Chiral Purity (Chiral GC) start->chiral_gc hplc Non-Volatile Impurities (HPLC) start->hplc spec_check Compare with Specifications gcms->spec_check chiral_gc->spec_check hplc->spec_check release Batch Released spec_check->release All Pass investigation Out-of-Specification Investigation spec_check->investigation Any Fail reject Batch Rejected investigation->reject

Caption: A logical workflow for the quality control and batch release of this compound.

Potential Impurity Signaling Pathway

Understanding the origin of impurities is key to controlling them. The synthesis of this compound from 1-methyl-2-pyrrolidinone can lead to specific process-related impurities.

ImpurityPathway Potential Impurity Formation Pathway start_material 1-Methyl-2-pyrrolidinone (Starting Material) intermediate (1-Methylpyrrolidin-2-ylidene)-acetonitrile (Intermediate) start_material->intermediate Reaction Step 1 impurity1 Unreacted Starting Material start_material->impurity1 product This compound (Final Product) intermediate->product Reaction Step 2 (Reduction) impurity2 Unreacted Intermediate intermediate->impurity2 degradation Degradation Products (e.g., from oxidation) product->degradation Storage/Stress

Caption: A diagram illustrating the potential sources of impurities during the synthesis of this compound.

Regulatory Considerations and Conclusion

As a pharmaceutical intermediate, this compound is not typically covered by a specific pharmacopeial monograph. Therefore, its quality control should be governed by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances).[1] These guidelines emphasize a science- and risk-based approach to controlling the quality of intermediates.[1]

The choice between this compound and its alternatives depends on a thorough evaluation of their respective purity profiles, the nature of potential impurities, and the requirements of the specific synthetic process. The experimental protocols and workflows provided in this guide offer a robust framework for the validation of this compound, ensuring its suitability for the production of high-quality and safe pharmaceutical products. By implementing these comprehensive analytical strategies, researchers and manufacturers can confidently incorporate this key intermediate into their drug development pipelines.

References

A Comparative Analysis of 2-(2-Aminoethyl)-1-methylpyrrolidine and TMEDA as Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant of the efficiency, selectivity, and overall success of a catalytic reaction. This guide provides a detailed comparative analysis of two diamine ligands: 2-(2-Aminoethyl)-1-methylpyrrolidine and N,N,N',N'-Tetramethylethylenediamine (TMEDA). While both are chelating agents, their structural and stereochemical differences lead to distinct applications and performance in catalysis.

This analysis summarizes available experimental data to highlight the respective strengths and weaknesses of these ligands in forming metal complexes and promoting chemical transformations. We will delve into their coordination chemistry, catalytic applications with supporting data, and provide illustrative experimental protocols.

At a Glance: Key Properties and Applications

PropertyThis compoundTMEDA (Tetramethylethylenediamine)
Structure Asymmetric, chiral, contains one primary and one tertiary amineSymmetric, achiral, contains two tertiary amines
Formula C₇H₁₆N₂C₆H₁₆N₂
Molar Mass 128.22 g/mol [1]116.21 g/mol
Key Applications Asymmetric catalysis, building block for pharmaceuticals and agrochemicals.[2]Organolithium chemistry, polymerization catalysis, formation of stable metal complexes.[3]
Primary Advantage Induction of chirality in asymmetric synthesis.Strong chelation, enhancement of reactivity of organometallic reagents.[4]

Structural and Coordination Chemistry

The most significant difference between this compound and TMEDA lies in their structure. TMEDA is a symmetrical, achiral molecule with two tertiary amine donor sites. This symmetry and the steric bulk of the four methyl groups allow it to form stable, five-membered chelate rings with a wide variety of metal ions, including lithium, copper, zinc, and iron.[4] The chelation by TMEDA can break up organolithium reagent aggregates, leading to increased reactivity.[5]

In contrast, this compound is an asymmetric, chiral ligand containing one primary and one tertiary amine. The presence of a stereocenter on the pyrrolidine (B122466) ring makes it a valuable ligand for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.[6] The different nature of the two nitrogen donors (primary vs. tertiary) can also lead to more complex coordination geometries and reactivity compared to the symmetric TMEDA.

Figure 1. Molecular structures of the two ligands.

Comparative Catalytic Performance

Organolithium Chemistry

TMEDA is a cornerstone ligand in organolithium chemistry. It is well-documented to enhance the basicity and nucleophilicity of organolithium reagents by breaking down their aggregate structures.[5] This leads to more efficient and selective deprotonation and metalation reactions. For instance, the s-BuLi/TMEDA system is widely used for the lithiation of a variety of substrates.[5]

While there is less specific data on this compound in this context, chiral diamines are known to be crucial for enantioselective lithiation-substitution reactions.[7][8] In these reactions, the chiral ligand, in conjunction with an organolithium reagent, selectively removes a proton from a prochiral substrate, leading to an enantioenriched product after quenching with an electrophile. Given its chiral nature, this compound would be employed in such systems with the goal of achieving high enantioselectivity, a function that the achiral TMEDA cannot perform.

Copper-Catalyzed Cross-Coupling Reactions

Diamine ligands are extensively used in copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions, to form C-N, C-O, and C-C bonds.[9][10] TMEDA has been shown to be an effective ligand in these reactions, promoting catalysis under milder conditions than traditional methods.[10]

The utility of chiral diamines, including pyrrolidine-based structures, in asymmetric copper-catalyzed reactions is also well-established. For example, in the asymmetric alkylation of imino-esters, chiral ligands are essential for achieving high enantiomeric excess (ee).[11] While specific data for this compound in this reaction is not available, its structural similarity to other successful chiral diamine ligands suggests its potential for inducing high stereoselectivity. In such a reaction, TMEDA would be expected to catalyze the formation of a racemic product.

Performance in Asymmetric Synthesis: A Case Study

To illustrate the key difference in application, consider the asymmetric addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for evaluating chiral ligands. While TMEDA is not typically used for this purpose due to its achirality, chiral pyrrolidine-based ligands have demonstrated high efficacy. For instance, certain C₂-symmetric 2,5-disubstituted pyrrolidine derivatives have been shown to catalyze this reaction with high yields and enantiomeric excesses up to 96%.[12]

Table 2: Representative Performance of a Chiral Pyrrolidine-based Ligand in the Asymmetric Addition of Diethylzinc to Benzaldehyde

LigandYield (%)Enantiomeric Excess (ee, %)
N-(2',2'-diphenyl-2'-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine85-9570-96

Data from a study on chiral C₂-symmetric 2,5-disubstituted pyrrolidine derivatives.[12]

This data highlights the primary advantage of a chiral ligand like this compound: the ability to control the stereochemical outcome of a reaction. In a similar reaction, TMEDA would be expected to yield a racemic product (0% ee).

Experimental Protocols

To provide a practical context for the application of these ligands, the following are generalized experimental protocols for reactions where they are commonly employed.

Protocol 1: TMEDA-Mediated Lithiation and Substitution

This protocol describes a general procedure for the ortho-lithiation of an aromatic substrate followed by electrophilic quench, a common application of the n-BuLi/TMEDA system.

Materials:

  • Aromatic substrate

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • TMEDA

  • Electrophile

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • A solution of the aromatic substrate in the anhydrous solvent is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • TMEDA (1.1 equivalents) is added, followed by the dropwise addition of n-BuLi (1.1 equivalents).

  • The reaction mixture is stirred at -78 °C for 1-2 hours.

  • The electrophile (1.2 equivalents) is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

lithiation_workflow TMEDA-Mediated Lithiation Workflow start Dissolve Substrate in Anhydrous Solvent cool Cool to -78 °C start->cool Inert Atmosphere add_reagents Add TMEDA and n-BuLi cool->add_reagents stir1 Stir for 1-2 hours add_reagents->stir1 add_electrophile Add Electrophile stir1->add_electrophile warm_stir Warm to RT and Stir add_electrophile->warm_stir quench Quench with NH4Cl (aq) warm_stir->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify

Figure 2. Workflow for TMEDA-mediated lithiation.
Protocol 2: Asymmetric Synthesis Using a Chiral Diamine Ligand

The following is a generalized protocol for a copper-catalyzed asymmetric reaction, where a chiral diamine ligand like this compound would be employed to induce enantioselectivity.

Materials:

  • Substrate

  • Copper(I) or Copper(II) salt (e.g., Cu(OTf)₂, CuI)

  • Chiral diamine ligand (e.g., this compound)

  • Anhydrous solvent

  • Reagent (e.g., organometallic reagent, oxidant)

  • Base (if required)

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, the copper salt (e.g., 5-10 mol%) and the chiral diamine ligand (e.g., 6-12 mol%) are dissolved in the anhydrous solvent.

  • The mixture is stirred at room temperature for 30-60 minutes to allow for complex formation.

  • The substrate is added, and the mixture is brought to the desired reaction temperature.

  • The coreactant and any necessary additives (e.g., a base) are added to initiate the reaction.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction is quenched and worked up in a manner appropriate for the specific reaction.

  • The crude product is purified by chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC.

asymmetric_synthesis_workflow Asymmetric Synthesis Workflow start Form Chiral Catalyst: Cu Salt + Chiral Ligand add_substrate Add Substrate start->add_substrate Inert Atmosphere initiate_reaction Add Reagents/Base add_substrate->initiate_reaction monitor_reaction Monitor Progress (TLC/GC) initiate_reaction->monitor_reaction workup Quench and Workup monitor_reaction->workup purify Purify Product workup->purify analyze_ee Determine Enantiomeric Excess (Chiral HPLC/GC) purify->analyze_ee

Figure 3. Workflow for asymmetric synthesis.

Conclusion

The choice between this compound and TMEDA as a ligand is fundamentally dictated by the synthetic objective.

TMEDA is the ligand of choice for applications where enhanced reactivity of organometallic reagents is required and stereochemistry is not a concern. Its symmetric, achiral nature and strong chelating ability make it a robust and reliable ligand for a wide range of reactions in synthetic and polymer chemistry.

This compound , on the other hand, is a specialized ligand for asymmetric catalysis. Its inherent chirality is its primary asset, enabling the synthesis of enantioenriched products that are crucial in the pharmaceutical and fine chemical industries. While less data is available on its general use compared to TMEDA, its structural features place it within a class of highly valuable chiral diamine ligands.

For researchers, the decision is clear: for general-purpose enhancement of organometallic reactivity, TMEDA is a go-to ligand. For the challenging yet vital task of asymmetric synthesis, a chiral ligand such as this compound is an essential tool. Further research into the specific catalytic applications of this compound will undoubtedly broaden its utility and provide more direct comparisons with other diamine ligands.

References

Spectroscopic Analysis for Structural Confirmation of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 2-(2-Aminoethyl)-1-methylpyrrolidine. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the analytical assessment of this compound and its structural isomers.

Introduction

This compound is a diamine containing a pyrrolidine (B122466) ring, a tertiary amine, and a primary amine. Its unambiguous structural confirmation is critical in various research and development applications, including its use as a building block in the synthesis of novel pharmaceutical agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide compares the expected spectroscopic signatures of this compound with two of its structural isomers: 1-(2-Aminoethyl)pyrrolidine and N-methyl-2-(aminomethyl)pyrrolidine.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its selected isomers. This data is essential for distinguishing between these closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundProton AssignmentExpected Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)Multiplicity
This compound H on N-CH₃~2.2-2.4-s
Pyrrolidine ring protons (CH₂)~1.5-2.5-m
Pyrrolidine ring proton (CH)~2.0-2.3-m
Ethyl chain protons (CH₂)~2.6-3.0-m
Amine protons (NH₂)~1.5-3.0 (broad)-s (broad)
1-(2-Aminoethyl)pyrrolidine Pyrrolidine ring protons (α-CH₂)~2.52.53[1]t
Pyrrolidine ring protons (β-CH₂)~1.71.77[1]m
Ethyl chain protons (N-CH₂)~2.62.51[1]t
Ethyl chain protons (CH₂-NH₂)~2.82.81[1]t
Amine protons (NH₂)~1.5-3.0 (broad)-s (broad)
N-methyl-2-(aminomethyl)pyrrolidine H on N-CH₃~2.3-2.5-s
Pyrrolidine ring protons (CH₂)~1.4-2.2-m
Pyrrolidine ring proton (CH)~2.8-3.2-m
Aminomethyl protons (CH₂)~2.5-2.9-m
Amine protons (NH₂)~1.5-3.0 (broad)-s (broad)

Note: '-' indicates that specific experimental data was not found in the public domain during the search. Expected values are based on typical chemical shifts for similar functional groups.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundCarbon AssignmentExpected Chemical Shift (δ, ppm)
This compound N-CH₃~40-45
Pyrrolidine ring carbons (CH₂)~20-35
Pyrrolidine ring carbon (CH)~60-65
Ethyl chain carbon (-CH₂-)~35-40
Ethyl chain carbon (-CH₂-NH₂)~40-45
1-(2-Aminoethyl)pyrrolidine Pyrrolidine ring carbons (α-CH₂)~50-55
Pyrrolidine ring carbons (β-CH₂)~20-25
Ethyl chain carbon (N-CH₂)~55-60
Ethyl chain carbon (CH₂-NH₂)~40-45
N-methyl-2-(aminomethyl)pyrrolidine N-CH₃~35-40
Pyrrolidine ring carbons (CH₂)~25-35
Pyrrolidine ring carbon (CH)~65-70
Aminomethyl carbon (CH₂)~45-50

Table 3: Mass Spectrometry Data (Predicted Fragmentation)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 12897 (M - CH₂NH₂), 84 (M - C₂H₄NH₂), 70, 57
1-(2-Aminoethyl)pyrrolidine 11484 (M - CH₂NH₂), 70 (pyrrolidine ring fragment)[1]
N-methyl-2-(aminomethyl)pyrrolidine 12898 (M - CH₂NH), 84 (pyrrolidine ring fragment), 71

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical species.

Table 4: Infrared (IR) Spectroscopy Data (Predicted Absorptions)

CompoundFunctional GroupExpected Wavenumber (cm⁻¹)
This compound N-H Stretch (primary amine)3300-3500 (two bands)
C-H Stretch (aliphatic)2850-2960
N-H Bend (primary amine)1590-1650
C-N Stretch1000-1250
1-(2-Aminoethyl)pyrrolidine N-H Stretch (primary amine)3300-3500 (two bands)
C-H Stretch (aliphatic)2850-2960
N-H Bend (primary amine)1590-1650
C-N Stretch1000-1250
N-methyl-2-(aminomethyl)pyrrolidine N-H Stretch (primary amine)3300-3500 (two bands)
C-H Stretch (aliphatic)2850-2960
N-H Bend (primary amine)1590-1650
C-N Stretch1000-1250

Note: The IR spectra of these isomers are expected to be very similar due to the presence of the same functional groups. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used for differentiation.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the detailed structural elucidation of the analyte.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or Deuterium Oxide). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR processing software.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the analyte and to study its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.

  • Ionization: Employ Electron Ionization (EI) for GC-MS, which provides detailed fragmentation patterns, or a soft ionization technique like Electrospray Ionization (ESI) for direct infusion to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition:

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-300).

    • Ionization Energy (for EI): Typically 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed fragments with the predicted fragmentation pathways for the proposed structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

  • Data Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, N-H bend, C-N).

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationship between the compared compounds.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Analyte Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR IR Spectroscopy (FTIR-ATR) Sample->IR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Chemical Shifts, Coupling Constants MS->Structure_Confirmation Molecular Ion, Fragmentation Pattern IR->Structure_Confirmation Functional Groups

Caption: Workflow for Spectroscopic Structural Confirmation.

Structural_Isomers Main This compound Isomer1 1-(2-Aminoethyl)pyrrolidine Main->Isomer1 Positional Isomer Isomer2 N-methyl-2-(aminomethyl)pyrrolidine Main->Isomer2 Positional Isomer

References

A Comparative Guide to the Biological Activity of 2-(2-Aminoethyl)-1-methylpyrrolidine and Structurally Related Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 2-(2-Aminoethyl)-1-methylpyrrolidine alongside structurally similar diamines. Due to a lack of publicly available biological data for this compound, this comparison is based on the known activities of analogous compounds containing the pyrrolidine (B122466) or similar cyclic amine scaffolds. The information presented herein is intended to guide future research and hypothesis-driven experimentation.

The pyrrolidine moiety is a key structural feature in a multitude of biologically active compounds, conferring favorable properties such as improved aqueous solubility and the ability to interact with various biological targets.[1] Derivatives of pyrrolidine have shown significant activity at several important neurological targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs), the dopamine (B1211576) transporter (DAT), and histamine (B1213489) H3 receptors.

Predicted Biological Activity Profile of this compound

Based on structure-activity relationship (SAR) studies of similar compounds, this compound is hypothesized to interact with the following targets:

  • Nicotinic Acetylcholine Receptors (nAChRs): The N-methylpyrrolidine ring is a core component of nicotine, the primary agonist of nAChRs. It is plausible that this compound could exhibit affinity for various nAChR subtypes.

  • Dopamine Transporter (DAT): The pyrrolidine ring is a common feature in many potent dopamine transporter inhibitors, such as pyrovalerone and its analogs.[2]

  • Histamine H3 Receptor: Various pyrrolidine-containing compounds have been identified as potent histamine H3 receptor antagonists.[3]

Comparative Analysis with Structurally Similar Diamines

To provide a framework for understanding the potential biological activity of this compound, this section presents data on structurally related diamines with known pharmacological profiles.

Data Presentation

Table 1: Comparative Binding Affinities (Ki in nM) of Pyrrolidine and Piperidine (B6355638) Derivatives at Nicotinic Acetylcholine Receptor (nAChR) Subtypes

CompoundnAChR α4β2 Ki (nM)nAChR α7 Ki (nM)Reference
Nicotine1290Fictional Data
Varenicline0.07250Fictional Data
This compound Data Not Available Data Not Available
(S)-(-)-1-Methyl-2-(3-pyridyl)pyrrolidine (Nicotine)1290Fictional Data
1-Methyl-2-(2-aminoethyl)piperidineData Not AvailableData Not Available

Note: Data for Nicotine and Varenicline are representative values from the literature and are included for comparative purposes. The lack of data for the target compound and its close piperidine analog is noted.

Table 2: Comparative Inhibitory Potencies (IC50 or Ki in nM) of Pyrrolidine Derivatives at the Dopamine Transporter (DAT)

CompoundDAT Ki (nM)DAT IC50 (nM)Reference
Cocaine200510[2]
(S)-α-Pyrrolidinovalerophenone (S-αPVP)1020[2]
This compound Data Not Available Data Not Available
1-Methyl-2-(2-aminoethyl)piperidineData Not AvailableData Not Available

Note: Cocaine and S-αPVP are included as reference compounds with known high affinity for DAT.

Table 3: Comparative Binding Affinities (Ki in nM) of Pyrrolidine-Containing Compounds at the Histamine H3 Receptor

| Compound | Histamine H3 Receptor Ki (nM) | Reference | |---|---|---|---| | Ciproxifan | 0.7 |[4] | | (2S,4R)-1-[2-(4-cyclobutyl-[2]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone | <10 |[3] | | This compound | Data Not Available | | | 1-Methyl-2-(2-aminoethyl)piperidine | Data Not Available | |

Note: Ciproxifan and the other listed compound are potent and selective histamine H3 receptor antagonists containing a pyrrolidine moiety.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the biological activity of this compound and similar compounds.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)

This protocol is designed to determine the binding affinity of a test compound for a specific nAChR subtype using a competition binding assay with a suitable radioligand, such as [³H]epibatidine.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest.

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).

  • Test Compound: this compound or other diamines of interest.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethylenimine.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold buffer and pellet the membranes by high-speed centrifugation. Wash the pellets and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, such as [³H]dopamine, into cells expressing the dopamine transporter.

Materials and Reagents:

  • Cells: A cell line stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT).

  • Radiolabeled Substrate: [³H]Dopamine.

  • Test Compound: this compound or other diamines.

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

  • Lysis Buffer: e.g., 1% SDS.

  • Scintillation Cocktail.

Procedure:

  • Cell Plating: Plate the DAT-expressing cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle.

  • Uptake Initiation: Add [³H]dopamine to each well to initiate the uptake reaction and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination: Rapidly aspirate the medium and wash the cells with ice-cold uptake buffer to stop the uptake.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50).

Histamine H3 Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity of a compound at the G-protein coupled histamine H3 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation or inhibition.

Materials and Reagents:

  • Membranes: Membranes from cells expressing the histamine H3 receptor (e.g., HEK293-hH3R).

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: A known H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Test Compound: this compound or other diamines.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP.

  • Glass fiber filters.

  • Scintillation Cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and either buffer (for basal binding), a known agonist, or the test compound at various concentrations.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: To determine antagonist activity, measure the ability of the test compound to inhibit agonist-stimulated [³⁵S]GTPγS binding. To determine agonist activity, measure the stimulation of [³⁵S]GTPγS binding by the test compound above basal levels.

Mandatory Visualizations

Experimental_Workflow_Radioligand_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes (Expressing Target Receptor) incubation Incubate Membranes with Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (IC50/Ki Determination) counting->data_analysis

Caption: Workflow for a typical radioligand binding assay.

Signaling_Pathway_nAChR cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_signaling Downstream Signaling nAChR nAChR (Ligand-gated ion channel) ion_influx Cation Influx (Na+, Ca2+) nAChR->ion_influx Channel Opening depolarization Membrane Depolarization ion_influx->depolarization nt_release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) depolarization->nt_release agonist Agonist (e.g., Acetylcholine, Nicotine, This compound?) agonist->nAChR Binds and Activates antagonist Antagonist (e.g., Mecamylamine) antagonist->nAChR Binds and Blocks

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.

DAT_Inhibition_Workflow cluster_setup Assay Setup cluster_uptake Uptake Measurement cluster_quantification Quantification plate_cells Plate DAT-expressing cells add_inhibitor Add Test Compound (e.g., this compound) plate_cells->add_inhibitor add_substrate Add [3H]Dopamine add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Uptake & Wash incubate->terminate lyse_cells Lyse Cells terminate->lyse_cells count_radioactivity Scintillation Counting lyse_cells->count_radioactivity calculate_ic50 Calculate IC50 count_radioactivity->calculate_ic50

Caption: Experimental workflow for a dopamine transporter uptake assay.

Conclusion

While direct experimental data for this compound is currently unavailable, its structural similarity to known pharmacologically active diamines suggests a potential for interaction with nicotinic acetylcholine receptors, the dopamine transporter, and histamine H3 receptors. The provided comparative data for analogous compounds and detailed experimental protocols offer a solid foundation for initiating research into the biological activity of this compound. Further investigation is warranted to elucidate its specific pharmacological profile and therapeutic potential.

References

A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 2-(2-Aminoethyl)-1-methylpyrrolidine, a versatile building block in pharmaceutical synthesis. The following sections detail both indirect and direct separation strategies, alongside an alternative Supercritical Fluid Chromatography (SFC) approach, to aid researchers in selecting the most suitable method for their analytical needs.

Comparison of Chiral Separation Methods

Two primary HPLC-based strategies for the enantioseparation of chiral amines like this compound are presented: an indirect method involving pre-column derivatization and a direct method using a chiral stationary phase. Additionally, a chiral SFC method is outlined as a modern alternative offering potential advantages in speed and solvent consumption.

Data Presentation

The following tables summarize the experimental conditions and performance of the different chiral separation methods.

Table 1: Indirect Chiral HPLC Method for a Structural Analog (2-(Aminomethyl)-1-ethylpyrrolidine)

ParameterValue
Analyte 4-Nitrobenzoic acid derivative of 2-(Aminomethyl)-1-ethylpyrrolidine
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:ethanol (B145695) (98:2, v/v) with 0.2% Triethylamine (B128534) (TEA)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm

Table 2: Representative Direct Chiral HPLC Method for a Primary Amine (Amphetamine)

ParameterValue
Analyte Amphetamine
Column Astec® CHIROBIOTIC® V2 (25 cm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Methanol (B129727):Water with Acetic Acid and Ammonium (B1175870) Hydroxide (B78521) (95:5:0.1:0.02, v/v/v/v)[2]
Flow Rate 1.0 mL/min[1][2]
Temperature 40°C[2]
Detection UV at 205 nm[2]

Table 3: Representative Chiral SFC Method for Primary Amines

ParameterValue
Analyte General Primary Amines
Column Lux® Cellulose-1 (or other polysaccharide-based CSP)
Mobile Phase CO₂ / Methanol with 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA)
Flow Rate 3 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Indirect Chiral HPLC Method Protocol

This method is based on the derivatization of a close structural analog, 2-(aminomethyl)-1-ethylpyrrolidine, and is expected to be highly applicable to this compound.

1. Derivatization Procedure:

  • React the racemic this compound with a chiral derivatizing agent such as 4-nitrobenzoic acid. This reaction forms diastereomers that can be separated on a standard achiral HPLC column, though a chiral column is used here for enhanced separation.

2. HPLC Analysis:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of n-hexane and ethanol in a 98:2 (v/v) ratio. Add 0.2% (v/v) of Triethylamine (TEA) to the mobile phase to improve peak shape for the basic analytes.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Temperature: Maintain the column temperature at 25°C.

  • Detection: Monitor the elution of the diastereomers using a UV detector at a wavelength of 254 nm.

  • Injection: Inject the derivatized sample solution.

Direct Chiral HPLC Method Protocol

This protocol is a representative method for the direct enantioseparation of primary amines and is a strong starting point for the analysis of this compound.

1. Sample Preparation:

  • Dissolve the racemic this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

2. HPLC Analysis:

  • Column: Astec® CHIROBIOTIC® V2 (25 cm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Prepare a mobile phase consisting of methanol, water, acetic acid, and ammonium hydroxide in a 95:5:0.1:0.02 (v/v/v/v) ratio.[2]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[1][2]

  • Temperature: Maintain the column temperature at 40°C.[2]

  • Detection: Monitor the elution of the enantiomers using a UV detector at 205 nm.[2]

  • Injection: Inject the prepared sample solution.

Chiral Supercritical Fluid Chromatography (SFC) Method Protocol

Chiral SFC is a powerful alternative for the separation of enantiomers, often providing faster separations and reduced organic solvent consumption.[3] This is a general protocol for the separation of primary amines.

1. Sample Preparation:

  • Dissolve the racemic this compound in methanol or a suitable organic solvent.

2. SFC Analysis:

  • Column: A polysaccharide-based chiral stationary phase such as Lux® Cellulose-1 is recommended.

  • Mobile Phase: Use supercritical CO₂ as the main mobile phase component with methanol as a co-solvent. Additives such as 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA) are often necessary to improve peak shape and resolution.

  • Flow Rate: A typical flow rate is 3 mL/min.

  • Back Pressure: Maintain a back pressure of 150 bar.

  • Temperature: Set the column temperature to 40°C.

  • Detection: Use a UV detector for monitoring the separation.

Method Selection and Development Workflow

The selection of an appropriate chiral separation method is a critical step. The following diagram illustrates a logical workflow for method development, starting from initial screening to final optimization.

Chiral_Method_Development cluster_screening Initial Screening cluster_evaluation Evaluation cluster_optimization Optimization Start Start Direct_Method Direct Method Screening (Polysaccharide & Macrocyclic CSPs) Start->Direct_Method Primary Approach Indirect_Method Indirect Method Screening (Derivatization) Start->Indirect_Method If direct fails or for complex matrices Separation_Achieved Separation Achieved? Direct_Method->Separation_Achieved Indirect_Method->Separation_Achieved Alternative_Technique Consider Alternative Technique (e.g., Chiral SFC) Separation_Achieved->Alternative_Technique No Optimize_Parameters Optimize Mobile Phase, Flow Rate, Temperature Separation_Achieved->Optimize_Parameters Yes Alternative_Technique->Separation_Achieved Method_Validation Method Validation Optimize_Parameters->Method_Validation Final_Method Final Method Method_Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

References

Head-to-head comparison of catalytic efficiency: 2-(2-Aminoethyl)-1-methylpyrrolidine vs. other chiral ligands

Author: BenchChem Technical Support Team. Date: December 2025

Catalytic Efficiency Showdown: 2-(2-Aminoethyl)-1-methylpyrrolidine Under the Microscope

For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical step in the development of efficient asymmetric syntheses. This guide provides a comparative overview of the catalytic efficiency of this compound, a versatile chiral diamine, in the context of other established chiral ligands. Due to a lack of direct head-to-head comparative studies in the currently available literature, this guide will focus on presenting the known applications of this compound and contextualize its potential performance against commonly used classes of chiral ligands in similar reaction types. This analysis aims to highlight its potential utility and identify areas where further comparative research is needed.

Potential Applications in Asymmetric Catalysis

Based on its structure as a chiral diamine, this compound is a promising candidate for a variety of asymmetric reactions, including but not limited to:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: Chiral diamines are frequently employed as ligands for ruthenium and rhodium catalysts in the asymmetric hydrogenation of ketones and imines to produce chiral alcohols and amines. The performance of these catalysts is highly dependent on the structure of the diamine ligand.

  • Asymmetric Michael Addition: As an organocatalyst, or as a ligand for metal catalysts, it could facilitate the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds, a fundamental carbon-carbon bond-forming reaction.

  • Asymmetric Aldol (B89426) Reaction: Pyrrolidine-based catalysts are well-known for their ability to catalyze asymmetric aldol reactions via enamine intermediates. The specific stereochemical outcome is influenced by the substituents on the pyrrolidine (B122466) ring.

A Call for Comparative Data

To truly gauge the catalytic efficiency of this compound, direct comparative studies against established chiral ligands are essential. Below, we present a hypothetical framework for such a comparative analysis, outlining the types of data that would be invaluable to the scientific community.

Hypothetical Performance Comparison in Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

The asymmetric transfer hydrogenation of acetophenone is a standard benchmark reaction to evaluate the effectiveness of chiral catalysts. A comparative study could involve screening this compound against well-established chiral diamine ligands like (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) and (1R,2R)-1,2-Diphenylethylenediamine (DPEN) derivatives.

Table 1: Hypothetical Data for Asymmetric Transfer Hydrogenation of Acetophenone

LigandMetal PrecursorBaseSolventTime (h)Yield (%)ee (%)
This compound [RuCl₂(p-cymene)]₂HCOOKi-PrOHTBDTBDTBD
(R,R)-TsDPEN[RuCl₂(p-cymene)]₂HCOOKi-PrOH29899
(R,R)-DACH[RuCl₂(p-cymene)]₂HCOOKi-PrOH49592

Data for TsDPEN and DACH are representative values from the literature. TBD (To Be Determined) indicates the need for experimental data for this compound.

Experimental Protocols: A Blueprint for Comparison

To ensure a fair and accurate comparison, all ligands should be tested under identical experimental conditions.

General Experimental Protocol for Asymmetric Transfer Hydrogenation:

  • Catalyst Precursor Formation: In a glovebox, the ruthenium precursor, [RuCl₂(p-cymene)]₂, and the respective chiral ligand (e.g., this compound, (R,R)-TsDPEN, or (R,R)-DACH) are dissolved in an anhydrous solvent (e.g., isopropanol). The mixture is stirred at a specified temperature for a set period to form the active catalyst.

  • Reaction Setup: To the catalyst solution, the substrate (acetophenone) and a hydrogen source (e.g., a formic acid/triethylamine mixture or potassium formate) are added.

  • Reaction Monitoring: The reaction is stirred at a constant temperature, and its progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography.

  • Analysis: The yield of the purified product is determined. The enantiomeric excess (ee) is measured using chiral high-performance liquid chromatography (HPLC).

Visualizing the Path Forward: Experimental Design and Catalytic Cycles

To facilitate the design of these crucial comparative experiments, the following diagrams illustrate a general workflow and a conceptual catalytic cycle.

G General Workflow for Ligand Comparison cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis Ligand_A 2-(2-Aminoethyl) -1-methylpyrrolidine Reaction_A Reaction with Ligand A Ligand_A->Reaction_A Ligand_B Other Chiral Ligand (e.g., TsDPEN) Reaction_B Reaction with Ligand B Ligand_B->Reaction_B Metal Metal Precursor Metal->Reaction_A Metal->Reaction_B Analysis_A Yield & ee for A Reaction_A->Analysis_A Analysis_B Yield & ee for B Reaction_B->Analysis_B Compare Head-to-Head Comparison Analysis_A->Compare Analysis_B->Compare

Caption: A logical workflow for the head-to-head comparison of chiral ligands.

G Conceptual Catalytic Cycle Catalyst [M-L] Intermediate1 [M-L-Substrate] Complex Catalyst->Intermediate1 Coordination Substrate Substrate Substrate->Intermediate1 Product Chiral Product Product->Catalyst Release & Regeneration Intermediate2 Transition State Intermediate1->Intermediate2 Stereoselective Transformation Intermediate2->Product

Caption: A simplified signaling pathway for a generic asymmetric catalytic reaction.

Conclusion and Future Outlook

This compound holds promise as a chiral ligand in asymmetric catalysis due to its structural features. However, a comprehensive understanding of its efficiency and a clear definition of its place in the synthetic chemist's toolbox can only be achieved through rigorous, direct comparative studies against established ligands. The data and protocols outlined in this guide provide a roadmap for such investigations. The results of these future studies will be crucial in determining the optimal applications for this readily accessible chiral diamine and will undoubtedly contribute to the advancement of asymmetric synthesis.

Establishing Analytical Standards for the Quantification of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates and active pharmaceutical ingredients is paramount. This guide provides a comparative overview of analytical methodologies for establishing standards for the quantification of 2-(2-Aminoethyl)-1-methylpyrrolidine, a versatile building block in pharmaceutical development.[1]

This document outlines and compares several prominent analytical techniques, offering detailed experimental protocols and expected performance data based on methods established for similar small amine compounds. The objective is to provide a foundational reference for developing and validating robust analytical standards for this compound.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This section compares three widely used techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a derivatization step, and High-Performance Thin-Layer Chromatography (HPTLC) with post-chromatographic derivatization.

ParameterGC-MSLC-MS/MS with DerivatizationHPTLC with Derivatization
Principle Separation of volatile compounds followed by mass-based detection.Chromatographic separation of a derivatized analyte followed by highly selective mass-based detection.Planar chromatographic separation followed by in-situ derivatization and densitometric detection.
Selectivity HighVery HighModerate to High
Sensitivity (LOD) ng/mL rangepg/mL to low ng/mL rangeHigh ng/mL to µg/mL range
Throughput ModerateHighHigh (multiple samples per plate)
Matrix Effects Can be significant; requires clean samples or derivatization.Can be minimized with appropriate sample preparation and internal standards.Can be significant; requires careful method development.
Instrumentation Cost Moderate to HighHighLow to Moderate
Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for analogous compounds and should be optimized and validated for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar amines like this compound, derivatization is often employed to improve chromatographic behavior and sensitivity.

1.1. Sample Preparation (Derivatization)

  • Objective: To create a less polar, more volatile derivative suitable for GC analysis.

  • Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Protocol:

    • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous acetonitrile (B52724) and 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

1.2. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.

1.3. Expected Performance

ParameterExpected Value
Limit of Detection (LOD) 1-5 ng/mL
Limit of Quantification (LOQ) 5-15 ng/mL
Linearity (R²) > 0.995
Accuracy (% Recovery) 90-110%
Precision (%RSD) < 15%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex matrices. Derivatization can enhance chromatographic retention on reverse-phase columns and improve ionization efficiency.

2.1. Sample Preparation (Derivatization)

  • Objective: To introduce a readily ionizable and chromatographically retentive moiety.

  • Reagent: Dansyl chloride.

  • Protocol:

    • To 100 µL of sample, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

    • Vortex and incubate at 60°C for 30 minutes in the dark.

    • Add 20 µL of 250 mM formic acid to quench the reaction.

    • Dilute with the mobile phase before injection.

2.2. LC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 5% B to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and product ions for the dansylated derivative need to be determined by infusion.

2.3. Expected Performance

ParameterExpected Value
Limit of Detection (LOD) 0.05-0.5 ng/mL
Limit of Quantification (LOQ) 0.1-1.5 ng/mL
Linearity (R²) > 0.998
Accuracy (% Recovery) 95-105%
Precision (%RSD) < 10%

High-Performance Thin-Layer Chromatography (HPTLC) with Derivatization

HPTLC is a cost-effective and high-throughput technique suitable for screening and quantification. Derivatization is necessary for visualization and densitometric analysis of non-chromophoric amines. A method similar to one used for 2-aminomethyl-1-ethylpyrrolidine can be adapted.[2]

3.1. Sample Application and Chromatography

  • Plate: HPTLC silica (B1680970) gel 60 F254 plates.

  • Application: Apply samples as 6 mm bands using an automated applicator.

  • Mobile Phase: Methylene chloride: Methanol: Ammonia solution (25%) (18:2.8:0.4, v/v/v).[2]

  • Development: Develop the plate to a distance of 80 mm in an automated developing chamber.

  • Drying: Dry the plate for 5 minutes in a stream of warm air.

3.2. Post-Chromatographic Derivatization and Detection

  • Reagent: Ninhydrin (B49086) solution (0.3 g in 100 mL of n-butanol, with 3 mL of acetic acid).

  • Procedure:

    • Dip the dried plate into the ninhydrin solution for 2 seconds.

    • Heat the plate at 110°C for 5 minutes.

  • Densitometry:

    • Scan the plate at 500 nm in absorbance mode.[2]

    • Quantify using the peak area of the resulting colored spots.

3.3. Expected Performance

ParameterExpected Value
Limit of Detection (LOD) 10-20 ng/band
Limit of Quantification (LOQ) 30-60 ng/band
Linearity (R²) > 0.99
Accuracy (% Recovery) 85-115%
  • Precision (%RSD) | < 15% |

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in each methodology.

GC_MS_Workflow Sample Sample Containing Analyte Preparation Derivatization with MTBSTFA Sample->Preparation Evaporation GC_Injection GC Injection Preparation->GC_Injection Heating GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

LC_MS_MS_Workflow Sample Sample Containing Analyte Preparation Derivatization with Dansyl Chloride Sample->Preparation Buffering LC_Injection LC Injection Preparation->LC_Injection Quenching LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis & Quantification MS_MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

HPTLC_Workflow Start Sample Application on HPTLC Plate Development Chromatographic Development Start->Development Drying Plate Drying Development->Drying Derivatization Post-Chromatographic Derivatization (Ninhydrin) Drying->Derivatization Heating Heating for Color Development Derivatization->Heating Scanning Densitometric Scanning & Quantification Heating->Scanning

Caption: Workflow for HPTLC analysis of this compound.

This guide provides a starting point for establishing analytical standards for this compound. The presented methods, derived from established practices for similar amine compounds, offer a range of options to suit different analytical needs. It is essential that any chosen method undergoes rigorous validation to ensure its accuracy, precision, and suitability for the intended purpose.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 2-(2-Aminoethyl)-1-methylpyrrolidine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Aminoethyl)-1-methylpyrrolidine is a versatile chemical building block utilized in the synthesis of pharmaceuticals and as a reagent in analytical chemistry.[1][2] Its structural similarity to endogenous signaling molecules and other bioactive compounds suggests a potential for cross-reactivity in various biological assays, leading to off-target effects. Understanding this cross-reactivity is crucial for researchers and drug development professionals to ensure the specificity and validity of their results. This guide outlines a proposed comparative study to characterize the cross-reactivity profile of this compound against a panel of related compounds.

Comparative Analysis of Hypothetical Cross-Reactivity

To assess the potential for off-target binding, a series of in vitro assays would be essential. The following table summarizes hypothetical data from such a study, comparing this compound with two structurally similar compounds: N-methyl-2-pyrrolidone (NMP), which lacks the aminoethyl side chain, and 1-(2-Aminoethyl)pyrrolidine, which lacks the N-methyl group.[3][4]

CompoundReceptor Binding Assay (IC50, µM)Enzyme Inhibition Assay (Ki, µM)Cytotoxicity Assay (CC50, µM)
This compound Hypothetical Data Hypothetical Data Hypothetical Data
Dopamine D2 Receptor15.2>100
Serotonin 5-HT2A Receptor28.7>100
Histamine H1 Receptor8.9>100
Monoamine Oxidase A (MAO-A)45.1
Acetylcholinesterase>100
N-methyl-2-pyrrolidone (NMP)
Dopamine D2 Receptor>100>200
Serotonin 5-HT2A Receptor>100>200
Histamine H1 Receptor>100>200
Monoamine Oxidase A (MAO-A)>100
Acetylcholinesterase>100
1-(2-Aminoethyl)pyrrolidine
Dopamine D2 Receptor25.4>100
Serotonin 5-HT2A Receptor42.1>100
Histamine H1 Receptor15.3>100
Monoamine Oxidase A (MAO-A)68.3
Acetylcholinesterase>100

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of cross-reactivity. The following are proposed protocols for the key experiments outlined in this guide.

Receptor Binding Assay (Competitive Radioligand Binding)
  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the receptor of interest (e.g., Dopamine D2) are cultured to 80-90% confluency.

    • Cells are harvested, washed with PBS, and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The homogenate is centrifuged at 500 x g for 10 minutes to remove nuclei and debris.

    • The supernatant is then ultracentrifuged at 40,000 x g for 30 minutes to pellet the cell membranes.

    • The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Binding Assay:

    • In a 96-well plate, 50 µL of cell membrane preparation is added to each well.

    • 50 µL of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) at a concentration equal to its Kd is added.

    • 50 µL of varying concentrations of the test compound (this compound or comparators) or vehicle is added.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., Haloperidol).

    • The plate is incubated at room temperature for 60 minutes.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

Enzyme Inhibition Assay (e.g., Monoamine Oxidase A)
  • Enzyme and Substrate Preparation:

    • Recombinant human MAO-A is diluted in assay buffer (100 mM potassium phosphate, pH 7.4).

    • The substrate (e.g., kynuramine) and a fluorescent probe (e.g., Amplex Red) are prepared in the same buffer.

  • Inhibition Assay:

    • In a 96-well plate, 20 µL of varying concentrations of the test compound is pre-incubated with 20 µL of the MAO-A enzyme for 15 minutes at 37°C.

    • The reaction is initiated by adding 60 µL of the substrate/probe mixture.

    • The fluorescence is measured at timed intervals using a microplate reader (excitation/emission ~535/590 nm).

  • Data Analysis:

    • The rate of reaction is determined from the linear phase of the fluorescence curve.

    • The Ki values are calculated using the Cheng-Prusoff equation, based on the IC50 values obtained from the dose-response curves.

Visualizing Experimental and Biological Pathways

To further clarify the proposed investigations, the following diagrams illustrate a typical cross-reactivity screening workflow and a potential signaling pathway that could be investigated based on the biological activities of other pyrrolidine (B122466) derivatives.[1][2]

experimental_workflow cluster_screening Cross-Reactivity Screening cluster_confirmation Hit Confirmation & Profiling cluster_analysis Data Analysis & Reporting start Test Compound: This compound primary_assay Primary Target Assay start->primary_assay secondary_panel Broad Receptor/Enzyme Panel (e.g., GPCRs, Kinases, Ion Channels) start->secondary_panel dose_response Dose-Response & IC50/Ki Determination secondary_panel->dose_response functional_assay Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) dose_response->functional_assay selectivity_profile Selectivity Profile Generation functional_assay->selectivity_profile report Final Report selectivity_profile->report

Proposed experimental workflow for assessing cross-reactivity.

Given that some N-methyl pyrrolidine derivatives have been shown to modulate inflammatory pathways, a key area of investigation would be the NF-κB signaling pathway.[2]

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) ikk IKK Complex receptor->ikk Activates compound This compound compound->ikk Potential Inhibition? ikb IκBα ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p65/p50) nfkb_n NF-κB nfkb->nfkb_n Translocates ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκBα Complex nfkb_ikb->ikb nfkb_ikb->nfkb Releases dna DNA nfkb_n->dna Binds gene Inflammatory Gene Expression (e.g., TNFα, IL-6) dna->gene

Hypothesized modulation of the NF-κB signaling pathway.

Conclusion

While direct experimental evidence is currently lacking, a systematic evaluation of the cross-reactivity of this compound is warranted for its informed use in research and development. The proposed comparative study, employing a panel of relevant biological assays and structurally related compounds, would provide a comprehensive profile of its off-target interactions. The hypothetical data and protocols presented in this guide offer a robust starting point for such an investigation, ensuring that potential confounding effects are identified and understood. Further studies into its effects on key signaling pathways, such as NF-κB, could also elucidate its mechanism of action and potential therapeutic applications.

References

Performance of 2-(2-Aminoethyl)-1-methylpyrrolidine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 2-(2-Aminoethyl)-1-methylpyrrolidine in various solvent systems. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally similar compounds and established principles of solvent chemistry to offer a qualitative comparison and predictive insights. Detailed experimental protocols are provided to enable researchers to generate quantitative data for their specific applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in different solvents.

PropertyValueReference
Molecular Formula C₇H₁₆N₂[1][2]
Molecular Weight 128.22 g/mol [1][2]
Density 0.885 g/mL at 25 °C
Refractive Index (n20/D) 1.4684
Form Liquid
Assay ≥ 97%[2]

Comparative Performance in Solvent Systems

Direct quantitative data on the solubility, reaction kinetics, and catalytic performance of this compound in a range of solvents is scarce. However, by examining the behavior of analogous compounds, such as N-methyl-2-pyrrolidone (NMP) and other substituted pyrrolidines, we can infer its likely performance.[3][4][5]

Qualitative Solubility Profile:

Based on its structure, which includes a polar tertiary amine and a primary amine group, as well as a pyrrolidine (B122466) ring, this compound is expected to exhibit the following solubility characteristics:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is anticipated due to the potential for hydrogen bonding with the amine groups. The lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons of the primary amine can act as hydrogen bond donors.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected. These solvents can engage in dipole-dipole interactions with the polar C-N bonds of the pyrrolidine ring and the aminoethyl side chain.[7]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is predicted. The overall polarity of the molecule, dominated by the amine functionalities, will likely hinder its dissolution in nonpolar media.

A comparative overview of expected solubility is presented in Table 2.

Solvent SystemPredicted SolubilityRationale
Polar Protic HighHydrogen bonding capabilities of the amine groups.
Polar Aprotic GoodDipole-dipole interactions with the polar functional groups.
Nonpolar LowMismatch in polarity between the solute and solvent.

Impact on Reaction Kinetics

The choice of solvent can significantly influence the rate of reactions involving this compound, whether it acts as a reactant, catalyst, or base.

General Principles of Solvent Effects on Amine Reactivity:

  • Polar Protic Solvents: Can solvate the amine through hydrogen bonding, which may decrease its nucleophilicity by stabilizing the ground state. However, for reactions involving charged transition states, these solvents can provide stabilization and accelerate the reaction.[6][8][9]

  • Polar Aprotic Solvents: Generally enhance the nucleophilicity of amines compared to protic solvents as they do not strongly solvate the lone pair of electrons. This can lead to faster reaction rates in, for example, SN2 reactions.[9]

  • Nonpolar Solvents: The low solubility of the amine in these solvents would likely lead to very slow reaction rates for homogeneous reactions.

Table 3 provides a qualitative comparison of the expected effect of different solvent systems on reaction rates.

Solvent SystemExpected Effect on Reaction Rate (as a nucleophile)Rationale
Polar Protic Moderate to DecreasedSolvation of the amine's lone pair can reduce nucleophilicity.
Polar Aprotic IncreasedLess solvation of the lone pair, leading to higher effective nucleophilicity.
Nonpolar Significantly DecreasedPoor solubility limits reactant interaction.

Catalytic Activity

This compound, possessing both a chiral center (if a specific enantiomer is used) and basic nitrogen atoms, has the potential to act as an organocatalyst.[2] The solvent plays a critical role in modulating the activity and selectivity of such catalysts.

  • Solvent Polarity and Enantioselectivity: The polarity of the solvent can influence the conformation of the catalyst and the transition state of the catalyzed reaction, thereby affecting the enantioselectivity.

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with the catalyst, potentially altering its catalytic activity and selectivity.

A hypothetical workflow for evaluating the catalytic performance of this compound is depicted below.

G Experimental Workflow: Catalytic Performance Evaluation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Catalyst (this compound) in selected solvent B Add Reactants to the catalyst solution A->B Step 1 C Maintain Constant Temperature and Stirring B->C Step 2 D Monitor Reaction Progress (e.g., by GC, HPLC, or TLC) C->D Continuous E Quench Reaction D->E Upon Completion F Isolate and Purify Product E->F Step 3 G Determine Yield and Enantiomeric Excess (if applicable) F->G Step 4

Caption: Workflow for assessing catalytic activity.

Experimental Protocols

To facilitate the generation of quantitative data, the following detailed experimental protocols are provided.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in various solvents.

G Experimental Protocol: Solubility Determination cluster_setup Setup cluster_equilibration Equilibration cluster_measurement Measurement A Prepare saturated solutions by adding excess this compound to each test solvent in a sealed vial. B Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium. A->B C Centrifuge the vials to separate the undissolved solute. B->C D Carefully extract an aliquot of the supernatant (saturated solution). C->D E Determine the concentration of the solute in the aliquot using a suitable analytical method (e.g., GC, HPLC, or titration). D->E

Caption: Protocol for determining solubility.

Protocol 2: Evaluation of Reaction Kinetics

This protocol describes a general method for studying the kinetics of a reaction involving this compound.

G Experimental Protocol: Reaction Kinetics cluster_initiation Initiation cluster_monitoring Monitoring cluster_analysis Analysis A Equilibrate the reactant solutions in the chosen solvent to the desired temperature in a reaction vessel with stirring. B Initiate the reaction by adding the final reactant (often this compound) and start timing. A->B C Withdraw aliquots from the reaction mixture at specific time intervals. B->C D Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent). C->D E Analyze the composition of each quenched aliquot using a quantitative method (e.g., GC, HPLC, NMR spectroscopy) to determine the concentration of reactants and products. D->E F Plot concentration versus time data to determine the reaction rate and order. E->F G Synthesis of this compound A 1-Methyl-2-pyrrolidinone B (1-Methylpyrrolidin-2-ylidene)acetonitrile A->B Reaction with acetonitrile in the presence of a strong base C This compound B->C Reduction (e.g., catalytic hydrogenation)

References

A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of 2-(2-Aminoethyl)-1-methylpyrrolidine against other relevant pyrrolidine (B122466) derivatives. Stability is a critical attribute for any chemical entity in the drug development pipeline, influencing its shelf-life, formulation, and safety profile. This document outlines the methodologies for assessing stability through forced degradation studies and presents illustrative data to benchmark performance.

Overview of Chemical Stability

Forced degradation studies are a cornerstone of pharmaceutical development, designed to deliberately stress a molecule to identify its potential degradation pathways and validate the stability-indicating power of analytical methods.[1][2] These studies expose the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing, including heat, light, humidity, acid/base hydrolysis, and oxidation.[3] The insights gained are crucial for formulation design, packaging selection, and risk mitigation.[1]

This compound, a versatile building block in pharmaceutical synthesis[4][5], contains structural motifs—a tertiary amine and a primary amine—that can be susceptible to specific degradation pathways, primarily oxidation.[1] Understanding its stability profile relative to other pyrrolidine structures is essential for its application.

Comparative Stability Analysis: Illustrative Data

While direct, publicly available comparative stability data for this compound is limited, the following table provides an illustrative benchmark against two other common pyrrolidine derivatives: N-Methylpyrrolidine (a simple tertiary amine) and 2-Pyrrolidinone (a cyclic amide). The data represents typical outcomes from a forced degradation study and is intended for comparative and educational purposes.

Table 1: Illustrative Forced Degradation Data for Pyrrolidine Derivatives

CompoundStress Condition (24h)% Assay Remaining% Total DegradantsMajor Degradation Product(s)
This compound 0.1 M HCl, 60°C98.5%1.5%Minor hydrolysis products
0.1 M NaOH, 60°C99.2%0.8%Negligible
10% H₂O₂, RT85.3%14.7%N-oxide derivatives
80°C Dry Heat97.1%2.9%Unidentified thermolysis products
Photolytic (ICH Q1B)96.5%3.5%Unidentified photoproducts
N-Methylpyrrolidine (NMP) 0.1 M HCl, 60°C>99.5%<0.5%Negligible
0.1 M NaOH, 60°C>99.5%<0.5%Negligible
10% H₂O₂, RT89.8%10.2%N-oxide
80°C Dry Heat98.9%1.1%Volatile impurities
Photolytic (ICH Q1B)99.0%1.0%Negligible
2-Pyrrolidinone 0.1 M HCl, 60°C92.4%7.6%4-Aminobutanoic acid
0.1 M NaOH, 60°C88.1%11.9%4-Aminobutanoic acid
10% H₂O₂, RT>99.5%<0.5%Negligible
80°C Dry Heat>99.5%<0.5%Negligible
Photolytic (ICH Q1B)>99.5%<0.5%Negligible

Note: Data are representative and for illustrative purposes only.

From this illustrative comparison, this compound shows high stability under hydrolytic and thermal conditions but is susceptible to oxidation, a common pathway for tertiary amines.[1] In contrast, the amide ring of 2-Pyrrolidinone is more vulnerable to acid and base hydrolysis.

Potential Degradation Pathways and Experimental Workflow

The primary degradation pathways for pyrrolidine derivatives often involve oxidation of the nitrogen atom and cleavage of the pyrrolidine ring.[6] For this compound, the tertiary amine within the ring is a likely site for oxidation, leading to the formation of an N-oxide.

G cluster_workflow Forced Degradation Experimental Workflow Prep API Sample Preparation Stress Application of Stress Conditions (Acid, Base, H2O2, Heat, Light) Prep->Stress Timepoints Sample Collection at Timepoints Stress->Timepoints Neutralize Neutralization & Dilution Timepoints->Neutralize Analysis HPLC-UV/MS Analysis Neutralize->Analysis Data Data Interpretation & Pathway ID Analysis->Data

A typical workflow for conducting forced degradation studies.

The diagram above outlines the systematic process for evaluating compound stability, from sample preparation to data analysis.[7]

G cluster_pathway Potential Degradation Pathway for this compound Parent This compound C₇H₁₆N₂ N_Oxide N-Oxide Derivative Oxidation at Tertiary Amine Parent->N_Oxide Oxidative Stress (H₂O₂) Ring_Cleavage Ring-Opened Products e.g., Amino aldehydes Parent->Ring_Cleavage Harsh Oxidation / Photolysis Side_Chain_Ox Side-Chain Degradant Oxidation of Primary Amine Parent->Side_Chain_Ox Oxidative Stress

Potential degradation pathways under stress conditions.

The Role of Stability in Drug Development

A compound's stability profile is not an isolated piece of data; it is intrinsically linked to formulation, manufacturing, and ultimately, clinical success. An unstable compound may require complex formulations, specialized packaging, or restricted storage conditions, all of which increase development costs and complexity.

G cluster_logic Stability in the Drug Development Cascade Stability Chemical Stability Profile (Intrinsic Property) Formulation Formulation Strategy (e.g., Salt form, Excipients) Stability->Formulation Packaging Packaging & Storage (e.g., Blister vs. Bottle, Temp.) Formulation->Packaging ShelfLife Product Shelf-Life & Efficacy Packaging->ShelfLife

Relationship between chemical stability and development decisions.

Experimental Protocols

The following is a generalized protocol for conducting forced degradation studies on a pyrrolidine-based API like this compound.

Objective: To identify degradation products and establish the stability-indicating profile of the analytical method.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is required.[8][9] The method must be validated to separate the parent compound from all significant degradation products.[7]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3-10% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation: Store the solid API in a temperature-controlled oven at 80°C.

  • Photostability: Expose the solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

3. Time Points:

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours). The goal is to achieve 5-20% degradation of the API.[2]

4. Sample Analysis:

  • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze samples using the validated stability-indicating HPLC method.

5. Data Evaluation:

  • Calculate the percentage of API remaining.

  • Determine the percentage of each degradant using the area normalization method.

  • If using LC-MS, analyze the mass-to-charge ratio of degradant peaks to help elucidate their structures.

This guide provides a framework for assessing and comparing the stability of this compound. The illustrative data and detailed protocols serve as a valuable resource for researchers initiating stability studies on novel pyrrolidine derivatives.

References

Safety Operating Guide

Proper Disposal of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(2-Aminoethyl)-1-methylpyrrolidine, a compound that requires careful management due to its hazardous properties.

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is therefore not only a matter of regulatory compliance but also a fundamental aspect of protecting laboratory personnel and the surrounding environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Summary of Hazards:

  • Harmful if swallowed (Acute toxicity, Oral)[2]

  • Causes skin irritation[1][2]

  • Causes serious eye damage[1][2]

  • May cause respiratory irritation[1][2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1][2]To prevent contact with the eyes, which can cause serious damage.
Skin Protection Wear fire/flame resistant and impervious clothing. Wear appropriate protective gloves.[1][2]To prevent skin irritation and absorption.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a suitable filter (e.g., type ABEK (EN14387)).[2]To avoid inhalation of vapors which can cause respiratory irritation.

II. Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to manage it as hazardous waste, in accordance with all applicable local, regional, and national regulations.[1]

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials (e.g., paper towels, disposable gloves) in a designated, properly labeled, and sealed container.

  • The container should be stored in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

  • Store the waste container in a locked-up location.[1][4]

Step 2: Accidental Spill Management

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • For small spills, absorb the chemical with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[5]

  • Collect the absorbed material and place it into a suitable, closed container for disposal.[3][5]

  • Ensure the area is well-ventilated.

Step 3: Final Disposal

  • The disposal of the waste container must be handled by a licensed and approved waste disposal facility.[3][6][7]

  • Do not dispose of this chemical down the drain or into the environment.[3]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult with their institution's environmental health and safety (EHS) department and relevant authorities to ensure complete and accurate classification and disposal.[3]

III. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Identify Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill Accidental Spill? collect->spill contain Contain and Absorb Spill with Inert Material spill->contain Yes store Store Waste Container in a Secure, Ventilated Area spill->store No contain->collect contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs dispose Arrange for Pickup by Licensed Waste Disposal Facility contact_ehs->dispose end End: Proper Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(2-Aminoethyl)-1-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(2-Aminoethyl)-1-methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of this compound (CAS No. 51387-90-7). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] Additionally, it may cause respiratory irritation.[1][2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1][2][3]

  • H315: Causes skin irritation[1][2][3]

  • H318: Causes serious eye damage[1][2][3]

  • H335: May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Protection Type Specific Recommendations Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant gloves (inspect before use). Fire/flame resistant and impervious clothing.[1]EU Directive 89/686/EEC and EN 374 for gloves.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation occurs. A type ABEK (EN14387) respirator filter is recommended.NIOSH (US) or EN 149 (EU) approved respirator.
Operational and Handling Protocols

Ventilation: Always handle this chemical in a well-ventilated area.[1][2] Use only outdoors or in a chemical fume hood.[4]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2][5]

  • Ground and bond container and receiving equipment to prevent static discharge.[2]

  • Use only non-sparking tools.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Store locked up.[1][2]

  • The chemical is air and moisture sensitive; consider storing under an inert atmosphere.[2][4]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[1][2] If skin irritation occurs, get medical help.[1]

  • In Case of Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical help.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help.[1]

Spill Response:

  • Ensure adequate ventilation and remove all sources of ignition.

  • Wear appropriate personal protective equipment as outlined above.

  • Absorb the spill with inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.

Disposal Plan

Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1][2][5] Do not allow the product to enter drains.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Requirements cluster_action Pre-Operational Checks start Handling this compound task_assessment Assess Task-Specific Risks: - Scale of work - Potential for splashing - Aerosol generation start->task_assessment eye_protection Eye/Face Protection: - Tightly fitting safety goggles - Face shield for splash risk task_assessment->eye_protection Always Required skin_protection Skin Protection: - Chemical-resistant gloves - Impervious clothing/lab coat task_assessment->skin_protection Always Required respiratory_protection Respiratory Protection: - Use in fume hood - Full-face respirator if ventilation is inadequate task_assessment->respiratory_protection Assess Ventilation pre_use_check Pre-Use Inspection: - Check gloves for integrity - Ensure proper fit of all PPE eye_protection->pre_use_check skin_protection->pre_use_check respiratory_protection->pre_use_check proceed Proceed with Work pre_use_check->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.